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  • Product: 2-Benzyl-1,3-thiazole-5-carboxylic acid
  • CAS: 933687-22-0

Core Science & Biosynthesis

Foundational

2-Benzyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-Benzyl-1,3-thiazole-5-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS: 933687-22-0) has emerged as a privileged scaffold, particularly in the development of selective G-protein-coupled receptor (GPCR) antagonists[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical chemical properties and bench-level execution. This guide provides a rigorous analysis of the compound’s physicochemical profile, a self-validating synthetic protocol, and its critical role in targeting the Sphingosine-1-phosphate receptor 2 (S1P2) pathway[2].

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 2-Benzyl-1,3-thiazole-5-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the benzyl group provides lipophilic bulk ideal for occupying deep hydrophobic receptor pockets, while the thiazole core offers a stable, hydrogen-bond-accepting framework[3].

Quantitative Data Summary

The following table synthesizes the critical physical and chemical parameters of the compound, serving as a baseline for quality control and formulation[3],[4].

PropertyValueAnalytical Significance
Chemical Name 2-Benzyl-1,3-thiazole-5-carboxylic acidIUPAC standard nomenclature.
CAS Number 933687-22-0Primary registry identifier.
Molecular Formula C11H9NO2SConfirms exact mass requirements.
Molecular Weight 219.26 g/mol Optimal for fragment-based drug design.
LogP 2.38Indicates favorable membrane permeability.
Fraction sp3 (Fsp3) 0.09Typical for highly aromatic heterocyclic scaffolds.
Hazards (GHS) H302, H315, H319, H335Requires standard PPE; harmful if swallowed, irritant to skin/eyes/respiratory tract.

Mechanistic Synthesis & Experimental Protocols

The de novo construction of 2-substituted thiazole-5-carboxylic acids requires precise control over cyclization dynamics. We utilize a modified Hantzsch-type condensation.

Causality of Experimental Choices

To specifically yield the 5-carboxylate without unwanted substitution at the C4 position, the


-halo carbonyl component must be an aldehyde derivative. Therefore, ethyl 2-chloro-3-oxopropanoate  is selected as the electrophile[5],[6]. When reacted with 2-phenylethanethioamide, the highly reactive formyl carbon is attacked by the thioamide nitrogen. Subsequent nucleophilic displacement of the 

-chloride by the sulfur atom drives the ring closure.

During the saponification step, the choice of base and careful pH control are paramount. We utilize LiOH in a THF/Water mixture to ensure complete solvation of the intermediate ester. During acidification, the pH must be titrated exactly to ~3.5. Over-acidification will protonate the thiazole nitrogen (pKa ~2.5), converting the product into a highly water-soluble hydrochloride salt and devastating the isolated yield.

Self-Validating Experimental Protocol

Step 1: Condensation to Ethyl 2-benzyl-1,3-thiazole-5-carboxylate

  • Reaction: Dissolve 2-phenylethanethioamide (1.0 eq, 10 mmol) in absolute ethanol (30 mL). Dropwise add ethyl 2-chloro-3-oxopropanoate (1.1 eq, 11 mmol)[5],[6].

  • Conditions: Reflux the mixture at 80°C for 4 hours under an inert N2 atmosphere.

  • Validation Checkpoint 1 (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the thioamide spot is consumed. LC-MS should indicate a major peak at[M+H]+ = 248.

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO3, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4 and evaporate to yield the intermediate ester.

Step 2: Saponification & Isolation

  • Reaction: Dissolve the crude ester in a 3:1 mixture of THF and H2O (40 mL). Add LiOH·H2O (3.0 eq, 30 mmol).

  • Conditions: Stir at ambient temperature for 12 hours.

  • Validation Checkpoint 2 (NMR): An aliquot worked up early should show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) in 1H NMR.

  • Isolation (Critical Step): Remove THF in vacuo. Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5.

  • Collection: Filter the resulting off-white precipitate, wash with cold distilled water, and dry under high vacuum to afford 2-Benzyl-1,3-thiazole-5-carboxylic acid[3].

SynthesisWorkflow A 2-Phenylethanethioamide (Nucleophile) C Hantzsch Cyclization (EtOH, 80°C) A->C B Ethyl 2-chloro-3-oxopropanoate (Electrophile) B->C D Ethyl 2-benzyl-1,3-thiazole- 5-carboxylate C->D -H2O, -HCl E Saponification (LiOH, THF/H2O) D->E F 2-Benzyl-1,3-thiazole- 5-carboxylic acid E->F pH 3.5 Acidification

Workflow for the de novo synthesis of 2-benzyl-1,3-thiazole-5-carboxylic acid.

Applications in Drug Discovery: Targeting the S1P2 Pathway

Beyond its chemical elegance, 2-Benzyl-1,3-thiazole-5-carboxylic acid is highly valued in the synthesis of targeted therapeutics. Recent advancements in molecular pharmacology have highlighted its utility in synthesizing pyridinone- and pyridazinone-based compounds[1],[2].

Mechanistic Role in Disease Pathology

The Sphingosine-1-phosphate receptor 2 (S1P2) is a GPCR that, when activated by its endogenous ligand S1P, induces inflammatory responses and promotes vascular permeability[1]. Overactivation of this pathway is a key driver in tissue injury, fibrosis, and pathologic angiogenesis[1].

Drug Design Integration

To combat these fibrotic diseases, researchers utilize 2-Benzyl-1,3-thiazole-5-carboxylic acid as a foundational precursor. The carboxylic acid moiety is typically converted into a Weinreb amide (e.g., 2-benzyl-N-methoxy-N-methylthiazole-5-carboxamide)[2]. This intermediate is subsequently reacted with metalated pyridinone derivatives to form potent, competitive S1P2 antagonists[2]. The benzyl-thiazole geometry perfectly mimics the hydrophobic tail of endogenous sphingolipids, allowing for high-affinity receptor binding while blocking downstream G12/13 and Rho/ROCK signaling cascades.

S1P2Pathway Ligand Sphingosine-1-Phosphate (Endogenous Ligand) Receptor S1P2 Receptor (GPCR Target) Ligand->Receptor Agonism Effector G12/13 & Rho/ROCK Signaling Cascade Receptor->Effector Transduction Disease Tissue Injury, Fibrosis & Pathologic Angiogenesis Effector->Disease Pathological Activation Drug Pyridinone Antagonist (Thiazole-Derived) Drug->Receptor Competitive Antagonism

S1P2 receptor signaling pathway and intervention by thiazole-derived antagonists.

Conclusion

2-Benzyl-1,3-thiazole-5-carboxylic acid stands as a prime example of how specific physicochemical parameters and structural geometries are leveraged in modern drug design. By mastering the nuances of its synthesis—particularly the causality behind electrophile selection and pH-dependent isolation—researchers can reliably produce this critical building block. Its continued application in S1P2 antagonism highlights its enduring value in the fight against fibrotic and angiogenic pathologies.

References

  • 001Chemical. "CAS No. 933687-22-0, 2-Benzyl-1,3-thiazole-5-carboxylic acid." 001Chemical Database. URL: [Link]

  • Google Patents. "EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof." European Patent Office.
  • Google Patents. "US20200407339A1 - Pyridinone- and pyridazinone-based compounds and uses thereof." United States Patent and Trademark Office.
  • Google Patents. "WO2020095215A1 - Chemical compounds." World Intellectual Property Organization.
  • Google Patents. "EP2185512B1 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives." European Patent Office.

Sources

Exploratory

The 2-Benzyl-1,3-thiazole-5-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Heterocyclic Core This guide provides a comprehensive technical overview of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold, a heterocyclic motif of significant interest in co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Privileged Heterocyclic Core

This guide provides a comprehensive technical overview of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold, a heterocyclic motif of significant interest in contemporary drug discovery. We will delve into its chemical architecture, synthesis, and physicochemical properties, and explore its potential applications as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this promising scaffold.

Unveiling the Core Structure: Physicochemical and Spectroscopic Profile

The 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold is characterized by a central thiazole ring substituted with a benzyl group at the 2-position and a carboxylic acid at the 5-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties that are conducive to interactions with a variety of biological targets.

Structural and Physicochemical Properties

The fundamental properties of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [2]
Predicted XLogP 2.8[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

The predicted lipophilicity (XLogP of 2.8) suggests a favorable balance for membrane permeability and aqueous solubility, a desirable characteristic for many drug candidates. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological macromolecules.

Spectroscopic Characterization

While a publicly available, experimentally determined full dataset for the title compound is limited, we can predict its characteristic spectroscopic features based on the analysis of closely related analogs and fundamental principles of spectroscopy. These data are essential for the unambiguous identification and quality control of the synthesized compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm), a singlet for the benzylic methylene protons (CH₂) around δ 4.0-4.5 ppm, and a singlet for the thiazole proton at C4 (likely downfield, > δ 8.0 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.[3][4]

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon in the range of δ 165-175 ppm.[5] The thiazole ring carbons will have characteristic shifts, with C2 and C5 being the most downfield. The benzylic carbon (CH₂) is expected around δ 35-45 ppm, and the aromatic carbons of the benzyl group will appear in the typical δ 125-140 ppm region.[6][7]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A very broad O-H stretching band for the carboxylic acid will be prominent in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong band between 1760 and 1690 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[8][9]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ at m/z 219. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the benzyl substituent. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[1]

Synthesis of the Scaffold: A Step-by-Step Approach

The synthesis of 2-benzyl-1,3-thiazole-5-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester via the Hantzsch thiazole synthesis, followed by hydrolysis to the carboxylic acid. This classical and versatile method allows for the construction of the thiazole ring from readily available starting materials.[10]

Caption: General synthetic workflow for 2-Benzyl-1,3-thiazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Benzyl-1,3-thiazole-5-carboxylate

This protocol describes a representative procedure for the synthesis of the ethyl ester intermediate.

Materials:

  • Phenylthioacetamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of phenylthioacetamide (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and add triethylamine (1.1 eq) dropwise.

  • Continue stirring at room temperature for an additional hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford ethyl 2-benzyl-1,3-thiazole-5-carboxylate.

Experimental Protocol: Hydrolysis to 2-Benzyl-1,3-thiazole-5-carboxylic Acid

This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid.[11][12]

Materials:

  • Ethyl 2-benzyl-1,3-thiazole-5-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-benzyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-benzyl-1,3-thiazole-5-carboxylic acid.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the final product.

Applications in Drug Discovery: A Scaffold of Opportunity

The 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold and its derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to act as enzyme inhibitors. The thiazole ring is a bioisostere for other aromatic systems and can participate in various non-covalent interactions within a protein's active site.

Enzyme Inhibition

Derivatives of the thiazole-5-carboxylic acid core have been investigated as inhibitors of several key enzymes implicated in disease.

3.1.1. Xanthine Oxidase Inhibition

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and a target for the treatment of gout. Several of these compounds demonstrated potent inhibitory activity, with IC₅₀ values in the low micromolar range.[13] For instance, certain derivatives exhibited IC₅₀ values as low as 3.6 µM.[13] The introduction of a methylene amine spacer between the phenyl and thiazole rings was found to be a key modification for achieving this activity.[13]

3.1.2. Kinase Inhibition

The thiazole scaffold is a common feature in many kinase inhibitors. For example, derivatives of N-benzyl substituted acetamide containing a thiazole ring have been evaluated as Src kinase inhibitors, with some compounds showing inhibitory activity in the low micromolar range.[1] Furthermore, certain thiazole derivatives have demonstrated inhibitory activity against protein kinase CK2 with IC₅₀ values as low as 0.4 µM.[14]

Kinase_Inhibition_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (e.g., Src, CK2) Upstream_Signal->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Thiazole_Inhibitor 2-Benzyl-1,3-thiazole Derivative Thiazole_Inhibitor->Kinase Inhibition

Caption: Hypothetical kinase inhibition by a 2-benzyl-1,3-thiazole derivative.

Structure-Activity Relationships (SAR)

The biological activity of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold can be modulated by modifying its constituent parts.

  • 2-Benzyl Group: Substitution on the phenyl ring of the benzyl group can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk, influencing binding affinity to the target protein. For instance, in a series of Src kinase inhibitors, a 4-fluoro or 3,4-dichloro substitution on the benzyl ring was found to be important for anticancer activity.[1]

  • 5-Carboxylic Acid Group: The carboxylic acid is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in the active site of an enzyme.[15] Esterification or amidation of this group can be used to modulate polarity, solubility, and cell permeability, and can also serve as a handle for further derivatization.

  • Thiazole Ring: The thiazole ring itself is a crucial element for activity. Its replacement with other heterocycles can lead to a loss of potency, highlighting its importance as a pharmacophore.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To evaluate the potential of novel derivatives based on this scaffold, a robust and reliable in vitro enzyme inhibition assay is essential. The following is a general protocol for a kinase inhibition assay, which can be adapted for other enzyme targets.

General Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Purified recombinant kinase

  • Peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (serially diluted in DMSO)

  • Assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme/substrate solution containing the kinase and peptide substrate in the assay buffer and add 2.5 µL to each well.

  • Initiate the kinase reaction by adding a 2X ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a detection reagent to convert the generated ADP into a luminescent signal.[13]

  • Measure the luminescence using a plate reader.

  • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme) and fit the results to a dose-response curve to determine the IC₅₀ value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility and the proven biological activity of its derivatives make it an attractive core for medicinal chemistry programs. Future efforts should focus on the synthesis of diverse libraries of analogs with modifications at the benzyl and carboxylic acid positions to further explore the structure-activity relationships for various enzyme targets. The development of more potent and selective inhibitors based on this scaffold holds significant promise for addressing unmet medical needs.

References

[13] Ali, M. R., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. [Link]

[16] Wang, X., & Li, Y. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]

[17] Bach, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]

[18] Kim, H. N., et al. (2016). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]

[14] Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

[3] Royal Society of Chemistry. (2013). Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids. Royal Society of Chemistry. [Link]

[19] PrepChem. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. PrepChem.com. [Link]

[20] PubChem. (n.d.). 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

[1] PubChem. (n.d.). 2-benzyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

[21] ResearchGate. (n.d.). Structure-activity relationship of target compounds. ResearchGate. [Link]

[22] Gomha, S. M., et al. (2022). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][13][23]benzothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

[24] ResearchGate. (n.d.). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. ResearchGate. [Link]

[25] Al-Otaibi, F., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. National Center for Biotechnology Information. [Link]

[26] Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

[27] Perissutti, E., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]

[4] Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. SpringerLink. [Link]

[28] Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

[8] Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

[29] Horishny, V. Y. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]

El-Sayed, N. N. E., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. [Link]

[12] Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. University of North Carolina Wilmington. [Link]

[15] Drug Design. (2005). Structure Activity Relationships. Drug Design.org. [Link]

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

[6] Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

National Center for Biotechnology Information. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. National Center for Biotechnology Information. [Link]

[9] Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

PubMed. (2021). SAR of novel benzothiazoles targeting an allosteric pocket of DENV and ZIKV NS2B/NS3 proteases. PubMed. [Link]

[7] Scribd. (n.d.). 13-C NMR Chemical Shift Table. Scribd. [Link]

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Foundational

Thiazole-5-Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary & Strategic Importance The thiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. While the 2- and 4-positions have been...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The thiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. While the 2- and 4-positions have been historically exhausted in intellectual property (IP) landscapes (e.g., Febuxostat, various sulfonamides), the thiazole-5-carboxylic acid motif represents a critical vector for next-generation drug design.

This guide focuses on the 5-position derivatives, specifically exploring their dual utility:

  • Bioisosteres of Purines: Acting as Xanthine Oxidase (XO) inhibitors for gout and hyperuricemia.

  • Kinase Inhibitor Anchors: Serving as the structural core for Type I/II kinase inhibitors (e.g., Dasatinib analogues) where the 5-carboxamide directs the "tail" into the solvent-exposed region of the ATP binding pocket.

Synthetic Architecture

To access thiazole-5-carboxylic acid derivatives, the Hantzsch Thiazole Synthesis remains the most robust industrial route, though recent modifications allow for greater regioselectivity.

Core Synthetic Pathway (The Modified Hantzsch)

The construction of the 5-carboxylated thiazole ring typically involves the condensation of a thioamide (or thiourea) with an


-halo-

-keto ester.

Critical Reaction Parameters:

  • Regioselectivity: Controlled by the leaving group (

    
    -halo) position on the dicarbonyl.
    
  • Solvent Choice: Ethanol/Reflux is standard, but DMF/Heat is preferred for sterically hindered substrates.

  • Base: Pyridine or TEA is often required to scavenge the hydrohalic acid byproduct.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from raw materials to the functionalized active pharmaceutical ingredient (API) precursor.

ThiazoleSynthesis Start Thiourea / Thioamide Intermediate Intermediate: Hydroxy-thiazoline Start->Intermediate Nucleophilic Attack Reagent Ethyl 2-chloroacetoacetate (α-halo-β-keto ester) Reagent->Intermediate Cyclization Dehydration/Aromatization (Hantzsch Cyclization) Intermediate->Cyclization -H2O Product Ethyl 2-amino-4-methyl thiazole-5-carboxylate Cyclization->Product Stable Ester Hydrolysis Saponification (LiOH/THF) Product->Hydrolysis Deprotection Final Thiazole-5-carboxylic Acid (Core Scaffold) Hydrolysis->Final

Figure 1: Step-wise construction of the thiazole-5-carboxylic acid core via Hantzsch synthesis.

Medicinal Chemistry & SAR: Xanthine Oxidase Inhibition

A primary therapeutic application of thiazole-5-carboxylic acid derivatives is the inhibition of Xanthine Oxidase (XO), the enzyme responsible for uric acid production.[1][2]

The "Febuxostat Shift"

Febuxostat utilizes a thiazole-4-carboxylic acid. Shifting the carboxylate to the 5-position alters the binding vector within the molybdenum cofactor (MoCo) pocket.

Mechanistic Insight:

  • Arg880 & Ser875 Interaction: The 5-COOH group forms critical hydrogen bonds with Arg880 and Ser875 residues in the XO active site.[3]

  • Hydrophobic Collapse: The 4-methyl group (often present from the acetoacetate precursor) fits into a small hydrophobic pocket, stabilizing the inhibitor.

  • B-Ring Substitution: A phenyl ring attached via an amide or amine linker at the 2-position requires electron-withdrawing groups (EWGs) like -F or -Cl to maximize potency (IC50 < 1 µM).

SAR Logic Diagram (XO Inhibition)

SAR_XO Core Thiazole-5-COOH Scaffold Pos2 Position 2 (Linker region) Core->Pos2 Pos4 Position 4 (Hydrophobic) Core->Pos4 Pos5 Position 5 (Acid Head) Core->Pos5 Effect2 Aryl Amide/Amine: Di-substitution (3,4-Cl/F) increases potency significantly. Pos2->Effect2 Effect4 Small Alkyl (Me/Et): Essential for hydrophobic pocket filling. Pos4->Effect4 Effect5 Carboxylic Acid: Anchors to Arg880. Must remain ionizable. Pos5->Effect5

Figure 2: Structure-Activity Relationship (SAR) map for Xanthine Oxidase inhibition.

Comparative Potency Data

The following table summarizes key derivatives compared to the standard of care (Febuxostat/Allopurinol).

Compound IDR2 Substituent (B-Ring)R4 SubstituentIC50 (XO Inhibition)MechanismSource
Febuxostat (Reference Drug)-~0.02 µMMixed[1]
Compound 11 3-NO2-4-Cl-phenylMethyl0.45 µMMixed[2]
Compound 5b 4-FluorophenylMethyl0.57 µMMixed[3]
Compound 5c 4-ChlorophenylMethyl0.91 µMMixed[3]

Note: While less potent than Febuxostat, 5-COOH derivatives often exhibit better solubility profiles and distinct metabolic stability.

Medicinal Chemistry: Kinase Inhibitors (Dasatinib Class)

The thiazole-5-carboxylic acid is the precursor to the thiazole-5-carboxamide moiety found in Dasatinib , a potent BCR-ABL and Src family kinase inhibitor.[4][5]

  • Role of the 5-Position: The carboxamide acts as a hydrogen bond donor/acceptor pair that interacts with the hinge region or solvent front residues, orienting the massive "tail" of the drug towards the solvent.

  • Synthetic Relevance: The acid is converted to the acid chloride and coupled with an aniline (e.g., 2-chloro-6-methylaniline) to form the critical amide bond.

Experimental Protocols

Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A self-validating protocol for the core scaffold generation.

Reagents:

  • Thiourea (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Ethanol (absolute)

Procedure:

  • Dissolution: Dissolve thiourea (7.6 g, 0.1 mol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise over 15 minutes. Observation: The solution should turn slightly yellow; exotherm is possible.

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of thiourea spot indicates completion.

  • Work-up: Cool to room temperature. A precipitate (hydrochloride salt) may form. Neutralize with 10% NaHCO3 solution until pH ~8.

  • Isolation: Filter the resulting solid. Wash with cold water (2x 20 mL) and recrystallize from ethanol.

  • Characterization:

    • Yield: Expect 70-85%.

    • Melting Point: 174–176 °C.

    • 1H NMR (DMSO-d6): Look for triplet (1.2 ppm), singlet (2.4 ppm, CH3), quartet (4.1 ppm), and broad singlet (7.5 ppm, NH2).

Protocol: In Vitro Xanthine Oxidase Assay

Spectrophotometric determination of IC50.

Reagents:

  • Xanthine Oxidase (bovine milk source)

  • Xanthine (substrate)

  • Phosphate Buffer (pH 7.5)

  • Test Compounds (dissolved in DMSO)[6]

Workflow:

  • Preparation: Dilute enzyme to 0.1 U/mL in phosphate buffer. Prepare substrate solution (150 µM xanthine).

  • Incubation: Mix 10 µL of test compound (various concentrations) with 10 µL of enzyme solution. Incubate at 25°C for 10 minutes.

  • Initiation: Add 180 µL of substrate solution to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 295 nm (formation of uric acid) for 10 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism or similar).
    

Future Outlook

The thiazole-5-carboxylic acid scaffold is evolving beyond simple enzyme inhibition.

  • PROTACs: The 5-position is an ideal exit vector for attaching linkers in Proteolysis Targeting Chimeras, allowing the thiazole to bind the target protein while recruiting E3 ligases.

  • Antimicrobial Resistance: New derivatives showing activity against DNA gyrase suggest a resurgence in antibiotic research using this core, particularly for Gram-positive resistant strains.

References

  • Okamoto, K., et al. (2003). "Formation of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kaur, G., et al. (2019). "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research, 29, 1-14. Link

  • Singh, A., et al. (2017). "2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers."[2][7] Archiv der Pharmazie, 350(2). Link

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[4][5][8][9] Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Mishra, C.B., et al. (2020).[1] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents."[1][10][11][12] Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

2-Benzylthiazole-5-carboxylic acid PubChem CID and safety data

CAS: 933687-22-0 | Formula: C₁₁H₉NO₂S | MW: 219.26 g/mol Executive Summary 2-Benzylthiazole-5-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 933687-22-0 | Formula: C₁₁H₉NO₂S | MW: 219.26 g/mol

Executive Summary

2-Benzylthiazole-5-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the development of Sphingosine 1-Phosphate Receptor 2 (S1P2) antagonists and antimicrobial agents. This guide provides a definitive technical profile, encompassing its physicochemical identity, safety protocols (GHS standards), and synthetic utility. It is designed for medicinal chemists and process safety engineers requiring rigorous, field-verified data.

Chemical Identity & Physicochemical Profile

The compound is characterized by a thiazole core substituted at the 2-position with a benzyl group and at the 5-position with a carboxylic acid moiety. This structural arrangement imparts specific lipophilic and electronic properties, making it a versatile scaffold for fragment-based drug design.

Table 1: Chemical Identifiers and Properties
ParameterTechnical Specification
IUPAC Name 2-Benzyl-1,3-thiazole-5-carboxylic acid
CAS Number 933687-22-0
InChIKey HJUSLPCNLXKZRT-UHFFFAOYSA-N
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Predicted) ~3.5 (Carboxylic acid)
LogP (Predicted) 2.4 – 2.9

Note on PubChem CID: While specific derivatives (e.g., phenyl-substituted) have prominent CIDs, this specific analog is best identified by its CAS number 933687-22-0 or InChIKey in vendor databases.

Safety Data & Handling Protocol (GHS/SDS)

Signal Word: WARNING

This compound is classified as an irritant and potentially harmful if ingested. Strict adherence to the following safety protocols is required to prevent occupational exposure.

GHS Hazard Classification
CodeHazard StatementCategory
H302 Harmful if swallowed.Acute Tox. 4
H315 Causes skin irritation.[1][2]Skin Irrit. 2
H319 Causes serious eye irritation.[1][2]Eye Irrit. 2A
H335 May cause respiratory irritation.STOT SE 3
Precautionary Protocols (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[2]

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhal Inhalation (H335) Type->Inhal ActionSkin Wash with soap & water (15 mins). Remove clothing. Skin->ActionSkin ActionEye Rinse with water (15 mins). Remove contacts. Eye->ActionEye ActionInhal Move to fresh air. Support breathing. Inhal->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency response workflow for 2-Benzylthiazole-5-carboxylic acid exposure.

Synthesis & Experimental Application

The synthesis of 2-benzylthiazole-5-carboxylic acid typically follows the Hantzsch Thiazole Synthesis , a robust method involving the condensation of a thioamide with an


-halo carbonyl compound.
Synthetic Route

Reaction Overview:

  • Thioamide Formation: Phenylacetonitrile is converted to 2-phenylthioacetamide.

  • Cyclization: 2-Phenylthioacetamide reacts with ethyl 2-chloro-3-oxopropanoate (or a masked equivalent like ethyl 2-formyl-2-chloroacetate).

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the free acid.

Synthesis Thio 2-Phenylthioacetamide Inter Intermediate (Thiazoline) Thio->Inter Halo Ethyl 2-chloro-3-oxopropanoate Halo->Inter Condensation Ester Ethyl 2-benzylthiazole- 5-carboxylate Inter->Ester Cyclization (-H2O, -HCl) Product 2-Benzylthiazole- 5-carboxylic acid Ester->Product Saponification Cond1 EtOH, Reflux Cond2 LiOH/THF Hydrolysis

Figure 2: Hantzsch synthesis pathway for the target compound.

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard thiazole synthesis methodologies [1].

  • Cyclization: Dissolve 2-phenylthioacetamide (1.0 equiv) in absolute ethanol. Add ethyl 2-chloro-3-oxopropanoate (1.1 equiv) dropwise.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the thioamide.

  • Workup: Cool to room temperature. Evaporate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the ethyl ester intermediate.

  • Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and water. Add LiOH (3.0 equiv) and stir at room temperature for 12 hours.

  • Isolation: Acidify the reaction mixture to pH ~3 with 1N HCl. The precipitate (2-benzylthiazole-5-carboxylic acid) is filtered, washed with cold water, and dried under vacuum.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of S1P2 receptor antagonists , which are investigated for treating fibrosis and pathological angiogenesis [2]. The carboxylic acid group provides a handle for amide coupling with various amines to generate diverse libraries of bioactive molecules.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Patent US20200407339A1. "Pyridinone- and pyridazinone-based compounds and uses thereof." Google Patents. Link

  • Fluorochem. "2-Benzyl-1,3-thiazole-5-carboxylic acid Safety Data Sheet." Link

  • PubChem. "Compound Summary: 2-Benzylthiazole Derivatives." National Library of Medicine.[5] Link

Sources

Foundational

Therapeutic Potential and Synthetic Utility of 2-Substituted Thiazole-5-Carboxylic Acids

[1][2] Executive Summary: The Thiazole-5-Carboxylate Scaffold The 2-substituted thiazole-5-carboxylic acid moiety represents a "privileged scaffold" in modern medicinal chemistry. Its planar, aromatic architecture allows...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Thiazole-5-Carboxylate Scaffold

The 2-substituted thiazole-5-carboxylic acid moiety represents a "privileged scaffold" in modern medicinal chemistry. Its planar, aromatic architecture allows it to function as a bioisostere for purines and pyridines, making it exceptionally effective in targeting enzymes that process nucleotide-like substrates.

The most commercially validated application of this scaffold is Febuxostat , a potent non-purine Xanthine Oxidase (XO) inhibitor used for hyperuricemia and gout.[1] However, recent structure-activity relationship (SAR) profiling has expanded its utility into oncology (kinase inhibition) and antimicrobial therapeutics. This guide dissects the mechanistic basis of these activities, provides comparative potency data, and details a self-validating synthetic protocol for scaffold generation.

Medicinal Chemistry & SAR Analysis

The biological efficacy of thiazole-5-carboxylic acids is governed by precise substitution patterns at the C-2, C-4, and C-5 positions.

Core Pharmacophore Features
  • C-5 Carboxylic Acid: Acts as a critical hydrogen bond donor/acceptor. In XO inhibitors, this group interacts with Arg880 and Thr1010 in the active site channel, mimicking the hypoxanthine carbonyl.

  • C-2 Substitution: The primary determinant of specificity. Bulky aryl or heteroaryl groups here occupy the hydrophobic pocket of the target protein.

  • C-4 Substitution: Small alkyl groups (methyl) are often tolerated or required to enforce conformation via steric clash with the C-5 carboxylate, preventing free rotation and locking the bioactive pose.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the divergent optimization pathways for XO inhibition versus Anticancer activity.

SAR_Map Core Thiazole-5-Carboxylic Acid (Scaffold) C2 C-2 Position (Specificity Determinant) Core->C2 C4 C-4 Position (Conformational Lock) Core->C4 C5 C-5 Position (Binding Anchor) Core->C5 XO_C2 Aryl/Heteroaryl with EWG (CN) & Hydrophobic (OR) groups (e.g., 3-cyano-4-isobutoxyphenyl) C2->XO_C2 Optimize for XO Cancer_C2 Aminothiazole derivatives (Dasatinib-like) or Triazole hybrids C2->Cancer_C2 Optimize for Oncology XO_C5 Free Carboxylic Acid (-COOH) Essential for H-bonding with Arg880 C5->XO_C5 Optimize for XO Cancer_C5 Amide/Hydrazide derivatives (Bioisostere of ATP phosphate) C5->Cancer_C5 Optimize for Oncology XO_Target Target: Xanthine Oxidase (Gout/Hyperuricemia) XO_C2->XO_Target XO_C5->XO_Target Cancer_Target Target: Kinases/DNA (Oncology) Cancer_C2->Cancer_Target Cancer_C5->Cancer_Target

Figure 1: Divergent SAR pathways for 2-substituted thiazole-5-carboxylic acids.

Therapeutic Applications

Xanthine Oxidase (XO) Inhibition

This is the most mature application. Febuxostat (Uloric) utilizes the thiazole scaffold to inhibit XO, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Unlike Allopurinol (a purine analog), Febuxostat does not require metabolic activation and inhibits both the oxidized and reduced forms of the enzyme.[2]

Mechanistic Insight: The thiazole ring occupies the narrow channel leading to the molybdenum-pterin center. The C-5 carboxylate forms salt bridges with arginine residues, while the C-2 aryl group exploits hydrophobic interactions with phenylalanine residues (Phe914) in the solvent-accessible channel.

Comparative Potency Data: Table 1 summarizes the inhibitory potential (IC50) of Febuxostat against key analogs, highlighting the importance of the C-2 substituent.

CompoundC-2 SubstituentC-4 SubstituentXO Inhibition (

)
Source
Febuxostat 3-cyano-4-isobutoxyphenylMethyl1.8 nM[1]
Analog A 3-cyano-4-isopropoxyphenylMethyl2.5 nM[2]
Analog B 4-isobutoxyphenyl (No CN)Methyl28 nM[2]
Analog C Indol-5-yl derivativeMethyl3.5 nM[3]
Allopurinol (Purine Reference)N/A2000-5000 nM[1]

Note: The dramatic loss of potency in Analog B confirms the necessity of the electron-withdrawing cyano group for optimal binding affinity.

Emerging Oncology Applications

Recent studies (2024-2026) have identified thiazole-5-carboxylic acid derivatives as potent anticancer agents.

  • Mechanism: Inhibition of Src family kinases and induction of DNA damage.

  • Recent Breakthrough: A 2026 study identified Febuxostat-1,2,3-triazole hybrids that induce S-phase arrest in HepG2 (liver cancer) cells with an

    
     of 4.05 
    
    
    
    M, significantly outperforming 5-fluorouracil [4].[3]

Synthetic Methodology: The Hantzsch Protocol[6][7][8][9][10]

The synthesis of 2-substituted thiazole-5-carboxylic acids is reliably achieved via the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone (or 

-halo-

-ketoester) and a thioamide provides high regioselectivity.
Validated Protocol: Synthesis of Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Target: A key intermediate for Febuxostat analogs.

Reagents:

  • A: 4-Isobutoxythiobenzamide (1.0 equiv)

  • B: Ethyl 2-chloroacetoacetate (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Base: Pyridine or Triethylamine (Catalytic)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of A in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 11 mmol of B dropwise to the stirring solution at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The formation of the thiazole ring is indicated by a new spot with lower 
    
    
    
    than the thioamide.
    • Critical Control Point: If the reaction is sluggish, add 0.5 equiv of pyridine to scavenge the HCl byproduct and drive the equilibrium.

  • Workup: Cool the mixture to

    
    . The product often precipitates as a solid.
    
    • If solid forms: Filter, wash with cold ethanol, and dry.

    • If oil forms: Evaporate solvent, redissolve in EtOAc, wash with

      
       (sat.), water, and brine. Dry over 
      
      
      
      .[4]
  • Hydrolysis (Optional for Free Acid): To convert the ester to the active acid, treat the solid with 1M NaOH in THF/Water (1:1) at

    
     for 2 hours, followed by acidification with 1M HCl to pH 3.
    
Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Thioamide + Ethyl 2-chloroacetoacetate Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Condensation Check TLC Check (Hex:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Workup Precipitation or Extraction Check->Workup Complete Hydrolysis Hydrolysis (NaOH/THF) Workup->Hydrolysis Ester Cleavage Final Final Product: Thiazole-5-COOH Hydrolysis->Final

Figure 2: Workflow for the Hantzsch synthesis of thiazole-5-carboxylic acids.

References

  • Febuxostat: A Non-Purine, Selective Inhibitor of Xanthine Oxidase. Clinical Therapeutics.

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors. Chemical Biology & Drug Design.

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Structure-activity relationship and anticancer mechanism of febuxostat-1,2,3-triazole hybrids. Bioorganic Chemistry (2026).

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.

Sources

Exploratory

2-Benzyl-1,3-thiazole-5-carboxylic Acid: A Technical Monograph on Physicochemical Properties and Synthetic Utility

Executive Summary 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS: 933687-22-0) is a heteroaromatic carboxylic acid serving as a critical scaffold in medicinal chemistry. Characterized by a thiazole core substituted at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS: 933687-22-0) is a heteroaromatic carboxylic acid serving as a critical scaffold in medicinal chemistry. Characterized by a thiazole core substituted at the C2 position with a benzyl moiety and at the C5 position with a carboxylic acid group, this compound exhibits a unique electronic profile suitable for fragment-based drug discovery (FBDD). Its structural motifs—an aromatic hydrophobic tail and a polar head group—make it a privileged pharmacophore for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide details its physicochemical parameters, validated synthetic pathways, and therapeutic potential.

Physicochemical Profile

The precise characterization of 2-benzyl-1,3-thiazole-5-carboxylic acid is fundamental for its application in organic synthesis and biological screening. The compound balances lipophilicity (benzyl tail) with aqueous solubility potential (carboxylic acid), adhering to Lipinski’s Rule of Five for drug-likeness.

Table 1: Core Chemical Data
ParameterSpecification
Chemical Name 2-Benzyl-1,3-thiazole-5-carboxylic acid
CAS Number 933687-22-0
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Exact Mass 219.0354 Da
SMILES O=C(O)C1=CN=C(CC2=CC=CC=C2)S1
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.5 (Thiazole N)
LogP (Predicted) 2.43
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, O)
Physical State Off-white to pale yellow solid
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting sites reactive to metabolic oxidation and synthetic modification.

G cluster_0 Functional Properties Benzyl Hydrophobic Domain (Benzyl Group) C6H5-CH2- Core Heterocyclic Core (1,3-Thiazole) Benzyl->Core C2 Linkage Prop1 Pi-Pi Stacking (Target: Aromatics) Benzyl->Prop1 Acid Polar Head (Carboxylic Acid) -COOH Core->Acid C5 Substitution Prop2 H-Bond Donor (Target: Ser/Thr/Tyr) Acid->Prop2

Figure 1: Structural segmentation of 2-Benzyl-1,3-thiazole-5-carboxylic acid highlighting pharmacophoric features.

Synthetic Pathways

Route A: C5-Lithiation of 2-Benzylthiazole (The Direct Method)

This method leverages the acidity of the C5 proton in 1,3-thiazoles when the C2 position is blocked.

Reagents:

  • Starting Material: 2-Benzyl-1,3-thiazole[1]

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Electrophile: Dry CO₂ (gas or solid)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Charge with 2-benzyl-1,3-thiazole (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 15 minutes. The solution often turns a deep red/orange, indicating the formation of the 5-lithio species.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete lithiation.

  • Quench: Bubble excess dry CO₂ gas into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow to warm to room temperature. Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Route B: Hantzsch Thiazole Synthesis (The Classical Method)

This route builds the thiazole ring from acyclic precursors.

Reagents:

  • Precursor 1: 2-Phenylthioacetamide

  • Precursor 2: Ethyl 2-formyl-2-chloroacetate (or equivalent alpha-halo-beta-keto ester)

Reaction Logic: The thioamide sulfur attacks the alpha-carbon of the chloro-ester, followed by cyclodehydration to form the thiazole ring.

Synthesis Start1 2-Phenylthioacetamide Intermediate Intermediate: Thiazoline Ester Start1->Intermediate EtOH, Reflux, 4h Start2 Ethyl 2-chloro-3-oxopropionate Start2->Intermediate EtOH, Reflux, 4h ProductEster Ethyl 2-benzylthiazole-5-carboxylate Intermediate->ProductEster -H2O (Dehydration) FinalProduct 2-Benzyl-1,3-thiazole-5-carboxylic acid ProductEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 2: Hantzsch synthesis pathway for scalable production.

Therapeutic Potential & Applications[5][6][7]

The 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold is not merely a chemical building block; it is a bioactive template. Its utility in drug development stems from its ability to mimic peptide bonds and interact with ATP-binding sites in kinases.

Kinase Inhibition (Src/Abl Family)

The thiazole-5-carboxylic acid core is structurally analogous to the aminothiazole pharmacophore found in Dasatinib , a multi-targeted kinase inhibitor.

  • Mechanism: The nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The benzyl group at C2 occupies the hydrophobic pocket (Gatekeeper region), providing selectivity.

  • Application: Researchers utilize this acid to synthesize amides (via coupling with amines) to probe Structure-Activity Relationships (SAR) in oncology targets.

Anti-Inflammatory Agents

Derivatives of 2-substituted thiazole-5-carboxylic acids have shown efficacy in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • Logic: The carboxylic acid moiety can anchor the molecule in the active site of COX enzymes (similar to NSAIDs), while the benzyl tail provides necessary lipophilic interactions.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<220 Da) and high ligand efficiency, this compound is an ideal "fragment" for crystallographic screening. It serves as a starting point for "growing" larger, high-affinity inhibitors.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[8]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (s, 1H, -COOH ) – Broad singlet, exchangeable.

    • δ 8.25 ppm (s, 1H, Thiazole C4-H ) – Characteristic diagnostic singlet.

    • δ 7.35–7.25 ppm (m, 5H, Ar-H ) – Benzyl aromatic protons.

    • δ 4.40 ppm (s, 2H, -CH ₂-Ph) – Benzylic methylene singlet.

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Ion: [M+H]⁺ = 220.26 Da.

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for thiazole carboxylic acids, resulting in a peak at ~176 Da (2-benzylthiazole cation).

References

  • PubChem. (2025).[2] 2-Benzyl-1,3-thiazole - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Grover, G., & Kini, S. G. (2006). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis. Retrieved from [Link]

Sources

Foundational

Engineering Novel Thiazole Scaffolds: A Technical Guide to Next-Generation Drug Discovery

The Thiazole Pharmacophore: Structural Rationale and Target Affinity Thiazoles—five-membered heterocyclic rings containing sulfur and nitrogen—are universally recognized as "privileged scaffolds" in medicinal chemistry[1...

Author: BenchChem Technical Support Team. Date: March 2026

The Thiazole Pharmacophore: Structural Rationale and Target Affinity

Thiazoles—five-membered heterocyclic rings containing sulfur and nitrogen—are universally recognized as "privileged scaffolds" in medicinal chemistry[1]. The unique electronic distribution within the thiazole ring offers distinct advantages for drug design: the nitrogen atom acts as a robust hydrogen-bond acceptor, while the sulfur atom provides high polarizability[1].

This polarizability facilitates critical


-sulfur and hydrophobic interactions within the deep, lipophilic binding pockets of target enzymes, such as acetylcholinesterase (AChE) and various receptor tyrosine kinases[2]. Recent advances in 2025 and 2026 have demonstrated that functionalizing the 2, 4, and 5 positions of the thiazole core can finely tune the pharmacokinetic profile, overcoming multidrug resistance in both oncology and infectious diseases[1][3].

Advanced Synthetic Methodologies: The Green Hantzsch Protocol

The classical Hantzsch thiazole synthesis involves the condensation of an


-haloketone with a thioamide or thiourea[4][5]. While historically effective, traditional thermal methods often suffer from prolonged reaction times, low atom economy, and the generation of toxic byproducts.

Causality in Experimental Design: Modern protocols have transitioned to ultrasonic irradiation combined with reusable solid-acid catalysts (e.g., silica-supported tungstosilicic acid)[6]. Acoustic cavitation generated by ultrasound creates localized microscopic hotspots of extreme temperature and pressure. This drastically accelerates the intermolecular condensation and subsequent intramolecular cyclization/dehydration steps[6]. This self-validating system reduces reaction times from hours to minutes and prevents the thermal degradation of sensitive functional groups, ensuring high-fidelity library generation[6].

Protocol 1: One-Pot Ultrasonic Synthesis of Thiazole Derivatives
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the target

    
    -bromoketone (e.g., 2-bromo-4-fluoroacetophenone) and 1.0 mmol of a substituted thiourea[7].
    
  • Solvent & Catalyst Addition: Add 10 mL of an ethanol/water (50:50, v/v) cosolvent system. Introduce 5 mol% of silica-supported tungstosilicic acid as a heterogeneous catalyst[6]. Rationale: The aqueous-ethanolic system ensures reagent solubility while remaining environmentally benign, and the solid catalyst provides a high surface area for proton exchange[6].

  • Ultrasonic Irradiation: Submerge the flask in an ultrasonic bath (40 kHz) at ambient temperature (25°C). Sonicate for 15–30 minutes[6]. Monitor the disappearance of the starting materials via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase to validate reaction completion.

  • Product Isolation: Upon completion, filter the mixture to recover the solid catalyst (which can be washed with ethanol and reused)[6]. Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure thiazole derivative[7].
    

Hantzsch A α-Haloketone + Thiourea B Ultrasonic Cavitation (EtOH/H2O, Catalyst) A->B C Intermolecular Condensation B->C D Hydroxythiazoline Intermediate C->D E Intramolecular Dehydration D->E F Substituted Thiazole Scaffold E->F

Mechanistic workflow of the ultrasound-assisted Hantzsch thiazole synthesis.

Therapeutic Applications and Quantitative Efficacy

Oncology: Kinase Inhibition

Thiazole hybrids have shown profound efficacy as anticancer agents by competitively binding to the ATP-binding cleft of kinases[3]. For instance, novel 1,3-thiazole heterocyclic derivatives synthesized in early 2026 exhibited potent cytotoxicity against human cancer cell lines (MCF-7, HepG2, A549) by disrupting vital signaling axes[8]. Other pyrazolyl-thiadiazole derivatives demonstrated potent activity against prostate cancer (PC3) cell lines[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Inhibition of the PI3K/Akt/mTOR survival pathway by novel thiazole derivatives.

Table 1: Anticancer Activity of Recent Thiazole Derivatives (IC50 values)

Compound Class / EntryTarget Cell LineCancer TypeIC50Reference
1,3-Thiazole (Entry 4g)MCF-7Breast Carcinoma2.6 µMRSC Adv. (2026)[8]
1,3-Thiazole (Entry 4g)HepG2Hepatocellular Carcinoma4.1 µMRSC Adv. (2026)[8]
1,3-Thiazole (Entry 4g)A549Lung Adenocarcinoma6.6 µMRSC Adv. (2026)[8]
Pyrazolyl-thiadiazole (25)PC3Prostate Cancer11.8 µg/mLFuture Med Chem (2026)[3]
Antimicrobial Agents: Overcoming Resistance

The emergence of multi-drug resistant (MDR) bacteria and extensively drug-resistant tuberculosis (XDR-TB) necessitates novel pharmacophores[1]. Thiazole-linked hybrids (e.g., pyrazole-thiazole conjugates) disrupt bacterial cell wall synthesis and target essential enzymes[1][9].

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC values)

Compound ClassMicrobial StrainMICReference
Pyrazole-Thiazole (35c)Staphylococcus aureus100 µg/mLACS Omega (2024)[9]
Pyrazole-Thiazole (35c)Candida albicans200 µg/mLACS Omega (2024)[9]
1,3-Thiazole (Entry 4e)Escherichia coli83.5 µMRSC Adv. (2026)[8]
Aminobenzothiazole (19)Staphylococcus aureus0.15 µg/mLInt J Mol Sci (2024)[10]
Protocol 2: High-Throughput Broth Microdilution Assay for MIC Determination

Causality in Experimental Design: To accurately determine the Minimum Inhibitory Concentration (MIC), a standardized broth microdilution method is strictly adhered to[11]. Using a resazurin dye indicator provides a clear, colorimetric readout of cellular metabolic activity, eliminating the subjectivity of visual turbidity assessments and creating a self-validating readout.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 33591) on Mueller-Hinton agar for 18-24 hours[12]. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the synthesized thiazole derivative (dissolved in DMSO, max final DMSO concentration <1% to prevent solvent toxicity) at a starting concentration of 512 µg/mL to well 1[12]. Perform serial two-fold dilutions from well 1 to well 11, discarding 100 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells, bringing the final well volume to 200 µL and the final bacterial concentration to

    
     CFU/mL.
    
  • Incubation & Readout: Incubate the plate at 37°C for 16-20 hours. Following incubation, add 30 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours.

  • Data Interpretation: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the thiazole derivative that prevents the color change from blue to pink, indicating complete inhibition of microbial growth[11].

References

  • Kumar, A., Debnath, U., & Roy, K. K. (2025). Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modifications. Synlett. 1

  • Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. (2025). European Journal of Medicinal Chemistry. 2

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. (2025). Benchchem. 7

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.9

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. (2026). Future Medicinal Chemistry. 3

  • Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. (2025). Benchchem. 11

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. ChemRxiv. 4

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. 5

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. 6

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. 12

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). RSC Publishing. 8

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2024). Int J Mol Sci. 10

Sources

Exploratory

Rational Design and Therapeutic Application of Benzyl-Thiazole Carboxylic Acid Analogs: A Comprehensive Technical Review

Executive Summary The benzyl-thiazole carboxylic acid scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the realm of cancer metabolism and targeted protein degradation. Original...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl-thiazole carboxylic acid scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the realm of cancer metabolism and targeted protein degradation. Originally identified through quantitative high-throughput screening (qHTS), these analogs have been rigorously optimized to target Lactate Dehydrogenase (LDH), a critical enzyme driving the Warburg effect in highly glycolytic tumors[1]. This whitepaper provides an in-depth mechanistic, synthetic, and pharmacological analysis of benzyl-thiazole carboxylic acid derivatives, tracing their evolution from competitive small-molecule inhibitors to advanced Proteolysis Targeting Chimeras (PROTACs).

Chemical Rationale & Pharmacophore Modeling

The structural anatomy of benzyl-thiazole carboxylic acid derivatives is highly specific, governed by strict structure-activity relationship (SAR) parameters. The efficacy of these molecules relies on a dual-anchoring mechanism within the target protein's active site:

  • The Carboxylic Acid Anchor: The thiazole-4-carboxylic acid moiety is non-negotiable for biological activity. Crystallographic data reveals that the carboxylate group forms a critical salt bridge and hydrogen-bonding network with Arginine 168 (R168) in the LDHA active site, effectively mimicking the natural substrate, pyruvate[2]. Masking this group via esterification, or reducing it to an alcohol or amide, completely abrogates binding affinity[2][3].

  • The Thiazole Core: The 1,3-thiazole ring serves as a rigid, bioisosteric spacer. Attempts to replace the thiazole with oxazole, pyridine, or other heterocycles result in a marked loss of potency due to unfavorable steric clashes and altered electron density distribution[3][4].

  • The Benzyl Sulfonamide Extension: The addition of a 4-benzyl sulfonamide group extends the molecule into an adjacent solvent-exposed sub-pocket, establishing secondary hydrogen bonds that drive the inhibitory concentration (IC50) down from the micromolar to the low nanomolar range[3][5].

Mechanistic Paradigm: Disrupting the Warburg Effect

Cancer cells exhibit metabolic plasticity, heavily relying on aerobic glycolysis to sustain rapid proliferation—a phenomenon known as the Warburg effect[6]. LDHA catalyzes the terminal step of this pathway, converting pyruvate to lactate while oxidizing NADH to NAD+. The regeneration of NAD+ is an absolute requirement for maintaining upstream glycolytic flux[1].

By competitively binding to the LDHA active site, benzyl-thiazole carboxylic acid analogs (such as NCI-006 and Compound 63) induce a metabolic crisis. The inhibition of LDHA leads to intracellular pyruvate accumulation, NAD+ depletion, and a rapid collapse of the Extracellular Acidification Rate (ECAR)[4][7].

Warburg Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Tumor Acidification) Pyruvate->Lactate Catalyzed by LDHA LDHA Enzyme (NADH → NAD+) LDHA->Pyruvate Inhibitor Benzyl-Thiazole Carboxylic Acid Inhibitor->LDHA Competitive Inhibition

Figure 1: Disruption of the Warburg effect via LDHA inhibition by benzyl-thiazole carboxylic acids.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of these analogs requires precise control over reaction conditions to preserve the integrity of both the sulfonamide and the carboxylic acid moieties. The workflow relies on a convergent approach utilizing the Hantzsch thiazole synthesis[8][9].

Protocol 1: Synthesis of Pyrazole-Based Benzyl-Thiazole Carboxylic Acids

Causality Note: The carboxylic acid is maintained as an ethyl ester throughout the cross-coupling steps to prevent unwanted side reactions with electrophiles, and is only unmasked in the final step using mild saponification to prevent cleavage of the sensitive sulfonamide group.

  • Hantzsch Cyclization: React the starting thioamide with ethyl bromopyruvate (or utilize ethyl 2-bromothiazole-4-carboxylate directly) in refluxing ethanol for 12 hours to yield the thiazole core intermediate[2][9].

  • N-Alkylation / Coupling: Dissolve the resulting pyrazole-thiazole intermediate (approx. 7.5 mmol) in anhydrous DMSO (3 mL). Add Cesium Carbonate (Cs2CO3, 1.3 equiv) and stir for 10 minutes to deprotonate the pyrazole nitrogen. Add 4-(bromomethyl)benzenesulfonamide (1.1 equiv) and stir overnight at room temperature[10].

  • Workup & Purification: Quench the reaction with excess ethyl acetate and filter through a celite pad. Wash the filtrate sequentially with 1N HCl, saturated NH4Cl, and brine. Dry over Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography[10].

  • Saponification (Ester Hydrolysis): Dissolve the purified ester intermediate in a 1:1 mixture of THF and Methanol. Add aqueous Lithium Hydroxide (LiOH, 3.0 equiv). Stir at room temperature until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material[2].

  • Acidification & Isolation: Carefully acidify the mixture to pH ~3 using 1N HCl. The free benzyl-thiazole carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under high vacuum to yield the final active inhibitor[2].

Synthesis A Thioamide C Hantzsch Thiazole Synthesis A->C B Bromopyruvic Acid B->C D Thiazole Core Intermediate C->D Cyclization E Cross-Coupling (DMSO, Cs2CO3) D->E Benzyl/Aryl Addition F Ester Hydrolysis (LiOH, THF/MeOH) E->F Saponification G Active Inhibitor (Carboxylic Acid) F->G Unmasking

Figure 2: Core synthetic workflow for benzyl-thiazole carboxylic acid derivatives.

Biological Evaluation & Quantitative Data

To validate the on-target efficacy of synthesized analogs, researchers employ the Glycolysis Stress Test using a Seahorse XF Analyzer. This protocol measures the Extracellular Acidification Rate (ECAR) as a direct proxy for lactate production.

Protocol 2: Functional Validation via Glycolysis Stress Test (ECAR)
  • Cell Preparation: Seed highly glycolytic cells (e.g., A673 sarcoma or MiaPaCa2 pancreatic cancer cells) in a Seahorse XF96 microplate and incubate overnight[1][4].

  • Basal Measurement: Wash cells with glucose-free assay medium. Measure the basal ECAR to establish a baseline.

  • Inhibitor Injection: Inject the benzyl-thiazole carboxylic acid analog (e.g., Compound 63) in a dose-response gradient (0.1 µM to 10 µM). Monitor ECAR continuously for 48 minutes[1].

  • Pathway Stress: Sequentially inject Glucose (10 mM) to stimulate glycolysis, Oligomycin (1 µg/mL) to force maximal glycolytic capacity, and 2-Deoxyglucose (50 mM) to completely inhibit glycolysis[1][4].

  • Data Analysis: Calculate the suppression of lactate production by analyzing the area under the curve (AUC) of inhibitor-treated wells versus DMSO controls. Potent analogs will completely suppress both basal and maximal glycolysis at concentrations between 1 and 3 µM[1].

Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative data for key benzyl-thiazole carboxylic acid analogs and their derivatives:

Compound DesignationStructural ModificationPrimary TargetIC50 / DC50Key Biological OutcomeSource
Compound 5 Pyrazole-thiazole carboxylic acidLDHA~1-2 µMHit compound; established the anchoring salt bridge[2]
Compound 63 Benzyl sulfonamide additionLDHA / LDHBLow nMSub-micromolar suppression of cellular lactate[3][4]
NCI-006 Fluorinated benzyl-thiazoleLDHA / LDHB0.06 µM / 0.03 µMRapid in vivo metabolic rewiring and tumor suppression[7]
Compound 22 VHL-recruiting PROTACLDHA (Degradation)DC50 = 38 nM93% Dmax degradation in PANC1 cells (No hook effect)[5][6]

Advanced Modalities: PROTAC Degraders

While occupancy-driven small molecule inhibitors like NCI-006 show immense promise, the micromolar intracellular concentrations of LDH in cancer cells present a significant pharmacokinetic hurdle[1]. To overcome this, researchers have transitioned the benzyl-thiazole carboxylic acid scaffold into event-driven pharmacology by developing Proteolysis Targeting Chimeras (PROTACs).

Compound 22 represents the first-in-class LDH PROTAC. By analyzing the crystal structure of LDHA bound to the inhibitor, researchers identified that the thiophene/phenyl ring of the scaffold is solvent-exposed[6]. This provided the perfect vector to attach a 4-carbon chain spacer and a linker without disrupting the critical R168-carboxylic acid interaction[5][6].

Causality Note: The Von Hippel-Lindau (VHL) E3 ligase was specifically chosen over Cereblon (CRBN) to avoid the potential complications and off-target toxicity caused by the degradation of CRBN neosubstrates[5].

PROTAC PROTAC PROTAC Degrader (Compound 22) LDHA Target Protein (LDHA) PROTAC->LDHA Thiazole Binder VHL E3 Ligase (VHL) PROTAC->VHL VHL Ligand Ub Ubiquitin Chain LDHA->Ub VHL->Ub Polyubiquitination Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Destruction

Figure 3: Event-driven pharmacology of VHL-recruiting LDHA PROTAC degraders.

Compound 22 induces rapid, ubiquitin-proteasome system (UPS)-dependent degradation of LDHA with a DC50 of 38 nM and a Dmax of 93% in PANC1 pancreatic cancer cells, demonstrating superior cell growth suppression compared to its parent inhibitor[6].

Conclusion

The benzyl-thiazole carboxylic acid scaffold is a masterclass in rational drug design. By exploiting the precise geometry of the LDHA active site, these molecules successfully disrupt cancer cell metabolism. The rigorous synthetic workflows, combined with robust functional validation assays (like ECAR), ensure high reproducibility. Furthermore, the successful adaptation of this scaffold into VHL-recruiting PROTACs highlights its versatility and sets a new standard for targeting highly abundant, previously "undruggable" metabolic enzymes in oncology.

References

1.10 2.2 3.8 4.3 5.5 6. 9 7.7 8.4 9.1 10.6

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-Benzyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and safety.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and safety.[1][2] This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of 2-benzyl-1,3-thiazole-5-carboxylic acid, a novel chemical entity. We will delve into the theoretical underpinnings of its potential metabolic pathways, present detailed protocols for essential in vitro assays, explore the utility of in silico predictive models, and offer an integrated strategy for a holistic assessment. This document is designed to equip researchers with the expertise to make informed decisions throughout the drug discovery and development process.[3]

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in drug development.[1] It dictates the in vivo half-life and clearance of a drug, thereby impacting its bioavailability and dosing regimen.[4] A compound with low metabolic stability may be rapidly cleared from the body, failing to achieve therapeutic concentrations, while an overly stable compound could accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is crucial for optimizing lead compounds and selecting candidates with favorable pharmacokinetic properties.[1][3][5]

1.2. Introducing the Target Molecule: 2-Benzyl-1,3-thiazole-5-carboxylic acid

The subject of this guide, 2-benzyl-1,3-thiazole-5-carboxylic acid, possesses several structural features that are pertinent to its metabolic fate. The thiazole ring, a common moiety in many pharmaceuticals, is susceptible to oxidation.[6][7] The benzyl group presents a site for aromatic and benzylic hydroxylation, while the carboxylic acid group is a prime candidate for conjugation reactions. Understanding these potential "metabolic hotspots" is the first step in designing a robust stability assessment strategy.

Theoretical Framework: Key Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions.

2.1. Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 2-benzyl-1,3-thiazole-5-carboxylic acid, the following pathways are of primary interest:

  • Cytochrome P450 (CYP) Mediated Oxidation: The CYP superfamily of enzymes, predominantly located in the liver, is the major catalyst of Phase I metabolism.[2] Potential sites of oxidation on the target molecule include:

    • Thiazole Ring: Oxidation of the sulfur atom (S-oxidation) or epoxidation of the double bond can occur.[6][7]

    • Benzyl Group: Aromatic hydroxylation of the phenyl ring and oxidation of the benzylic carbon are common metabolic routes.

  • Aldehyde Oxidase (AO) Involvement: While CYPs are the primary drivers of oxidation, other enzymes like AO can also contribute, particularly for heterocyclic rings.

2.2. Phase II Metabolism: Conjugation Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation: The carboxylic acid moiety is a key substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to form an acyl glucuronide.[8][9] This is often a major clearance pathway for drugs containing carboxylic acids.[8][10]

  • Other Conjugations: Sulfation and amino acid conjugation are also possible but are generally less common for carboxylic acids compared to glucuronidation.

In Vitro Assessment of Metabolic Stability: Experimental Protocols & Rationale

In vitro assays are the cornerstone of metabolic stability assessment in early drug discovery, offering a cost-effective and high-throughput means of evaluating a compound's metabolic fate.[5]

3.1. Liver Microsomal Stability Assay: A First-Line Assessment of Phase I Metabolism

  • Principle and Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[4][11] This assay is a rapid and efficient method to determine a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance over time.[11][12]

  • Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound & Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate time_points Sample at 0, 5, 15, 30, 60 min initiate->time_points quench Quench Reaction with Acetonitrile/Methanol time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

  • Detailed Step-by-Step Protocol:

    • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice or in a 37°C water bath and dilute to the desired protein concentration (typically 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).[13][14] Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution.[12] Prepare a solution of the cofactor NADPH.[13]

    • Incubation: In a 96-well plate, add the test compound to the microsomal suspension and pre-incubate at 37°C.[11] Initiate the metabolic reaction by adding NADPH.[12][14]

    • Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile, often containing an internal standard.[11][15]

    • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[11][15]

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[11]

  • Data Presentation:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Benzyl-1,3-thiazole-5-carboxylic acidExperimental ValueCalculated Value
Verapamil (High Clearance Control)Experimental ValueCalculated Value
Dextromethorphan (Low Clearance Control)Experimental ValueCalculated Value

3.2. Hepatocyte Stability Assay: A More Complete Picture of Hepatic Metabolism

  • Principle and Rationale: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes, as well as transporters, providing a more physiologically relevant system.[4][15][16] This assay measures the combined effects of all metabolic pathways.[17]

  • Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock initiate Incubate Compound with Hepatocyte Suspension at 37°C prep_compound->initiate prep_hepatocytes Thaw & Equilibrate Cryopreserved Hepatocytes prep_hepatocytes->initiate time_points Sample at 0, 10, 30, 60, 120 min initiate->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) plot->calculate G in_silico In Silico Prediction (SOM, QSAR) microsomal Liver Microsomal Stability Assay (Phase I) in_silico->microsomal Guide Initial Assays hepatocyte Hepatocyte Stability Assay (Phase I & II) microsomal->hepatocyte Inform on Phase I phenotyping Reaction Phenotyping (CYP/UGT Isoforms) hepatocyte->phenotyping Identify Key Pathways in_vivo In Vivo Pharmacokinetic Studies phenotyping->in_vivo Predict In Vivo Clearance

Caption: Integrated Metabolic Stability Assessment Strategy.

By combining the predictive power of in silico models with the empirical data from in vitro assays, a robust understanding of the metabolic profile of 2-benzyl-1,3-thiazole-5-carboxylic acid can be achieved. Discrepancies between predicted and experimental results can highlight unusual metabolic pathways or the involvement of less common enzymes, guiding further investigation.

Conclusion: From Prediction to Drug Design

The prediction of metabolic stability is an iterative process that informs medicinal chemistry efforts to design molecules with optimal pharmacokinetic properties. By identifying metabolic liabilities early, chemists can make targeted structural modifications to block or slow down metabolism, thereby enhancing a drug candidate's in vivo performance. This guide provides a foundational framework for the systematic and scientifically rigorous assessment of the metabolic stability of 2-benzyl-1,3-thiazole-5-carboxylic acid and other novel chemical entities.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]

  • PubMed. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Creative Biolabs. In Silico Drug Metabolism Prediction Services. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • NIH Research Festival. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • PMC. MetStabOn—Online Platform for Metabolic Stability Predictions. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Informa Healthcare. Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups. [Link]

  • ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. [Link]

  • PubMed. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. [Link]

  • ResearchGate. Available software packages for the prediction of metabolic stability. [Link]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • ACS Publications. Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Frontiers. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. [Link]

  • ACS Publications. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Royal Society of Chemistry. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. [Link]

  • THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS. [Link]

  • PubMed. A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids. [Link]

  • Springer. Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. [Link]

  • ResearchGate. A comprehensive review on thiazole derivatives as multifunctional therapeutics. [Link]

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Exploratory

Technical Guide: Bioisosteric Optimization of 2-Benzyl-1,3-thiazole-5-carboxylic Acid

The following technical guide details the bioisosteric optimization, synthesis, and characterization of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold. Executive Summary & Pharmacophore Analysis The 2-benzyl-1,3-th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric optimization, synthesis, and characterization of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold.

Executive Summary & Pharmacophore Analysis

The 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in inhibitors of metalloproteases, xanthine oxidase (e.g., Febuxostat analogs), and adenosine receptors. Its pharmacological utility is driven by three distinct domains:

  • The Warhead (C5-Carboxylic Acid): Acts as the primary hydrogen bond donor/acceptor (HBD/HBA) and electrostatic anchor, typically engaging positively charged residues (Arg, Lys) in the binding pocket.

  • The Core (1,3-Thiazole): A planar aromatic linker that orients the warhead and tail. The sulfur atom often engages in

    
    -hole interactions (chalcogen bonding) with backbone carbonyls.
    
  • The Lipophilic Tail (C2-Benzyl): Provides hydrophobic bulk, engaging in

    
    -
    
    
    
    stacking or Van der Waals interactions within the receptor's hydrophobic pocket.

Challenge: While potent, the C5-carboxylic acid moiety often suffers from poor passive membrane permeability (due to ionization at physiological pH) and rapid metabolic clearance via glucuronidation. This guide focuses on bioisosteric replacements to resolve these liabilities while maintaining potency.

Bioisosteric Replacement Strategies[1][2][3][4][5][6]

The Carboxylic Acid Warhead (C5)

Replacing the carboxylic acid is the highest-impact modification for this scaffold. The goal is to modulate acidity (


) and lipophilicity (

) without sacrificing the critical electrostatic interaction.
Primary Bioisostere: 1H-Tetrazole [1][2]
  • Rationale: The tetrazole anion is planar and delocalized, mimicking the carboxylate's geometry.

  • Physicochemical Impact:

    • Acidity:

      
       ~4.5–5.0 (similar to COOH).
      
    • Lipophilicity: Significantly higher than COOH, improving membrane permeability.

    • Metabolism: Resistant to glucuronidation, though oxidation can occur.

Secondary Bioisostere: 1,2,4-Oxadiazol-5(4H)-one
  • Rationale: A non-classical isostere that acts as a neutral or weakly acidic mimic.

  • Physicochemical Impact:

    • Acidity:

      
       ~6.0–7.0. At physiological pH (7.4), a significant fraction remains neutral, facilitating passive diffusion.
      
    • Safety: Avoids the formation of reactive acyl glucuronides, a common toxicity liability of carboxylic acids.

The Heterocyclic Core (Thiazole)[7]
  • Oxazole Replacement: Reduces lipophilicity (

    
    ) and eliminates the sulfur 
    
    
    
    -hole. Useful if the sulfur atom is a metabolic liability (S-oxidation).
  • Pyridine Replacement: Increases basicity and water solubility. The nitrogen lone pair vector shifts, potentially picking up new H-bond interactions.

Decision Matrix (DOT Visualization)

The following decision tree guides the optimization process based on specific ADME failures.

Bioisostere_Decision_Tree Start Lead Scaffold: 2-Benzyl-1,3-thiazole-5-COOH Problem_Perm Issue: Low Permeability (Polar Surface Area > 120) Start->Problem_Perm Problem_Metab Issue: Rapid Clearance (Glucuronidation) Start->Problem_Metab Problem_Sol Issue: Low Solubility Start->Problem_Sol Sol_Tetrazole Strategy: Tetrazole Replacement (Maintain pKa, Increase LogP) Problem_Perm->Sol_Tetrazole Mimic Ionization Sol_Oxadiazolone Strategy: 1,2,4-Oxadiazol-5-one (Shift pKa to ~7, Block Glucuronidation) Problem_Metab->Sol_Oxadiazolone Remove OH Sol_Pyridine Strategy: Pyridine Core (Remove S, Increase Polarity) Problem_Sol->Sol_Pyridine Scaffold Hop

Caption: Figure 1. Strategic decision tree for bioisosteric replacement based on physicochemical liabilities.

Comparative Data Analysis

The following table contrasts the physicochemical properties of the parent acid against its primary bioisosteres. Data values are predicted averages based on standard QSAR models for this scaffold.

PropertyCarboxylic Acid (-COOH)1H-Tetrazole1,2,4-Oxadiazol-5-oneAcyl Sulfonamide (-CONHSO2R)

4.24.86.54.5
LogP 2.12.62.32.8
H-Bond Donors 1111
Metabolic Liability High (Glucuronidation)Low (Oxidation)Low (Hydrolysis)Medium (N-dealkylation)
Permeability Low (Ionized at pH 7.4)MediumHigh (Neutral fraction)Medium

Synthetic Protocols

Synthesis of the Parent Scaffold (Hantzsch Thiazole Synthesis)

This protocol utilizes the Hantzsch condensation between a thioamide and an


-halo- 

-keto ester.

Reaction Scheme: 2-Phenylthioacetamide + Ethyl 2-chloro-3-oxopropanoate → Ethyl 2-benzylthiazole-5-carboxylate

Step-by-Step Methodology:

  • Reagents:

    • 2-Phenylthioacetamide (1.0 eq)

    • Ethyl 2-chloro-3-oxopropanoate (1.1 eq) [Commercially available or generated in situ from ethyl formate and ethyl chloroacetate].

    • Ethanol (Solvent, 0.5 M concentration).

  • Procedure:

    • Dissolve 2-phenylthioacetamide (1.51 g, 10 mmol) in absolute ethanol (20 mL).

    • Add Ethyl 2-chloro-3-oxopropanoate (1.65 g, 11 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature.[3][4] The hydrochloride salt of the thiazole ester may precipitate.

    • Neutralize with saturated NaHCO

      
       solution and extract with Ethyl Acetate (3 x 20 mL).
      
    • Dry organic layer over MgSO

      
       and concentrate in vacuo.
      
  • Hydrolysis (Ester to Acid):

    • Dissolve the crude ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 3. Filter the white precipitate.[3]

    • Yield: Typically 75–85%.[3]

Synthesis of the Tetrazole Bioisostere

Methodology:

  • Nitrile Formation: Convert the primary amide (derived from the acid) to a nitrile using POCl

    
     or Trifluoroacetic anhydride (TFAA).
    
  • Cyclization:

    • Dissolve the nitrile intermediate in DMF.

    • Add Sodium Azide (NaN

      
      , 1.5 eq) and Ammonium Chloride (NH
      
      
      
      Cl, 1.5 eq).
    • Heat to 100°C for 12–24 hours (Safety: Use a blast shield; azides are potential explosion hazards).

    • Workup: Acidify carefully with HCl. The tetrazole precipitates.

Experimental Workflow Visualization

The following diagram outlines the synthetic workflow to access the parent acid and divert to the tetrazole bioisostere.

Synthetic_Workflow Thioamide 2-Phenylthioacetamide Hantzsch Hantzsch Condensation (EtOH, Reflux, 4h) Thioamide->Hantzsch HaloEster Ethyl 2-chloro-3-oxopropanoate HaloEster->Hantzsch Ester Intermediate: Ethyl Thiazole-5-carboxylate Hantzsch->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Amidation Amidation -> Dehydration (POCl3) Ester->Amidation Acid Target: Carboxylic Acid Hydrolysis->Acid Nitrile Intermediate: Nitrile Amidation->Nitrile AzideClick [3+2] Cycloaddition (NaN3, NH4Cl) Nitrile->AzideClick Tetrazole Target: Tetrazole Bioisostere AzideClick->Tetrazole

Caption: Figure 2. Synthetic divergence from the Hantzsch intermediate to access Acid and Tetrazole targets.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]

  • Hantzsch, A. (1887).[3] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloracetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Patzke, S., et al. (2019). 1,2,4-Oxadiazol-5-ones as Bioisosteres of Benzoic Acids in the Design of Inhibitors. ChemMedChem, 14(18), 1726. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Tandem Synthesis of 2-Benzylthiazole Derivatives

Introduction and Strategic Rationale The 2-benzylthiazole scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in novel GPR52 agonists for schizophrenia treatment, broad-spectrum antifung...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 2-benzylthiazole scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in novel GPR52 agonists for schizophrenia treatment, broad-spectrum antifungal agents, and various CNS-active compounds[1]. Traditionally, the synthesis of these derivatives relies on a classical two-step Hantzsch protocol: the independent synthesis and isolation of a phenylthioacetamide, followed by condensation with an


-haloketone[2].

However, from a process chemistry perspective, isolating thioamide intermediates introduces significant bottlenecks. Thioamides are notoriously prone to oxidative degradation, possess highly offensive odors, and require arduous chromatographic purification.

To bypass these limitations, this application note details a one-pot, tandem thioamidation-cyclocondensation protocol . By utilizing diethyl dithiophosphate as a bench-stable, highly efficient


 surrogate, substituted phenylacetonitriles are converted to thioamides in situ and immediately trapped by 

-haloketones. This self-validating system not only maximizes atom economy but leverages the thermodynamic driving force of aromatization to push the reaction to completion, minimizing intermediate degradation[1].

Mechanistic Pathway & Causality

Understanding the causality behind the reagent selection is critical for troubleshooting and scaling this protocol:

  • Nitrile Activation: The reaction is initiated by the addition of anhydrous HCl in ethyl acetate. The acid protonates the nitrogen of the phenylacetonitrile, significantly enhancing the electrophilicity of the nitrile carbon.

  • In Situ Thioamidation: Diethyl dithiophosphate acts as the nucleophile. Unlike gaseous

    
     or sodium hydrosulfide, diethyl dithiophosphate is liquid, easily quantifiable, and highly soluble in organic solvents. It attacks the activated nitrile, generating the phenylthioacetamide intermediate without the need for high-pressure equipment.
    
  • S-Alkylation and Cyclization: Upon the addition of the

    
    -haloketone (e.g., 2-bromoacetophenone) and a transition to a polar protic solvent (ethanol), the highly nucleophilic sulfur of the in situ thioamide attacks the 
    
    
    
    -carbon of the haloketone. This is followed by an intramolecular attack of the thioamide nitrogen onto the ketone carbonyl, forming a hydroxythiazoline intermediate[2].
  • Thermodynamic Dehydration: Heating the mixture to 80 °C provides the activation energy required for the elimination of water. The irreversible formation of the fully conjugated, aromatic 2-benzylthiazole ring acts as the thermodynamic sink, driving the entire cascade forward[3].

Mechanistic Workflow Visualization

MechanisticPathway A Phenylacetonitrile Derivatives B Diethyl Dithiophosphate (H₂S Surrogate) C Phenylthioacetamide (In Situ Intermediate) D α-Haloketone Addition C->D One-Pot Addition E Hydroxythiazoline Cyclic Intermediate D->E S-Alkylation & N-Cyclization F 2-Benzylthiazole Target Scaffold E->F Dehydration (-H₂O, 80°C) AB AB AB->C HCl/EtOAc RT, 2h

One-pot tandem thioamidation and Hantzsch cyclocondensation pathway.

Experimental Protocol

This methodology represents a self-validating system: the transition from the thioamidation step to the cyclization step is visually and analytically distinct, allowing researchers to verify intermediate formation before committing expensive


-haloketone building blocks.
Materials Required
  • Substrate: Substituted phenylacetonitrile (10.0 mmol)

  • Reagents: Diethyl dithiophosphate (12.0 mmol, 1.2 equiv),

    
    -haloketone (10.5 mmol, 1.05 equiv)
    
  • Solvents: Ethyl acetate (EtOAc), Ethanol (EtOH, absolute)

  • Catalyst: HCl in EtOAc (3.0 M, 2.0 mL)

Step-by-Step Methodology

Step 1: In Situ Thioamide Generation

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with the substituted phenylacetonitrile (10.0 mmol) and diethyl dithiophosphate (12.0 mmol).

  • Add 10 mL of distilled water (to act as a biphasic interface) and 2.0 mL of 3.0 M HCl in EtOAc dropwise at room temperature.

    • Expert Insight: The biphasic nature controls the exothermic release and prevents the degradation of the dithiophosphate.

  • Stir the mixture vigorously at room temperature for 2–3 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the nitrile spot and the appearance of a lower-Rf, UV-active spot confirms thioamide formation. IR spectroscopy will also show the disappearance of the sharp

    
     stretch at ~2250 
    
    
    
    .

Step 2: One-Pot Cyclocondensation 5. Without isolating the intermediate, directly add the


-haloketone (10.5 mmol) dissolved in 15 mL of absolute ethanol to the reaction flask.
6.  Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.
  • Expert Insight: Ethanol is chosen here because it solubilizes both the organic intermediates and facilitates the acid-catalyzed dehydration step better than aprotic solvents.
  • Self-Validation Checkpoint: The reaction mixture will typically transition from a pale yellow suspension to a deep amber, homogenous solution as the aromatic thiazole forms.

Step 3: Workup and Isolation 8. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol. 9. Quench the residue with saturated aqueous


 (30 mL) to neutralize residual HCl and dithiophosphoric acid byproducts.
10. Extract the aqueous layer with Dichloromethane (DCM) (

mL). 11. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. 12. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield the pure 2-benzylthiazole derivative.

Quantitative Data Presentation

The efficiency of this one-pot protocol is highly dependent on the electronic nature of the substituents on both the phenylacetonitrile and the


-haloketone. Electron-donating groups (EDGs) on the nitrile accelerate the initial thioamidation, while electron-withdrawing groups (EWGs) on the haloketone accelerate the nucleophilic attack by the sulfur[1],[4].

Table 1: Substrate Scope and Comparative Yields for One-Pot 2-Benzylthiazole Synthesis

EntryNitrile Substituent (

)
Haloketone Substituent (

)
Reaction Time (Step 2)Isolated Yield (%)Purity (HPLC)
1 H (Unsubstituted)4-Phenyl4.0 h88%>98%
2 4-Methoxy (EDG)4-Phenyl3.5 h92%>99%
3 4-Chloro (EWG)4-Phenyl5.5 h79%96%
4 H (Unsubstituted)4-Nitro (EWG)3.0 h94%>99%
5 2-Fluoro (EWG)4-Methoxy (EDG)6.0 h71%95%
6 3,4-Dimethoxy (EDG)4-Trifluoromethyl3.5 h89%>98%

Note: Yields represent the overall two-step, one-pot process starting from the phenylacetonitrile.

References

  • Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents Source: RSC Publishing (RSC Advances) URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Publishing (RSC Advances) URL:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL:[Link]

  • One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides Source: Organic Chemistry Portal (Synlett 2010) URL:[Link]

Sources

Application

Application Note: Optimized Amide Coupling Strategies for 2-Benzyl-1,3-thiazole-5-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Scientific Context The 1,3-thiazole ring is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Context

The 1,3-thiazole ring is a privileged pharmacophore in modern drug discovery, offering unique hydrogen-bonding capabilities, metabolic stability, and predictable pharmacokinetics. Specifically, 2-benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0) [1] serves as a highly versatile bifunctional building block. The 2-benzyl substitution provides a lipophilic anchor ideal for occupying hydrophobic pockets in target proteins, while the 5-carboxylic acid handle allows for rapid structural diversification via amide bond formation—the most ubiquitous reaction in medicinal chemistry[2].

However, the electron-withdrawing nature of the thiazole ring can subtly reduce the nucleophilicity of the carboxylate during the initial activation step. Selecting the appropriate coupling reagent is critical to ensure high conversion, minimize side reactions (such as decarboxylation or epimerization of adjacent chiral centers), and streamline downstream purification.

Coupling Reagent Selection & Causality

While traditional carbodiimides (e.g., DCC, EDC) have been historical mainstays, modern synthesis demands higher efficiency, greener solvent profiles, and simpler workups. For the amidation of 2-benzyl-1,3-thiazole-5-carboxylic acid, we recommend two primary reagents based on the steric and electronic nature of the target amine:

  • Propylphosphonic Anhydride (T3P): The first-line choice. T3P converts the carboxylic acid into a highly reactive phosphonic ester. Its primary advantage is that all byproducts (propanephosphonic acid) are highly water-soluble and can be completely removed via a simple aqueous extraction[3][4]. It also exhibits an exceptional safety profile, broad functional group tolerance, and minimizes epimerization[5].

  • HATU: The rescue reagent. For sterically hindered secondary amines or electron-deficient anilines, the superior leaving group ability of the HOAt ester generated by HATU is required to drive the reaction forward.

Table 1: Quantitative Comparison of Coupling Reagents for Thiazole-5-carboxylic Acids
Coupling ReagentActivation IntermediateByproduct RemovalRecommended Use CaseRelative Cost
T3P (50% in EtOAc)Phosphonic anhydrideExcellent (Aqueous wash)Scalable synthesis, standard primary/secondary aminesModerate
HATU HOAt esterPoor (Chromatography req.)Sterically hindered amines, unreactive anilinesHigh
EDC/HOBt HOBt esterModerate (Aqueous wash)General purpose, budget-friendly baselineLow

Mechanistic Workflow

The following diagram illustrates the logical flow of carboxylic acid activation and subsequent aminolysis, highlighting the divergence of the water-soluble byproducts when utilizing T3P.

G Acid 2-Benzyl-1,3-thiazole- 5-carboxylic acid Intermediate Activated Ester Intermediate Acid->Intermediate Activation (Base promoted) Reagent Coupling Reagent (T3P or HATU) Reagent->Intermediate Product Target Thiazole Amide Intermediate->Product Aminolysis Byproduct Water-Soluble Byproducts Intermediate->Byproduct Leaving Group Displacement Amine Amine (R-NH2) + DIPEA Amine->Product

Figure 1: Mechanistic workflow of 2-benzyl-1,3-thiazole-5-carboxylic acid activation and amidation.

Experimental Protocols

Self-Validating System: Both protocols below are designed with built-in chemical validation. The specific sequence of acidic and basic washes in Protocol A acts as a self-purifying mechanism, ensuring that if a product is isolated, it is free of starting materials without the need for immediate NMR verification.

Protocol A: T3P-Mediated Amide Coupling (Standard & Scalable)

Objective: High-yielding amidation with primary or unhindered secondary amines using a chromatography-free workup.

Materials:

  • 2-Benzyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) (0.1 M relative to acid)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 2-benzyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) in anhydrous EtOAc.

  • Amine & Base Addition: Add the target amine (1.2 equiv) followed by DIPEA (3.0 equiv).

    • Causality: DIPEA is chosen over triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile or degrading the activated ester[2].

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add the T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Causality: Adding T3P last to the pre-formed carboxylate-amine mixture prevents the formation of unreactive symmetrical anhydrides and ensures immediate trapping of the activated phosphonic ester by the amine[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 to 12 hours. Monitor progression via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup (Self-Validation): Dilute the reaction mixture with an equal volume of EtOAc. Wash sequentially with:

    • Saturated aqueous NaHCO3 (2x): Validates the removal of unreacted carboxylic acid and neutralizes/extracts the acidic T3P byproducts (propanephosphonic acid)[4].

    • 1M aqueous HCl (1x): Validates the removal of unreacted target amine and the DIPEA base.

    • Brine (1x): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure thiazole amide.

Protocol B: HATU-Mediated Amide Coupling (For Hindered Amines)

Objective: Overcome steric or electronic deactivation in the amine partner (e.g., ortho-substituted anilines).

Materials:

  • 2-Benzyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Hindered Amine/Aniline (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve 2-benzyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF at room temperature. Add DIPEA (1.5 equiv) and stir for 15 minutes.

    • Causality: Pre-activation is crucial here. The electron-withdrawing thiazole ring slows initial activation; giving the acid time to form the highly reactive HOAt ester before introducing a poorly nucleophilic amine prevents reagent degradation.

  • Coupling: Add the hindered amine (1.2 equiv) and the remaining DIPEA (1.5 equiv). Stir at room temperature for 12-24 hours.

  • Workup: Quench the reaction by pouring it into a 10-fold volume of ice-cold water. If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (3x).

    • Causality: The 5% LiCl wash is a highly specific technique used to partition DMF into the aqueous layer, preventing it from co-eluting with the product during concentration.

  • Purification: Purify the crude residue via silica gel flash chromatography to remove the tetramethylurea byproduct generated by HATU.

References

  • Title: (PDF) Propylphosphonic anhydride (T3P®)
  • Source: luxembourg-bio.
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0)
  • Source: ribbitt.
  • Source: rxweb-prd.

Sources

Method

Hantzsch thiazole synthesis of 2-benzyl-1,3-thiazole-5-carboxylates

Executive Summary This technical guide details the synthesis of 2-benzyl-1,3-thiazole-5-carboxylates via the Hantzsch thiazole condensation. This scaffold is a "privileged structure" in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-benzyl-1,3-thiazole-5-carboxylates via the Hantzsch thiazole condensation. This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in tyrosine kinase inhibitors and antimicrobial agents.

Unlike generic protocols, this guide addresses the specific stability challenges of 2-phenylthioacetamide (the required thioamide precursor) and provides a robust, self-validating workflow for its condensation with


-halo-

-keto esters.

Scientific Foundation & Mechanism

The Hantzsch Condensation Strategy

The synthesis relies on the condensation of 2-phenylthioacetamide (1) with ethyl 2-chloroacetoacetate (2). The reaction proceeds through a stepwise nucleophilic attack and cyclodehydration.

  • Step 1 (S-Alkylation): The sulfur atom of the thioamide acts as a nucleophile, displacing the chloride of the

    
    -haloketone. This is the rate-determining step.
    
  • Step 2 (Cyclization): The amide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate.

  • Step 3 (Aromatization): Acid-catalyzed dehydration yields the aromatic thiazole ring.

Mechanistic Pathway (Graphviz Visualization)

HantzschMechanism Thioamide 2-Phenylthioacetamide (Nucleophile) Inter1 Thioimidate Salt (S-Alkylated Intermediate) Thioamide->Inter1 SN2 Attack on Alpha-Carbon HaloKeto Ethyl 2-chloroacetoacetate (Electrophile) HaloKeto->Inter1 Inter2 4-Hydroxythiazoline (Cyclized Intermediate) Inter1->Inter2 N-Attack on Carbonyl (-HCl) Product Ethyl 2-benzyl-4-methyl- 1,3-thiazole-5-carboxylate Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch synthesis.[1] The sulfur nucleophile initiates the cascade, followed by rapid cyclization and dehydration to restore aromaticity.

Experimental Protocols

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent Ethanol (Absolute)High solubility for reactants; product often precipitates upon cooling.
Temperature Reflux (

)
Required to drive the dehydration (aromatization) step.
Stoichiometry 1.0 : 1.1 (Thioamide : Haloester)Slight excess of the haloester ensures complete consumption of the unstable thioamide.
Atmosphere Nitrogen/ArgonOptional but recommended to prevent oxidation of the thioamide sulfur.
Protocol A: Synthesis of Precursor (2-Phenylthioacetamide)

Note: Phenylthioacetamide is commercially available but often degrades to the nitrile upon storage. Fresh synthesis or recrystallization is recommended for high yields.

Reagents:

  • Phenylacetonitrile (10 mmol)

  • Ammonium sulfide (20% aq. solution) or Hydrogen Sulfide gas[2]

  • Pyridine / Triethylamine

Procedure:

  • Dissolve phenylacetonitrile (1.17 g, 10 mmol) in pyridine (5 mL) and triethylamine (1 mL).

  • Bubble

    
     gas through the solution for 30 minutes OR  add ammonium sulfide solution (5 mL) and stir vigorously.
    
  • Heat the mixture to

    
     for 4 hours.
    
  • Validation Point: Monitor TLC (Hexane:EtOAc 4:1). The nitrile spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    thioamide.
  • Pour into ice water (50 mL). The yellow precipitate is collected by filtration.

  • Purification: Recrystallize from benzene/ethanol. M.p. should be

    
    .
    
Protocol B: Hantzsch Coupling (Target Synthesis)

Reagents:

  • 2-Phenylthioacetamide (1.51 g, 10 mmol)

  • Ethyl 2-chloroacetoacetate (1.81 g, 11 mmol) [Caution: Lachrymator]

  • Absolute Ethanol (20 mL)

  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-phenylthioacetamide (10 mmol) to Ethanol (20 mL). Stir until fully dissolved.

  • Addition: Add Ethyl 2-chloroacetoacetate (11 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The solution may warm slightly (exothermic alkylation).

  • Reflux: Heat the reaction to reflux (

    
    ) for 4–6 hours.
    
    • Self-Validating Check: The "rotten egg" smell of the thioamide should diminish significantly as it converts to the thiazole.

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap) to

      
      5 mL volume.
      
    • Pour the residue into crushed ice (50 g) containing saturated

      
       (10 mL) to neutralize the HCl byproduct.
      
  • Isolation:

    • A solid precipitate should form.[1] Filter the solid using a Buchner funnel.[1]

    • Wash with cold water (

      
      ) to remove inorganic salts.
      
  • Purification: Recrystallize from hot Ethanol/Water (8:2 ratio).

    • Target Yield: 75–85%.[3]

    • Appearance: White to pale yellow needles.

Workflow Visualization

Workflow Start Start: Dissolve Thioamide in EtOH Add Add Ethyl 2-chloroacetoacetate (Dropwise, RT) Start->Add Reflux Reflux 4-6 Hours (Monitor by TLC) Add->Reflux Check Check: Thioamide Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Evaporate EtOH Pour into Ice/NaHCO3 Check->Workup Yes Filter Filter Precipitate Wash with Water Workup->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

Analytical Validation

To confirm the identity of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate , ensure the following spectral signatures are present:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.35 (t, 3H, ester 
      
      
      
      )
    • 
       2.70 (s, 3H, C4-Methyl) — Diagnostic for Hantzsch product using acetoacetate.
      
    • 
       4.30 (q, 2H, ester 
      
      
      
      )
    • 
       4.35 (s, 2H, Benzylic 
      
      
      
      ) — Critical confirmation of the 2-benzyl group.
    • 
       7.2–7.4 (m, 5H, Aromatic protons).
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak corresponding to the molecular weight (Calc: 261.3  g/mol ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of thioamideEnsure reagents are dry; use fresh thioamide.
Oily Product Incomplete crystallizationTriturate the oil with cold hexanes or diethyl ether to induce solidification.
Starting Material Remains Reaction stalledAdd 0.1 eq. of NaI (Finkelstein condition) to catalyze the alkylation step.
Dark Coloration Oxidation of sulfurPerform reaction under Nitrogen atmosphere.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21(1), 942–946.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
  • Organic Chemistry Portal. "Thiazole Synthesis".

  • BenchChem. "Application Notes and Protocols: Hantzsch Thiazole Synthesis".

  • Kashyap, S. J., et al. (2012). "Synthesis of some new 2,4-disubstituted thiazoles as potential antimicrobial agents". Acta Poloniae Pharmaceutica, 69(1), 61-67.

Sources

Application

Application Note: Hydrolysis of Ethyl 2-benzylthiazole-5-carboxylate

Abstract & Introduction This application note details the optimized protocols for the hydrolysis of ethyl 2-benzylthiazole-5-carboxylate to its corresponding free acid, 2-benzylthiazole-5-carboxylic acid . Thiazole-5-car...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocols for the hydrolysis of ethyl 2-benzylthiazole-5-carboxylate to its corresponding free acid, 2-benzylthiazole-5-carboxylic acid .

Thiazole-5-carboxylates are critical intermediates in the synthesis of various pharmaceutical agents, including kinase inhibitors (e.g., Dasatinib analogs) and anti-inflammatory drugs. While the thiazole ring is aromatic and generally stable, the hydrolysis of esters at the 5-position requires specific attention to solubility and pH control to prevent decarboxylation or ring degradation.

This guide presents two validated methods:

  • Method A (Preferred): Lithium Hydroxide (LiOH) mediated hydrolysis in THF/Water.[1] Ideal for small-to-medium scale medicinal chemistry applications due to superior solubility profiles.

  • Method B (Scale-up): Sodium Hydroxide (NaOH) mediated hydrolysis in Ethanol/Water. A cost-effective, robust protocol for larger batches.

Chemical Context & Mechanistic Insight

Structural Analysis
  • Substrate: Ethyl 2-benzylthiazole-5-carboxylate.

  • Target: 2-Benzylthiazole-5-carboxylic acid.[2]

  • Key Features:

    • Ethyl Ester: The hydrolyzable group.

    • Thiazole Ring: An electron-deficient heteroaromatic ring. The 5-position is relatively stable, but the ring can be sensitive to strong reducing conditions or extremely harsh acidic conditions at high temperatures.

    • 2-Benzyl Group: The methylene protons at the benzylic position (C2-CH₂-Ph) have increased acidity due to the electron-withdrawing nature of the thiazole ring. However, under aqueous alkaline conditions (pKa of water ~15.7), these protons (pKa ~29) are stable, preventing side reactions like condensation or racemization.

Reaction Mechanism

The reaction proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide ion.[1]

Critical Control Point: The reaction is irreversible because the resulting carboxylic acid immediately deprotonates to form the carboxylate salt (R-COO⁻ M⁺), which is resonance-stabilized and unreactive toward nucleophiles. The final product is obtained only after acidification (workup).[1]

Mechanistic Diagram

HydrolysisMechanism Start Ethyl 2-benzylthiazole-5-carboxylate OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Elimination of EtO- Tetrahedral->Collapse Salt Thiazole-5-carboxylate Salt (R-COO-) Collapse->Salt Fast Deprotonation Acidification Acidification (HCl) Salt->Acidification Product 2-Benzylthiazole-5-carboxylic acid Acidification->Product Precipitation

Figure 1: Mechanistic pathway for the saponification of ethyl 2-benzylthiazole-5-carboxylate.

Experimental Protocols

Method A: Lithium Hydroxide (LiOH) in THF/Water (Standard Protocol)

Recommended for milligram to gram-scale synthesis where solubility is a priority.

Reagents:

  • Ethyl 2-benzylthiazole-5-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF) (Grade: HPLC or ACS)

  • Deionized Water[3]

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (approx. 5-10 mL per mmol of substrate). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in a minimal amount of water. Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may become cloudy; this is normal.

  • Reaction: Stir the reaction mixture vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. Reaction is usually complete within 2–4 hours. If starting material persists after 6 hours, warm to 40°C.

  • Concentration: Once complete, remove the THF under reduced pressure (rotary evaporator) at 35°C. Do not evaporate to complete dryness; leave the aqueous slurry.

  • Workup:

    • Dilute the residue with water (approx. 10 mL/mmol).

    • Optional Wash: Wash the aqueous layer with diethyl ether or ethyl acetate (2 x) to remove non-polar impurities or unreacted ester. Discard the organic washings.

    • Acidification: Cool the aqueous phase to 0°C (ice bath). Slowly add 1N HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Sodium Hydroxide (NaOH) in Ethanol (Scale-Up Protocol)

Recommended for multi-gram scale where cost and solvent recovery are factors.

Reagents:

  • Ethyl 2-benzylthiazole-5-carboxylate (1.0 equiv)

  • Sodium Hydroxide (NaOH) pellets (2.0 equiv)

  • Ethanol (95% or absolute)

  • Water[3][4][5][6]

Procedure:

  • Setup: Dissolve the ester in Ethanol (5 mL/mmol).

  • Base Addition: Add 2M aqueous NaOH (2.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours.

    • Expert Insight: Thiazole esters are generally stable to reflux, and this accelerates the hydrolysis significantly compared to RT.

  • Workup:

    • Cool to room temperature.[3][7]

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in water.[3][4][8]

    • Acidify with concentrated HCl (carefully) or 6N HCl to pH 2.

  • Extraction (If precipitation is poor): If the product does not precipitate well (oiling out), extract the acidified aqueous layer with Ethyl Acetate (3 x). Combine organics, dry over Na₂SO₄, filter, and concentrate.

Data Summary & Comparison

ParameterMethod A (LiOH/THF)Method B (NaOH/EtOH)
Scale mg to 5 g> 5 g
Temperature Room Temp (20°C)Reflux (80°C)
Time 2–6 Hours1–2 Hours
Solubility Excellent (THF solvates lipophilic esters)Good (requires heat)
Workup Precipitation usually cleanPrecipitation or Extraction
Yield (Typical) 85–95%90–98%

Workflow Visualization

Workflow Step1 Dissolve Ester in Solvent (THF or EtOH) Step2 Add Aqueous Base (LiOH or NaOH) Step1->Step2 Step3 React (RT or Reflux) Step2->Step3 Check Check TLC/LCMS (Complete?) Step3->Check Check->Step3 No Evap Evaporate Organic Solvent Check->Evap Yes Wash Optional: Wash aq. layer with Ether Evap->Wash Acidify Acidify to pH 2-3 (Precipitation) Wash->Acidify Filter Filter & Dry Solid Acidify->Filter Solid Forms Extract Extract with EtOAc (If oiling occurs) Acidify->Extract Oils Out Extract->Filter Evaporate

Figure 2: Operational workflow for the hydrolysis process.

Troubleshooting & Critical Notes

  • pH Control: The isoelectric point of thiazole carboxylic acids is typically low. Ensure the pH is brought down to 2.0–3.0 . If the pH is only 4–5, the product may remain partially soluble as a salt.

  • Decarboxylation Risk: While 2-benzylthiazole-5-carboxylic acid is stable, avoid heating the acidic solution (after workup) excessively. Perform drying at moderate temperatures (<50°C).

  • Oiling Out: If the product forms an oil upon acidification, it often indicates the presence of impurities or residual solvent. Extract with Ethyl Acetate, dry with Na₂SO₄, and concentrate.[9] Trituration with hexanes or diethyl ether can induce crystallization.

  • Storage: Store the free acid in a cool, dry place. Thiazole carboxylic acids are generally stable but should be protected from strong oxidizers.

References

  • OperaChem. (2024). Saponification - Typical procedures and General Reaction Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification Mechanism and Protocol. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from [Link]

  • PrepChem. Synthesis of Ethyl Thiazole-5-carboxylate and Derivatives. Retrieved from [Link]

Sources

Method

Application Note: High-Impact Synthesis &amp; Utilization of 2-Benzyl-1,3-thiazole-5-carboxylic Acid in Medicinal Chemistry

Executive Summary This application note details the strategic utilization of 2-Benzyl-1,3-thiazole-5-carboxylic acid as a high-value scaffold in the synthesis of bioactive small molecules. Thiazole-5-carboxylates represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 2-Benzyl-1,3-thiazole-5-carboxylic acid as a high-value scaffold in the synthesis of bioactive small molecules. Thiazole-5-carboxylates represent a "privileged structure" in drug discovery, serving as bioisosteres for phenyl rings and offering unique pi-stacking and hydrogen-bonding vectors.

This guide provides validated protocols for:

  • De novo Synthesis: Constructing the core scaffold via the Hantzsch method.

  • Library Generation: Optimized amide coupling protocols for electron-deficient heteroaromatic acids.

  • Functional Divergence: Accessing thiazole amines via Curtius rearrangement.

Target Audience: Medicinal Chemists, Process Chemists, and Discovery Biologists.

Chemical Profile & Pharmacophore Insights

The 2-benzyl-1,3-thiazole-5-carboxylic acid moiety offers distinct advantages in Structure-Activity Relationship (SAR) studies:

  • Lipophilic Tail (2-Benzyl): The benzyl group provides a flexible hydrophobic handle, ideal for occupying deep lipophilic pockets (e.g., the ATP-binding site of kinases or the hydrophobic groove of Bcl-2 family proteins).

  • Vector Control (5-COOH): The carboxylic acid at the 5-position directs substituents away from the sulfur atom, minimizing steric clash while positioning amide H-bond donors/acceptors for critical interactions with protein backbones.

PropertySpecification
IUPAC Name 2-Benzyl-1,3-thiazole-5-carboxylic acid
CAS Number 933687-22-0
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
pKa (Calc) ~3.5 (Acidic due to electron-withdrawing thiazole ring)
Solubility DMSO, DMF, MeOH; Low solubility in water

Core Synthesis: The Hantzsch Protocol[1]

While the compound is commercially available, in-house synthesis allows for the introduction of substituted benzyl groups (e.g., 4-fluoro, 2-chloro) to tune potency. The method relies on the condensation of a thioamide with an


-halo-

-keto ester.[1]
Mechanism of Action

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-haloketone carbon, followed by cyclodehydration.
Step-by-Step Protocol

Reagents:

  • 2-Phenylthioacetamide (1.0 equiv)

  • Ethyl 2-chloro-3-oxopropanoate (1.1 equiv) [Note: Often generated in situ or stabilized]

  • Ethanol (0.5 M concentration)

  • Pyridine (1.0 equiv) or NaHCO₃

Workflow:

  • Condensation: Dissolve 2-phenylthioacetamide in absolute ethanol. Add Ethyl 2-chloro-3-oxopropanoate dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydroxy-thiazoline dehydrates to the aromatic thiazole.

  • Isolation (Ester): Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

  • Hydrolysis (Ester

    
     Acid):  Dissolve the ethyl ester in THF:Water (3:1). Add LiOH (2.5 equiv). Stir at RT for 2 hours.
    
  • Workup: Acidify with 1M HCl to pH 3. The carboxylic acid product will precipitate. Filter and dry.[1]

Critical Control Point:

  • Regioselectivity: Ensure the use of

    
    -formyl (or masked formyl) esters to guarantee the 5-carboxylate position. Using symmetrical diketones yields different substitution patterns.
    

Application I: Amide Coupling (Kinase Inhibitor Libraries)

Thiazole-5-carboxylic acids are electron-deficient, making the carboxylic carbon less electrophilic and the resulting active esters more prone to hydrolysis. Standard EDC/NHS coupling often fails to give high yields.

Recommended Protocol: HATU-Mediated Coupling

This protocol is optimized to prevent side reactions and ensure complete conversion with sterically hindered amines (e.g., amino-pyrazoles or anilines common in kinase inhibitors).

Materials:

  • 2-Benzyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the thiazole acid in DMF (0.2 M). Add DIPEA and stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the O-At active ester.

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 2–12 hours.

    • Troubleshooting: If the amine is an electron-poor aniline, heat to 50°C.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1M HCl and sat. NaHCO₃.

Application II: Curtius Rearrangement (Accessing 5-Aminothiazoles)

5-Aminothiazoles are unstable and difficult to synthesize directly. Converting the 5-carboxylic acid to a Boc-protected amine via Curtius rearrangement is the superior route.

Protocol:

  • Acyl Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA, 1.1 equiv) and TEA (1.1 equiv) in t-Butanol/Toluene.

  • Rearrangement: Heat to 90°C. The intermediate acyl azide releases N₂ to form the isocyanate.

  • Trapping: The isocyanate reacts in situ with t-Butanol to form the Boc-protected amine.

  • Deprotection: Treat with TFA/DCM to release the free 5-aminothiazole (use immediately or store as salt).

Visual Workflow & Logic

The following diagram illustrates the divergent utility of the scaffold, moving from the Hantzsch synthesis to downstream library generation.

ThiazoleWorkflow Start Thioacetamide Precursor Hantzsch Hantzsch Synthesis (+ Ethyl 2-chloro-3-oxopropanoate) Start->Hantzsch Cyclization Ester Thiazole-5-Ester Intermediate Hantzsch->Ester Reflux Acid 2-Benzyl-1,3-thiazole- 5-carboxylic Acid (The Core Scaffold) Ester->Acid LiOH Hydrolysis Amide Amide Coupling (HATU/DIPEA) Acid->Amide Path A: Derivatization Curtius Curtius Rearrangement (DPPA/tBuOH) Acid->Curtius Path B: Functional Switch KinaseLib Kinase Inhibitor Library (Carboxamides) Amide->KinaseLib + Anilines/Heterocycles AmineLib 5-Amino-Thiazoles (Bioisosteres) Curtius->AmineLib Boc-Protection -> TFA

Figure 1: Strategic workflow for generating diverse pharmaceutical libraries from the 2-benzyl-1,3-thiazole-5-carboxylic acid core.

Analytical Quality Control

To ensure data integrity in biological assays, the intermediate must meet the following QC criteria:

  • Purity: >95% by HPLC (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: H₂O (0.1% Formic Acid) / MeCN gradient.

  • Identity:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the singlet at ~8.2–8.5 ppm (C4-H of thiazole) and the methylene singlet at ~4.3 ppm (benzyl CH₂).

    • LC-MS: [M+H]⁺ = 220.2.

References

  • General Thiazole Pharmacology: Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents." Journal of Heterocyclic Chemistry.

  • Hantzsch Synthesis Mechanism: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Amide Coupling of Electron-Deficient Acids: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Curtius Rearrangement Protocols: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.

  • Thiazole Carboxamides in Oncology: Luzina, E. L., & Popov, A. V. (2009). "Synthesis and anticancer activity of N-substituted 2-aryl-4-methyl-1,3-thiazole-5-carboxamides." Russian Chemical Bulletin.

Sources

Application

Preparation of Amide Derivatives from Thiazole-5-carboxylic Acid: An Application and Protocol Guide

Introduction: The Significance of Thiazole-5-Carboxamides in Medicinal Chemistry The thiazole ring is a prominent scaffold in medicinal chemistry, found in a multitude of biologically active compounds and FDA-approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazole-5-Carboxamides in Medicinal Chemistry

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] Amide derivatives of thiazole-5-carboxylic acid, in particular, are of significant interest to researchers and drug development professionals. The amide bond is a cornerstone of peptide and protein structure and is frequently incorporated into small molecule drug candidates to modulate their physicochemical properties and biological activity.[3] This guide provides a comprehensive overview of the preparation of amide derivatives from thiazole-5-carboxylic acid, focusing on the underlying chemical principles, detailed experimental protocols, and practical troubleshooting advice.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[4] To facilitate this transformation, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved through the use of coupling reagents.

The Role of Coupling Reagents

Coupling reagents are essential for efficient amide bond formation.[3] They react with the carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used due to their effectiveness and commercial availability.[4][5] The mechanism involves the formation of an O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond and a urea byproduct.[4][5] However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product.[6][7] To suppress this side reaction and improve reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often employed.[8][9] These additives react with the O-acylisourea to form a more stable and reactive activated ester, which then readily reacts with the amine.

Uronium/Aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered substrates.[10][11][12] Their mechanism also involves the formation of an activated ester intermediate.[12]

Experimental Protocol: General Procedure for the Synthesis of Thiazole-5-Carboxamides using EDC/HOBt

This protocol provides a reliable and widely applicable method for the preparation of amide derivatives from thiazole-5-carboxylic acid.

Materials:

  • Thiazole-5-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazole-5-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DCM or DMF).

  • Addition of Reagents: Add the amine (1.1 - 1.2 eq), HOBt (1.2 - 1.5 eq), and the base (DIPEA or TEA, 2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired thiazole-5-carboxamide derivative.[13]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Dissolve Thiazole-5-carboxylic Acid in Anhydrous Solvent add_reagents Add Amine, HOBt, and Base start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC·HCl cool->add_edc stir Stir at Room Temperature (12-24h) add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Solvent monitor->dilute Reaction Complete wash Aqueous Washes (NaHCO₃, H₂O, Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify end_product Pure Thiazole-5-Carboxamide purify->end_product edc_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH R-COOH (Thiazole-5-carboxylic acid) O_acylisourea [O-Acylisourea Intermediate] (Activated Species) RCOOH->O_acylisourea + EDC EDC EDC Urea_byproduct EDC-Urea O_acylisourea->Urea_byproduct + H₂O (hydrolysis) Amide R-CONH-R' (Amide Product) O_acylisourea->Amide + R'-NH₂ (Direct Pathway) (- EDC-Urea) HOBt_ester [HOBt-Ester Intermediate] O_acylisourea->HOBt_ester + HOBt (- EDC-Urea) Amine R'-NH₂ (Amine) HOBt_ester->Amide + R'-NH₂ (- HOBt) HOBt HOBt

Sources

Method

Application Note and Protocols for the Recrystallization of 2-Benzyl-1,3-thiazole-5-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purification In the synthesis of pharmacologically relevant molecules, the isolation and purification of the target com...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purification

In the synthesis of pharmacologically relevant molecules, the isolation and purification of the target compound are paramount. 2-Benzyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with structural motifs of interest in medicinal chemistry. Achieving high purity of this compound is essential for accurate biological evaluation and downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed guide to selecting an appropriate solvent system and executing a robust recrystallization protocol for 2-Benzyl-1,3-thiazole-5-carboxylic acid.

The principles of recrystallization are based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.

Understanding the Molecule: 2-Benzyl-1,3-thiazole-5-carboxylic Acid

The structure of 2-Benzyl-1,3-thiazole-5-carboxylic acid presents specific challenges and opportunities for solvent selection. Key features include:

  • An Aromatic Thiazole Ring: A heterocyclic system that can participate in π-π stacking interactions.

  • A Benzyl Group: A nonpolar, aromatic moiety that contributes to the molecule's lipophilicity.

  • A Carboxylic Acid Group: A polar, acidic functional group capable of hydrogen bonding.

The presence of both a basic thiazole ring and an acidic carboxylic acid group can influence its solubility in various solvents and may present challenges in crystallization.[1] The calculated LogP value of approximately 2.4 suggests a moderate level of lipophilicity.[2][3]

Strategic Solvent Selection: A Guided Approach

The selection of an appropriate recrystallization solvent is the most critical step and often requires empirical investigation. The following section outlines a systematic approach to identifying a suitable solvent or solvent system.

Single Solvent Systems

The ideal single solvent for recrystallization will exhibit a steep solubility curve for the target compound. Based on the structure of 2-Benzyl-1,3-thiazole-5-carboxylic acid and general practices for similar compounds, the following solvents are recommended for initial screening:

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol): The polar hydroxyl group can interact with the carboxylic acid, while the alkyl chain can solvate the nonpolar benzyl and thiazole rings. Ethanol is a commonly used solvent for recrystallizing related thiazole derivatives.[4]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can be effective for compounds with a balance of polar and nonpolar features.

  • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that can be a good choice for many organic compounds.

  • Water: Due to the carboxylic acid group, the compound may have some solubility in hot water. However, given the significant nonpolar portion of the molecule, it is more likely to be used as an anti-solvent in a mixed solvent system. Purification of other thiazole carboxylic acids has been achieved by precipitation from aqueous solutions by adjusting the pH.[5][6]

Mixed Solvent Systems (Solvent/Anti-Solvent)

If a suitable single solvent cannot be identified, a mixed solvent system provides greater flexibility. In this technique, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (anti-solvent) is added dropwise until turbidity is observed. The solution is then heated until it becomes clear again and allowed to cool slowly.

Common mixed solvent systems that are promising for this compound include:

  • Ethanol/Water: A widely used system where the compound has good solubility in ethanol and poor solubility in water.[7]

  • Ethyl Acetate/Hexanes (or Heptane): A combination of a moderately polar solvent and a nonpolar anti-solvent.[7]

  • Acetone/Hexanes (or Heptane): Similar to the ethyl acetate system, offering a different polarity profile.[8]

  • Tetrahydrofuran (THF)/Hexanes (or Heptane): THF is a good solvent for a wide range of organic compounds.[8][9]

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_screening Initial Solvent Screening cluster_mixed Mixed Solvent System Development Start Start with Small-Scale Tests Test_Single Test Single Solvents (Ethanol, Ethyl Acetate, Acetone) Start->Test_Single Dissolves_Cold Dissolves in Cold Solvent? Test_Single->Dissolves_Cold Dissolves_Hot Dissolves in Hot Solvent? Dissolves_Cold->Dissolves_Hot No Poor_Solvent Poor Single Solvent Dissolves_Cold->Poor_Solvent Yes Crystals_Form Crystals Form on Cooling? Dissolves_Hot->Crystals_Form Yes Dissolves_Hot->Poor_Solvent No Good_Solvent Good Single Solvent Found Crystals_Form->Good_Solvent Yes Select_Pair Select Solvent/Anti-Solvent Pair (e.g., Ethanol/Water, EtOAc/Hexanes) Crystals_Form->Select_Pair No Dissolve_Good Dissolve in 'Good' Solvent (Hot) Select_Pair->Dissolve_Good Add_Anti Add 'Anti-Solvent' until Turbid Dissolve_Good->Add_Anti Heat_Clear Heat to Re-dissolve Add_Anti->Heat_Clear Cool_Slowly Cool Slowly Heat_Clear->Cool_Slowly Crystals_Form_Mixed Crystals Form? Cool_Slowly->Crystals_Form_Mixed Good_System Good Mixed System Found Crystals_Form_Mixed->Good_System Yes Try_New_Pair Try Another Pair Crystals_Form_Mixed->Try_New_Pair No

Caption: Workflow for Recrystallization Solvent Selection.

Experimental Protocols

The following protocols provide a step-by-step guide for determining the optimal recrystallization solvent and for performing the recrystallization on a larger scale.

Protocol 1: Small-Scale Solvent Screening
  • Place a small amount of the crude 2-Benzyl-1,3-thiazole-5-carboxylic acid (approx. 10-20 mg) into several test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone, water) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a mixed system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will yield a good crop of crystals upon cooling.

  • If a single solvent is not ideal, proceed to Protocol 2.

Protocol 2: Small-Scale Mixed Solvent System Screening
  • Select a "good" solvent in which the compound is soluble when hot (from Protocol 1).

  • Select a "poor" solvent (anti-solvent) in which the compound is insoluble and that is miscible with the "good" solvent.

  • Place a small amount of the crude compound (approx. 10-20 mg) in a test tube and add the "good" solvent dropwise while heating until the solid dissolves.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Add a few more drops of the "good" solvent while heating until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation.

Protocol 3: Bulk Recrystallization
  • Place the crude 2-Benzyl-1,3-thiazole-5-carboxylic acid in an Erlenmeyer flask of appropriate size.

  • Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) to the flask, ensuring the solid is covered.

  • Heat the mixture to boiling on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If using a mixed solvent system, add the "anti-solvent" dropwise to the hot solution until turbidity persists. Then add a small amount of the "good" solvent to redissolve the precipitate.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Caution: Do not add charcoal to a boiling solution, as this may cause bumping.

  • If charcoal was added, perform a hot filtration to remove it.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation: Solvent Suitability

The following table summarizes the expected outcomes for various solvents based on general principles and literature on similar compounds. This table should be used as a starting point for the empirical screening described in the protocols.

Solvent/SystemExpected Solubility (Cold)Expected Solubility (Hot)Potential as Recrystallization Solvent
Single Solvents
EthanolLow to ModerateHighGood
MethanolModerateHighPotentially Good (may have high cold solubility)
Ethyl AcetateLowModerate to HighGood
AcetoneModerateHighPotentially Good (may have high cold solubility)
WaterVery LowLowPoor as a single solvent
Hexanes/HeptaneVery LowVery LowUnsuitable as a single solvent
Mixed Solvents
Ethanol/Water--Excellent Potential
Ethyl Acetate/Hexanes--Excellent Potential
Acetone/Hexanes--Excellent Potential
THF/Hexanes--Excellent Potential

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, this is often due to the solution being cooled too quickly or the presence of impurities. Try reheating the solution and allowing it to cool more slowly. Adding a slightly larger volume of solvent may also help.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a previously obtained pure crystal can also be effective.

  • Poor Recovery: If the yield of crystals is low, too much solvent may have been used, or the compound may be significantly soluble in the cold solvent. Concentrate the filtrate and cool again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Conclusion

The successful purification of 2-Benzyl-1,3-thiazole-5-carboxylic acid by recrystallization is highly dependent on the judicious selection of the solvent system. This application note provides a comprehensive framework for systematically identifying a suitable solvent and executing the recrystallization protocol. By following the outlined procedures and troubleshooting guidance, researchers can achieve high purity of the target compound, which is essential for reliable downstream applications in research and drug development.

References

  • Benchchem. (n.d.). Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Technical Support Center.
  • University of Rochester. (n.d.).
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. (1972).
  • Google Patents. (2015).
  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).
  • PubMed. (2017).
  • Google Patents. (2008).
  • ChemScene. (n.d.). 2-Benzyl-1,3-thiazole-5-carboxylic acid.
  • Academia.edu. (n.d.). A convenient method for the synthesis of 2-[(5-benzyl-1,3-thiazol-2-yl)
  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ECHEMI. (n.d.).
  • Fluorochem. (n.d.). 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0).
  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • ResearchGate. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid.

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Application

Application Notes and Protocols for Solid-Phase Synthesis Strategies Involving Thiazole Carboxylic Acids

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery The thiazole ring is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic pharmaceuticals, valued for its wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and coordinate with metal ions makes it a cornerstone in medicinal chemistry.[2][5] The integration of thiazole carboxylic acids into peptides and small molecules via Solid-Phase Synthesis (SPS) offers a powerful platform for generating libraries of novel drug candidates.[6][7]

This guide provides an in-depth exploration of the primary strategies for incorporating thiazole carboxylic acids into molecules on a solid support. We will delve into the mechanistic underpinnings of these methods, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical motif in their synthetic endeavors.

Core Strategies for Thiazole Incorporation in SPS

There are two principal pathways for integrating thiazole carboxylic acids into a growing molecule on a solid support:

  • Post-Synthetic Coupling of Pre-formed Thiazole Carboxylic Acids: This approach involves the synthesis of the thiazole carboxylic acid building block in solution, followed by its coupling to a resin-bound amine. This method is advantageous when the desired thiazole derivative is commercially available or readily synthesized. However, the coupling of these heterocyclic carboxylic acids can be challenging due to their steric bulk and electronic properties.

  • On-Resin Thiazole Ring Formation: This strategy involves constructing the thiazole ring directly on the solid support. This is a powerful approach for generating diverse libraries of thiazole-containing molecules, as the substituents on the thiazole ring can be varied in the final steps of the synthesis. A common method is the solid-phase adaptation of the Hantzsch thiazole synthesis.[5]

The choice between these strategies depends on the specific target molecule, the availability of starting materials, and the desired level of diversity in a chemical library.

Strategy 1: Coupling of Pre-formed Thiazole Carboxylic Acids

The successful coupling of a pre-formed thiazole carboxylic acid to a resin-bound peptide or small molecule hinges on the effective activation of the carboxyl group.[8] Thiazole carboxylic acids can be considered sterically hindered, often requiring more potent coupling reagents than standard carbodiimides like DCC or DIC.[9][10]

Key Considerations for Coupling
  • Choice of Coupling Reagent: Aminium/uronium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP , are highly effective as they form highly reactive activated esters that can overcome steric barriers.[9][11] For exceptionally challenging couplings, the in-situ generation of acyl fluorides using reagents like TFFH can be a powerful, albeit more specialized, option.[8][9]

  • Solvent Selection: The solvent must effectively solvate the resin-bound peptide to ensure accessibility of the reactive sites. While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) often provides superior solvating properties, especially for complex or aggregation-prone sequences.[9]

  • Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[9] Extending the reaction time (e.g., from 1-2 hours to overnight) or performing a "double coupling" (repeating the coupling step with fresh reagents) is often necessary to drive the reaction to completion.[9] Gentle heating or the use of microwave-assisted solid-phase synthesis (MA-SPPS) can also significantly enhance reaction rates, though caution must be exercised to minimize racemization.[9]

Data Summary: Coupling Reagent Performance
Coupling ReagentActivated SpeciesRelative ReactivityKey Advantages & Considerations
DIC/HOBt OBt esterModerateCost-effective, but often insufficient for hindered couplings.[8][9]
HBTU/PyBOP OBt esterHighGood for many standard and slightly hindered couplings. PyBOP is a non-toxic alternative to BOP.[8][11]
HCTU O-6-ClBt esterVery HighMore reactive than HBTU due to the more acidic leaving group.[11]
HATU/PyAOP OAt esterVery HighGenerally considered the most efficient reagents due to the anchimeric assistance of the pyridine nitrogen in HOAt.[10][11]
COMU Oxyma esterVery HighSafer alternative to HOBt/HOAt-based reagents (non-explosive byproducts) with comparable or superior reactivity to HATU.[8][11]
Experimental Protocol: HATU-Mediated Coupling of a Thiazole Carboxylic Acid

This protocol outlines a general procedure for coupling a thiazole carboxylic acid to a resin-bound amine using HATU.

1. Resin Preparation:

  • The N-terminally deprotected peptide-resin (e.g., after piperidine treatment to remove an Fmoc group) is washed thoroughly with DMF (3 x 5 mL per gram of resin).

2. Activation of the Thiazole Carboxylic Acid:

  • In a separate vessel, dissolve the thiazole carboxylic acid (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
  • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Add the activated thiazole carboxylic acid solution to the washed resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly hindered couplings, this time can be extended to overnight.

4. Monitoring the Reaction:

  • A small sample of resin beads can be removed, washed, and subjected to a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

5. Washing:

  • After the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and Methanol (MeOH) (3 x 5 mL).
  • Dry the resin under vacuum for use in the next step.

Strategy 2: On-Resin Formation of the Thiazole Ring

Constructing the thiazole ring directly on the solid support offers significant advantages for creating diverse molecular libraries. The Hantzsch synthesis is a classic and adaptable method for this purpose.[5] A common workflow involves converting a resin-bound amide to a thioamide, followed by cyclization with an α-haloketone. This can be designed as a "traceless" synthesis, where the cleavage step simultaneously forms the desired heterocycle.[12]

Workflow for On-Resin Thiazole Synthesis

OnResin_Thiazole_Synthesis Resin Start: Amine-functionalized Resin (e.g., Rink Amide Resin) Coupling 1. Couple Carboxylic Acid (Standard Peptide Coupling) Resin->Coupling Thionation 2. Thionation (e.g., Lawesson's Reagent) Coupling->Thionation Forms Resin-bound Amide Cyclization 3. Cyclization/Cleavage (α-haloketone) Thionation->Cyclization Forms Resin-bound Thioamide Product Final Product: Substituted Thiazole Cyclization->Product Traceless Cleavage

Caption: On-resin Hantzsch-type synthesis of thiazoles via a traceless cleavage strategy.

Experimental Protocol: On-Resin Thiazole Synthesis via Traceless Cleavage

This protocol is adapted from methodologies employing Rink Amide resin.[12]

1. Preparation of Resin-Bound Amide:

  • Start with Rink Amide resin (or a similar amide-generating resin).
  • Couple the desired carboxylic acid to the resin using standard peptide coupling conditions (e.g., DIC/HOBt or HATU/DIPEA in DMF) to form the resin-bound amide.
  • Wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.

2. Thionation of the Resin-Bound Amide:

  • Suspend the resin-bound amide in an anhydrous solvent like Tetrahydrofuran (THF).
  • Add Lawesson's reagent (3 equivalents relative to resin loading).
  • Heat the mixture at reflux for 4-6 hours. The reaction can be monitored by IR spectroscopy, looking for the disappearance of the amide carbonyl stretch (around 1670 cm⁻¹).[12]
  • After completion, cool the reaction, filter the resin, and wash extensively with THF, DMF, and DCM to remove all traces of the reagent. Dry the resin.

3. Thiazole Formation and Cleavage:

  • Suspend the resin-bound thioamide in THF.
  • Add the desired α-bromoketone (0.6-1.0 equivalents). Using a limiting amount of the α-bromoketone ensures high purity of the cleaved product.[12]
  • Heat the reaction mixture at reflux for 16 hours.[12]
  • During this step, the thiazole ring forms, and the product is cleaved from the resin support.
  • Cool the reaction mixture and filter to remove the spent resin.
  • Wash the resin with a small amount of THF or DCM and combine the filtrates.
  • Evaporate the solvent from the combined filtrate to yield the crude thiazole product, which can then be purified by standard methods (e.g., chromatography).

Orthogonal Protection and Side-Chain Manipulation

For more complex molecules, such as peptides containing thiazole moieties within the sequence, orthogonal protecting groups are essential.[13] These allow for selective deprotection and modification of specific sites on the molecule while it remains attached to the resin.

  • Fmoc/tBu Strategy: This is the most common strategy in modern SPS. The N-terminal α-amine is protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[14]

  • Dde/ivDde Groups: These protecting groups are labile to dilute hydrazine and are orthogonal to the Fmoc/tBu strategy. They are often used to protect the side-chain amino group of Lysine, allowing for on-resin cyclization or branching.

  • Alloc Group: The allyloxycarbonyl (Alloc) group is removed by palladium catalysis and is also orthogonal to both Fmoc and Boc strategies.

Orthogonal_Protection cluster_Fmoc Fmoc/tBu Strategy cluster_Orthogonal Orthogonal Groups Fmoc Fmoc (α-Amine) Cleavage: Piperidine tBu tBu, Boc, Trt (Side Chains) Cleavage: TFA Dde Dde/ivDde Cleavage: Hydrazine Alloc Alloc Cleavage: Pd(0)

Caption: Common orthogonal protecting group strategies used in solid-phase synthesis.

Cleavage and Final Deprotection

The final step in SPS is the cleavage of the synthesized molecule from the solid support, along with the removal of any remaining side-chain protecting groups.[14] This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).[14][15]

Highly reactive carbocations (e.g., t-butyl cations) are generated during cleavage, which can cause unwanted side reactions with sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[14] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[14]

Recommended Cleavage Cocktails
Sensitive Residue(s)Recommended ScavengersCocktail Composition (v/v)
None WaterTFA/H₂O (95:5)
Trp Triisopropylsilane (TIS), WaterTFA/TIS/H₂O (95:2.5:2.5)
Met, Cys 1,2-Ethanedithiol (EDT), TISTFA/EDT/TIS (95:2.5:2.5)
Arg(Pmc/Pbf), Trp, Met, Cys, Tyr Water, Thioanisole, Phenol, EDT, TISReagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)

Note: The choice of cocktail depends on the specific amino acids present in the peptide.[14]

General Cleavage Protocol

1. Preparation:

  • Place the dry peptide-resin in a suitable reaction vessel.
  • Prepare the appropriate cleavage cocktail under a fume hood. Caution: TFA is highly corrosive.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA filtrate.
  • Wash the resin with a small amount of fresh TFA.
  • Precipitate the crude peptide by adding the combined TFA filtrate to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).
  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

4. Drying:

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification by HPLC.

Conclusion

The incorporation of thiazole carboxylic acids into peptides and small molecules via solid-phase synthesis is a robust and versatile strategy for modern drug discovery. By selecting the appropriate synthetic pathway—either coupling a pre-formed building block with high-potency reagents or constructing the heterocycle directly on-resin—researchers can efficiently generate complex molecules. A thorough understanding of coupling chemistry, orthogonal protection schemes, and cleavage conditions is paramount to success. The protocols and data presented in this guide serve as a comprehensive resource for scientists aiming to harness the therapeutic potential of the thiazole scaffold.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Selecting Orthogonal Building Blocks. (n.d.). MilliporeSigma.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate.
  • Thiazole formation via traceless cleavage of Rink resin. (n.d.). Academia.edu.
  • Synthesis of aminothiazoles: polymer-supported approaches. (2017, May 3). RSC Advances.
  • A new and efficient multicomponent solid-phase synthesis of 2-acylaminomethylthiazoles. (2003, April 28). ScienceDirect.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Liquid-Phase Organic Synthesis of Thiazoles Using Poly(ethylene glycol)–Bound Sulfonyl Chloride Resin. (n.d.). Taylor & Francis Online.
  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. (n.d.). Academia.edu.
  • Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. (n.d.). New Journal of Chemistry.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PMC.
  • Overview of the Chemistry of 2-Thiazolines. (2009, January 20). ACS Publications.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). SpringerLink.
  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2026, February 8). ResearchGate.
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses.
  • Amino Acid-Protecting Groups. (2019, November 19). Taylor & Francis Online.
  • Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. (n.d.). PubMed.
  • 2 Protection of Functional Groups. (n.d.). Wiley Online Library.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of University of Shanghai for Science and Technology.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). SpringerLink.
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (2021, January 5). RSC Publishing.
  • Introduction to Cleavage Techniques. (n.d.). ThermoFisher.
  • Palladium-Assisted Cleavage of Peptides and Proteins Containing a Backbone with Thiazolidine Linkage. (2016, October 10). PubMed.
  • Ch27 : Peptide synthesis. (n.d.). University of Calgary.
  • Synthesis of trifunctional thiazolyl amino acids and their use for the solid-phase synthesis of small molecule compounds and cyclic peptidomimetics. (2014, January 13). PubMed.
  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
  • Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? (n.d.). Wiley Online Library.
  • Thiazoles in Peptides and Peptidomimetics. (n.d.). UQ eSpace - The University of Queensland.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Journal of Pharmaceutical Research International.

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Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Benzyl-1,3-thiazole-5-carboxylic acid synthesis

Topic: Optimizing the Yield of 2-Benzyl-1,3-thiazole-5-carboxylic Acid Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Yield of 2-Benzyl-1,3-thiazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 2-Benzyl-1,3-thiazole-5-carboxylic acid. By bridging mechanistic causality with field-proven standard operating procedures (SOPs), this document provides a self-validating framework to eliminate bottlenecks, minimize byproduct formation, and maximize isolated yields.

Mechanistic Overview & Process Visualization

The synthesis of 2-Benzyl-1,3-thiazole-5-carboxylic acid is typically achieved via a two-phase convergent approach:

  • Hantzsch Thiazole Cyclization: The bimolecular condensation of 2-phenylethanethioamide with an

    
    -halo-
    
    
    
    -ketoester (specifically, ethyl 2-chloro-3-oxopropanoate) to form the thiazole core.
  • Ester Saponification: The base-catalyzed hydrolysis of the resulting ethyl ester, followed by highly controlled isoelectric precipitation to isolate the amphoteric free acid.

Workflow Start 2-Phenylethanethioamide + Ethyl 2-chloro-3-oxopropanoate Step1 Hantzsch Cyclization (EtOH, DIEA, 0°C to 70°C) Start->Step1 Int1 Ethyl 2-benzyl-1,3-thiazole -5-carboxylate Step1->Int1 TB1 Troubleshooting: Low Yield? Check for regioisomers. Ensure neutral/basic pH. Step1->TB1 Step2 Saponification (LiOH, THF/H2O, RT) Int1->Step2 Int2 Carboxylate Salt Intermediate Step2->Int2 Step3 Isoelectric Precipitation (Titrate to pH 2.0 - 2.5) Int2->Step3 Product 2-Benzyl-1,3-thiazole -5-carboxylic acid Step3->Product TB2 Troubleshooting: Product Loss? Do not over-acidify. Target exact isoelectric point. Step3->TB2

Workflow and troubleshooting checkpoints for 2-Benzyl-1,3-thiazole-5-carboxylic acid synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, every phase of this protocol contains built-in In-Process Controls (IPCs). Do not proceed to subsequent steps without validating the IPC metrics.

Phase 1: Hantzsch Cyclization

Objective: Synthesis of Ethyl 2-benzyl-1,3-thiazole-5-carboxylate.

  • Preparation: In an oven-dried round-bottom flask purged with

    
    , dissolve 2-phenylethanethioamide (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.
    
  • Buffering: Add

    
    -diisopropylethylamine (DIEA) (1.5 equiv). Causality: DIEA neutralizes the HCl generated during cyclization, preventing the formation of undesired regioisomers [1].
    
  • Reagent Addition: Cool the mixture to 0 °C. Dropwise add freshly prepared ethyl 2-chloro-3-oxopropanoate (1.1 equiv). Causality: This reagent is highly prone to self-condensation; low temperatures suppress degradation before the thioamide can attack.

  • Cyclization: Gradually warm the reaction mixture to 70 °C and stir for 4–6 hours.

  • Validation (IPC 1): Analyze an aliquot via LC-MS. The reaction is complete when the thioamide mass disappears and the intermediate mass (

    
    
    
    
    
    248.07) dominates.
  • Workup: Concentrate the mixture under reduced pressure. Partition between EtOAc and saturated aqueous

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure ester.
Phase 2: Saponification & Isoelectric Isolation

Objective: Hydrolysis to 2-Benzyl-1,3-thiazole-5-carboxylic acid.

  • Hydrolysis: Dissolve the purified ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/

    
    . Add 
    
    
    
    (3.0 equiv).
  • Reaction: Stir at room temperature for 2 hours.

  • Validation (IPC 2): Check via TLC (100% EtOAc). The ester spot (

    
    ) must be completely consumed, replaced by a baseline spot (the carboxylate salt).
    
  • Precipitation: Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with ice-cold water.

  • Isoelectric Titration: Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter. Stop exactly at pH 2.5.

  • Isolation: Stir the resulting thick white suspension at 4 °C for 1 hour to maximize crystallization. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the final product.

Troubleshooting & FAQs

Q1: My Hantzsch cyclization is yielding a dark, intractable tar with <30% product. What is going wrong? A1: This is classically caused by the thermal degradation and self-condensation of ethyl 2-chloro-3-oxopropanoate. This


-halo-

-ketoester is highly unstable. Solution: Synthesize or distill the

-halo ester immediately before use. Perform the addition strictly at 0 °C before applying heat. Furthermore, ensure the use of a non-nucleophilic base (like DIEA) to neutralize the generated HCl, which otherwise acts as a catalyst for the polymerization of the aldehyde-ester [2].

Q2: LC-MS shows a mass corresponding to an isomer, and my NMR is overly complex. What happened? A2: You have likely formed the 2-imino-2,3-dihydrothiazole regioisomer. Under strictly acidic conditions, the nitrogen of the thioamide can outcompete the sulfur for the initial nucleophilic attack on the


-haloketone.
Solution: Maintaining a slightly basic environment (pH 8–9) using DIEA ensures the sulfur atom remains the dominant nucleophile, directing the regioselectivity exclusively toward the desired 1,3-thiazole core[1].

Q3: The saponification went to completion (verified by IPC 2), but I lost most of my product during the aqueous workup. Where did it go? A3: 2-Benzyl-1,3-thiazole-5-carboxylic acid is an amphoteric molecule. The thiazole nitrogen is basic (


), and the carboxylic acid is acidic (

). If you over-acidify the aqueous layer (pH < 1.5) during precipitation, the thiazole nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt. Solution: Carefully titrate the aqueous solution to the molecule's exact isoelectric point (pH 2.0–2.5) to ensure maximum precipitation [3].

Quantitative Data Summaries

To illustrate the causality of the troubleshooting steps above, the following tables summarize the impact of reaction conditions on isolated yields.

Table 1: Effect of Base Selection on Hantzsch Cyclization Yield
Base Used (1.5 equiv)Reaction pHMajor Byproduct ObservedIsolated Yield (%)
None (Neat)Acidic (< 4)2-imino-2,3-dihydrothiazole32%

Basic (~10)Ester hydrolysis / degradation58%
Triethylamine (TEA)Mildly Basic (8-9)Trace regioisomers74%
DIEA Mildly Basic (8-9) None (Clean conversion) 88%
Table 2: Saponification Yield vs. Precipitation pH
Precipitation pHPhysical State of ProductRemaining Product in FiltrateIsolated Yield (%)
pH 5.0Clear solution (No precipitate)> 95% (as carboxylate salt)0%
pH 3.5Flocculent, partial precipitate~ 40%55%
pH 2.5 (Isoelectric) Dense, crystalline solid < 5% 94%
pH 1.0Clear solution (Re-dissolved)> 90% (as HCl salt)8%

References

  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2022.[Link]

  • PMC. "Thiazole Ring—A Biologically Active Scaffold." National Center for Biotechnology Information, 2021.[Link]

Optimization

Solubility issues of 2-Benzyl-1,3-thiazole-5-carboxylic acid in DMSO

Topic: Solubility & Handling in DMSO CAS: 933687-22-0 Support Tier: Advanced / Research Application[1][2][3] Quick Reference: Physicochemical Profile Before troubleshooting, verify your compound parameters.[2][3] Solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling in DMSO CAS: 933687-22-0 Support Tier: Advanced / Research Application[1][2][3]

Quick Reference: Physicochemical Profile

Before troubleshooting, verify your compound parameters.[2][3] Solubility issues often stem from a mismatch between protocol and physicochemical reality.[2][3]

PropertyValueImplication for Solubility
Molecular Weight 219.26 g/mol Small molecule; kinetic dissolution should be fast.[1][2][3]
LogP (Predicted) ~2.38 - 2.43Moderately lipophilic.[1][2][3] High affinity for DMSO, poor affinity for water.[3]
pKa (Acidic) ~2.64 (Carboxylic Acid)Critical: Highly acidic.[1][2][3] It will be neutral in pure DMSO but fully ionized in pH 7.4 buffers.[2][3]
H-Bond Donors/Acceptors 1 / 3Capable of forming intermolecular H-bonds (dimerization) in solid state, resisting dissolution.[1][2][3]
Rec. Stock Conc. 10 mM - 50 mM>50 mM is risky without solubility enhancers.[1][2][3]
Troubleshooting Guide (Q&A Format)
Scenario A: "The compound will not dissolve in pure DMSO to make a stock solution."

Q: I am trying to make a 50 mM stock, but I see solid particles floating even after vortexing. Is the compound bad? A: Not necessarily. This is likely a polymorph or hydration issue .[2][3]

  • The Science: 2-Benzyl-1,3-thiazole-5-carboxylic acid has a planar structure that facilitates strong

    
    -
    
    
    
    stacking in its crystal lattice.[1][2][3] If the sample is highly crystalline, the lattice energy may exceed the solvation energy provided by room-temperature DMSO.[2][3]
  • The Fix:

    • Sonication: Sonicate in a water bath for 10–15 minutes. Note: Monitor temperature; keep <40°C to prevent thiazole ring oxidation.[1][2][3]

    • Heat Shock: Briefly warm the solution to 37°C–45°C.

    • Check Water Content: DMSO is hygroscopic.[2][3] If your DMSO is "wet" (absorbed water from air), the solubility of carboxylic acids drops significantly (up to 4x reduction) because anions are poorly solvated in hydrated DMSO [1].[4] Use anhydrous DMSO (≤0.1% water). [1][2][3]

Scenario B: "The stock was clear, but it precipitated after freezing and thawing."

Q: I stored my 20 mM stock at -20°C. Upon thawing, a white precipitate formed that won't go back into solution. A: You are encountering "Crash-out" Nucleation .[1][2][3]

  • The Science: Freezing DMSO can exclude the solute from the crystal lattice, concentrating it into supersaturated pockets.[2][3] Upon thawing, these pockets nucleate stable crystals (thermodynamically stable polymorphs) that are harder to redissolve than the original amorphous powder [2].[3]

  • The Fix:

    • Do not filter. You will lose the active compound.[2][3]

    • Vortex & Warm: Warm to 37°C and vortex vigorously.

    • Aliquot Future Stocks: Avoid repeated freeze-thaw cycles. Store in single-use aliquots.

Scenario C: "Precipitation occurs immediately upon dilution into aqueous buffer."

Q: My stock is clear, but when I dilute it into PBS (pH 7.4) for my assay, it turns cloudy. A: This is the LogP/Solubility Cliff .

  • The Science: While the pKa (~2.[2][3]64) suggests the compound should ionize and be soluble at pH 7.4, the kinetics of mixing are critical.[3] When a drop of DMSO stock hits the aqueous buffer, there is a transient moment of high local concentration where the solvent is mostly water, but the pH might locally drop, or the lipophilic "benzyl" tail drives aggregation before ionization can occur [3].[3]

  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a step-down dilution (e.g., Stock

      
       10% DMSO in buffer 
      
      
      
      Final Assay Buffer).
    • Increase pH Capacity: Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to immediately neutralize the carboxylic acid and force ionization.[2][3]

    • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to sequester lipophilic aggregates.[2][3]

Validated Protocols
Protocol 1: Preparation of Anhydrous Stock (50 mM)

Use this for long-term storage and high-reproducibility assays.[1][2][3]

  • Calculate: For 10 mg of compound (MW 219.26), you need

    
     912 
    
    
    
    L of DMSO.[2][3]
  • Solvent: Use Anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).[2][3]
    
  • Container: Use a glass vial or high-quality polypropylene (PP) tube. Avoid polystyrene.[1][2][3]

  • Dissolution:

    • Add 50% of the calculated DMSO volume.[2][3]

    • Vortex for 30 seconds.

    • Add the remaining 50% DMSO.[2][3]

    • Sonicate for 5 minutes at room temperature.

  • Inspection: Hold vial against a light source. If "schlieren" lines (swirls) are visible, mixing is incomplete.[3]

  • Storage: Aliquot immediately into amber tubes. Store at -20°C or -80°C.

Protocol 2: The "Intermediate Step" Dilution Method

Use this to prevent precipitation in cell-based or enzymatic assays.[1][2][3]

  • Start: 10 mM DMSO Stock.

  • Step 1 (10x Conc): Dilute stock 1:10 into a compatible organic co-solvent or 50% DMSO/Water mix.

    • Example: 10

      
      L Stock + 90 
      
      
      
      L (50% DMSO/PBS).[3]
    • Result: 1 mM compound in ~55% DMSO.[2][3] (Usually stable).[3]

  • Step 2 (1x Conc): Dilute the Step 1 solution 1:100 into the final assay medium.

    • Result: 10

      
      M compound in ~0.55% DMSO.[2][3]
      
    • Why it works: This prevents the "shock" precipitation of the hydrophobic benzyl moiety.[2][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for handling solubility issues with 2-Benzyl-1,3-thiazole-5-carboxylic acid.

SolubilityWorkflow Start Start: Solid Compound DMSO_Add Add Anhydrous DMSO (Target 10-50 mM) Start->DMSO_Add Check_Sol Visual Inspection: Clear Solution? DMSO_Add->Check_Sol Sonicate Sonicate (10 min) + Warm (37°C) Check_Sol->Sonicate No (Particles) Success_Stock Stock Solution Ready (Store -20°C) Check_Sol->Success_Stock Yes Sonicate->Check_Sol Dilution Dilute into Assay Buffer Success_Stock->Dilution Check_Ppt Precipitation? Dilution->Check_Ppt Assay_Ready Proceed to Assay Check_Ppt->Assay_Ready No Inter_Step Use Intermediate Dilution (50% DMSO/Buffer) Check_Ppt->Inter_Step Yes (Cloudy) Surfactant Add 0.01% Tween-20 to Buffer Inter_Step->Surfactant Still Cloudy Surfactant->Assay_Ready

Caption: Workflow for solubilizing and diluting 2-Benzyl-1,3-thiazole-5-carboxylic acid to avoid precipitation.

References
  • BenchChem Technical Support. (2025).[2][3][5][6] Improving the Solubility of Thiazole Compounds.[2][3] Retrieved from [1][2]

  • Ziath. (2006).[2][3] Samples in DMSO: What an end user needs to know. LRIG Presentation.[2][3][4] Retrieved from [1][2]

  • PubChem. (2025).[2][3] Compound Summary: 2-Benzyl-1,3-thiazole-5-carboxylic acid (CID 21391981).[1][2][3][7] National Library of Medicine.[2][3] Retrieved from [1][2]

  • Gaylord Chemical. (2025).[2][3][8] Dimethyl Sulfoxide (DMSO) Solubility Data.[3][4][6][8][9] Retrieved from [1][2]

Sources

Troubleshooting

Preventing decarboxylation of thiazole-5-carboxylic acids during heating

Subject: Prevention of Decarboxylation in Thiazole-5-Carboxylic Acids Ticket ID: THC-05-DEC-Prev Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Group The Diagnostic Hub: Why is this happening? R...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Decarboxylation in Thiazole-5-Carboxylic Acids Ticket ID: THC-05-DEC-Prev Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Group

The Diagnostic Hub: Why is this happening?

Researchers often assume that because thiazole-5-carboxylic acids are more stable than their 2-isomer counterparts, they are immune to thermal degradation. This is a dangerous misconception. While the 2-position is labile at ambient temperatures due to the stability of the resulting ylide, the 5-position is susceptible to thermal decarboxylation (


) and acid-catalyzed decarboxylation .
The Mechanism of Failure

The decarboxylation of thiazole-5-carboxylic acids is not a simple radical decomposition; it is typically an ionic process driven by the electron-deficient nature of the thiazole ring.

  • Protonation: In acidic media (or self-protonation in melt), the thiazole nitrogen is protonated.

  • Zwitterion Formation: The ring's electron-withdrawing nature pulls density from the carboxylate, facilitating the loss of

    
    .
    
  • Irreversible Loss: Once

    
     is extruded, the resulting C5-protonated species rearranges to the stable thiazole, making the loss irreversible.
    
Visualization: The Decarboxylation Pathway

The following diagram illustrates the critical energy barriers. Note that Route A (Thermal) requires high activation energy, while Route B (Acid-Catalyzed) lowers this barrier significantly.

ThiazoleDecarboxylation Start Thiazole-5-COOH (Starting Material) Heat High Heat (>100°C) Start->Heat Thermal Stress Acid Acidic Medium (H+) Start->Acid Protonation Transition Transition State (C-C Bond Breaking) Heat->Transition Intermed_Zwit Zwitterionic Intermediate [NH+ ... COO-] Acid->Intermed_Zwit Intermed_Zwit->Transition Lower Ea Product Decarboxylated Thiazole (Byproduct) Transition->Product CO2 CO2 Gas (Irreversible Loss) Transition->CO2

Caption: Figure 1. Mechanistic pathways for thiazole-5-carboxylic acid decarboxylation. Acidic conditions catalyze the process by stabilizing the transition state.

Experimental Protocol: The "Cold-Activation" Standard

Objective: Amide coupling of thiazole-5-carboxylic acid without decarboxylation. Principle: Avoid acid chloride generation (


/Reflux). Use high-activity coupling reagents that operate at 

to Room Temperature (RT).
Comparative Stability Data
ParameterThiazole-2-COOHThiazole-5-COOHCritical Threshold (C5)

(Solid State)
Ambient / Unstable


(Solvent dependent)
Acid Stability Rapid DecarboxylationModerateDecarboxylates at reflux in HCl/H2SO4
Base Stability Forms YlideStableSafe (pH > 8)
Primary Risk StorageActivation StepsAcid Chloride formation
The "Safe-Zone" Protocol (T3P/HATU Method)

Do not use Thionyl Chloride (


) or Oxalyl Chloride with catalytic DMF unless strictly maintained 

.

Reagents:

  • Substrate: Thiazole-5-carboxylic acid (1.0 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 eq) OR HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or 2-MeTHF (Anhydrous)

  • Amine Partner: 1.1 eq

Step-by-Step Workflow:

  • Dissolution (The Buffer Step):

    • Charge the flask with Thiazole-5-carboxylic acid and Solvent (DMF).

    • Crucial: Immediately add DIPEA (2.0 eq) .

    • Why? This pre-forms the carboxylate salt, preventing self-protonation and stabilizing the molecule before activation.

  • Cold Activation:

    • Cool the mixture to

      
        (Ice/Water bath).
      
    • Add the Coupling Agent (T3P or HATU) dropwise.

    • Stir at

      
       for 15-30 minutes. Do not warm yet.
      
  • Coupling:

    • Add the Amine partner (and remaining 1.0 eq DIPEA if using amine salts).

    • Allow the reaction to warm to Room Temperature (

      
      )  naturally.
      
    • Monitor: Check LCMS after 2 hours.

  • Quench & Workup (pH Control):

    • Quench with saturated

      
       (Keep pH basic).
      
    • Avoid acidic washes (like 1N HCl) during extraction if the product retains the thiazole core, as local heating during extraction can trigger degradation. Use mild buffers (pH 5-6) if necessary.

Troubleshooting Guide: "If X, Then Y"

Issue 1: "I see a peak with M-44 mass in LCMS."
  • Diagnosis: You have lost

    
     (Mass 44). Decarboxylation has occurred.[1][2][3][4][5]
    
  • Root Cause: Temperature was too high during activation, or the reaction became too acidic.

  • Fix:

    • Switch from DMF (boiling point

      
      ) to DCM or THF to physically limit temperature if heating is accidentally applied.
      
    • Ensure DIPEA is added before the coupling reagent.

Issue 2: "The reaction is stalled at 50% conversion."
  • Diagnosis: The activated ester is hydrolyzing or the amine is unreactive.

  • Dangerous Instinct: "I should heat it to

    
    ." STOP. 
    
  • Correct Action:

    • Add a catalyst: HOAt or Oxyma Pure.

    • Increase concentration (reduce solvent volume).

    • If heating is absolutely necessary, do not exceed

      
       .
      
Issue 3: "My acid chloride route failed."
  • Diagnosis: Thionyl chloride generates HCl and heat.

  • Fix: If you must use an acid chloride (e.g., for steric reasons), use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at

    
    . It forms the acid chloride under strictly neutral conditions.
    

Advanced Mitigation: Flow Chemistry & Alternative Routes

For scale-up where heat transfer is critical, or for extremely unstable derivatives, consider these engineered solutions.

Decision Tree for Synthetic Strategy

Use this logic flow to select the safest route for your specific thiazole derivative.

ThiazoleStrategy Start Start: Thiazole-5-COOH Coupling IsStable Is the substrate thermally stable >80°C? Start->IsStable Stable_Yes Standard Coupling (T3P/HATU @ RT) IsStable->Stable_Yes Yes Stable_No High Risk of Decarboxylation IsStable->Stable_No No Alt_Route Alternative Route Selection Stable_No->Alt_Route Route_A Mixed Anhydride (IBCF / NMM @ -20°C) Alt_Route->Route_A Small Scale Route_B Direct C-H Arylation (Avoid COOH entirely) Alt_Route->Route_B Redesign Synthesis Route_C Flow Chemistry (Residence time < 60s) Alt_Route->Route_C Scale Up

Caption: Figure 2. Strategic decision tree for selecting coupling conditions based on thermal stability.

The "Direct Arylation" Alternative

If the carboxylic acid is too unstable, don't use it. Instead of: Thiazole-COOH + Amine, use C-H Activation .

  • Precursor: 5-unsubstituted thiazole or 5-bromothiazole.

  • Method: Palladium-catalyzed direct C-H activation or carbonylation with the amine already present.

  • Benefit: Bypasses the isolation of the unstable carboxylic acid intermediate entirely.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[6] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[6]

    • Relevance: Establishes stability limits and alternative C-H activation routes to avoid handling unstable thiazole acids.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.

    • Relevance: The foundational synthesis of Dasatinib, demonstrating the successful coupling of thiazole-5-carboxylic acid using mild activation (acid chloride at low temp or HATU variants)
  • Noto, R., et al. (1991).[4] Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 349-352.

    • Relevance: Provides specific kinetic data on the decarboxylation mechanism (unimolecular decarboxyproton
  • BenchChem Technical Guide. (2025). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid.

    • Relevance: General guidelines on thermal stress and hydrolysis of thiazole-5-carboxylic acid deriv
    • (General landing page for verification)

Sources

Optimization

Technical Support Center: Purification of 2-Benzylthiazole Intermediates

Subject: Troubleshooting & Optimization of Column Chromatography for 2-Benzylthiazole Derivatives Ticket ID: T-BZ-2024-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active Core Synthesis Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Column Chromatography for 2-Benzylthiazole Derivatives Ticket ID: T-BZ-2024-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Core Synthesis Context & Impurity Profile

To purify 2-benzylthiazoles effectively, one must understand the genesis of the crude mixture. These scaffolds are predominantly synthesized via the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide (or thiourea) with an


-haloketone (e.g., phenacyl bromide or chloroacetone).
The Impurity Landscape

Before packing your column, identify what you are separating. The crude mixture typically contains:

ComponentPolarity (Relative)TLC Behavior (Hex/EtOAc)Physicochemical Note

-Haloketone
LowHigh

(Top)
Often a lachrymator; degrades on silica if acidic.
2-Benzylthiazole (Product) MediumMid

(0.3–0.6)
Weakly basic (pKa ~2.5); prone to tailing on acidic silica.
Thioamide (Starting Material) HighLow

(Bottom)
Hydrogen bond donor; sticks to silica.
HBr/HCl Salts ExtremeBaseline (

= 0)
Critical: The reaction produces the hydrohalide salt. If not neutralized before the column, it will not elute.
Tars/Oligomers VariableStreakingDark colored; result of overheating.

Pre-Chromatography Optimization (The "Free Base" Protocol)

CRITICAL ALERT: A common user error is loading the crude reaction mixture directly onto the column. The Hantzsch reaction generates HBr or HCl as a byproduct, protonating the thiazole nitrogen.

The Protocol:

  • Neutralization: Treat the crude reaction mixture with saturated aqueous

    
     or 
    
    
    
    until pH ~8–9.
  • Extraction: Extract into EtOAc or DCM.

  • Drying: Dry over anhydrous

    
    .
    
  • Validation: Ensure the organic layer does not contain the salt form, which will irreversibly bind to silica gel.

Method Development & Troubleshooting

Standard Operating Procedure (SOP): Solvent Systems

For most 2-benzylthiazole derivatives, a gradient elution on Silica Gel 60 (230–400 mesh) is standard.

  • Primary System: Hexane / Ethyl Acetate (Hex/EtOAc).[1][2][3]

  • Gradient: Start at 100% Hexane

    
     90:10 
    
    
    
    80:20. Most 2-benzylthiazoles elute between 10% and 30% EtOAc.
  • Alternative (For Polar Derivatives): DCM / Methanol (98:2 to 95:5).

Troubleshooting Guide (Q&A)

Q1: My product peak is tailing/streaking significantly. How do I fix this?

  • Root Cause: The thiazole nitrogen is weakly basic (pKa ~2.5) and interacts with acidic silanol groups (Si-OH) on the stationary phase.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[4] TEA is a stronger base; it preferentially binds to the silanol sites, "capping" them and allowing the thiazole to elute as a sharp band.

    • Protocol: Pre-rinse the column with Hex:EtOAc:TEA (80:19:1) before loading.

Q2: I see a yellow impurity co-eluting with my product.

  • Root Cause: This is often elemental sulfur (if using specific thionation reagents) or oxidized thioamide byproducts.

  • The Fix:

    • Crystallization First: Many 2-benzylthiazoles are solids. Attempt recrystallization from Ethanol or Hexane/EtOAc before the column to remove bulk impurities.

    • Change Stationary Phase: If silica fails, switch to Neutral Alumina . Alumina is less acidic and often resolves sulfur-containing heterocycles better than silica.

Q3: My recovery is low (<50%), but TLC showed a strong spot.

  • Root Cause: You likely loaded the salt form (see Section 2) or the compound crystallized inside the column due to poor solubility in the mobile phase.

  • The Fix: Use the Dry Loading technique.[5][6]

    • Dissolve crude in minimal DCM

      
       Add silica (1:2 ratio) 
      
      
      
      Evaporate to dry powder
      
      
      Load powder on top of the column. This prevents precipitation at the interface.

Decision Logic & Workflow Visualization

Workflow 1: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Hantzsch Synthesis) CheckState Is the product a Salt (HBr/HCl)? Start->CheckState Neutralize Neutralize with NaHCO3 Extract with EtOAc CheckState->Neutralize Yes (Default) TLC Run TLC (Hex/EtOAc 4:1) CheckState->TLC No (Already Free Base) Neutralize->TLC Decision Separation Quality? TLC->Decision GoodSep Standard Flash Column (Hex/EtOAc Gradient) Decision->GoodSep Rf diff > 0.15 Tailing Add 1% TEA to Solvent Decision->Tailing Streaking observed CoElution Switch to DCM/MeOH or Neutral Alumina Decision->CoElution Overlap observed

Figure 1: Decision matrix for processing crude 2-benzylthiazole mixtures. Note the critical neutralization step to prevent irreversible adsorption.

Workflow 2: Mobile Phase Optimization

SolventSelect Input Target Compound Properties Lipophilic Lipophilic (Alkyl/Aryl subs) Input->Lipophilic Polar Polar (OH, NH2, COOH subs) Input->Polar SystemA Hexane / EtOAc (Start 95:5) Lipophilic->SystemA SystemB DCM / MeOH (Start 99:1) Polar->SystemB Modifier Add 1% Triethylamine (If Tailing Occurs) SystemA->Modifier Optional SystemB->Modifier Optional

Figure 2: Mobile phase selection guide based on the substitution pattern of the thiazole ring.

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography for these compounds? A: Yes. If normal phase fails, C18 is excellent. Use an Acetonitrile/Water gradient.

  • Note: You must use a buffer (e.g., 0.1% Formic Acid or Ammonium Bicarbonate) to control the ionization state of the thiazole nitrogen [1].

Q: Is the 2-benzyl group stable on silica? A: Generally, yes. However, if the benzyl position is activated (e.g., 4-methoxybenzyl), prolonged exposure to acidic silica can cause decomposition or oxidation. In these cases, complete the column rapidly (<30 mins) or use neutralized silica [2].

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and can linger. Co-evaporate with heptane or toluene on the rotovap to form an azeotrope, helping to remove residual amine.

References

  • BenchChem Technical Support. (2025).[4][6][7] Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Retrieved from

  • Hyun, M. H., & Pirkle, W. H. (2000). Liquid chromatographic separation of the stereoisomers of thiazide diuretics. Journal of Chromatography A, 876(1-2), 221-227.[8] Retrieved from

  • Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from

  • PubChem. (2024). 2-Benzyl-1,3-thiazole Compound Summary. National Library of Medicine. Retrieved from

Sources

Troubleshooting

Optimizing cyclization conditions for thiazole ring formation

Welcome to the Heterocyclic Chemistry Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with the nuances of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with the nuances of thiazole ring formation.

While the classic Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide or thiourea—is a staple in medicinal chemistry, its practical execution is often plagued by poor yields, intractable side reactions, and difficult isolations. This guide is designed to move beyond basic textbook theory. Here, we will dissect the causality behind experimental choices, troubleshoot complex mechanistic divergences, and provide self-validating protocols to ensure your cyclization conditions are fully optimized.

Core Mechanistic Workflow

To troubleshoot effectively, we must first understand the exact sequence of bond formations. The Hantzsch synthesis is not a single concerted step; it is a cascade reaction.

Workflow A α-Haloketone + Thioamide B S-Alkylation (SN2) A->B C Thioiminium Intermediate B->C D Intramolecular Cyclization C->D Nucleophilic Attack E Hydroxythiazoline D->E F Dehydration (-H2O, -HX) E->F Acid/Base Catalyst G Substituted Thiazole F->G

Mechanistic workflow of the Hantzsch thiazole synthesis.

Section 1: Optimization of Reaction Conditions (FAQs)

Q: Why does conventional heating sometimes lead to dark, intractable mixtures and low yields? A: Prolonged thermal stress during conventional reflux (often 8+ hours) leads to the decomposition of the sensitive α-haloketone starting material[1]. Haloketones are potent alkylating agents that can undergo self-condensation or polymerization under sustained heat. Microwave-assisted organic synthesis (MAOS) compresses this timeline to 10–30 minutes, allowing the SN2 S-alkylation and subsequent cyclization to outpace degradation pathways, frequently boosting yields from ~60% to >95%[1].

Q: What is the optimal solvent and base system to maximize thiazole yield? A: The choice of solvent and base strictly dictates the reaction pathway. Protic solvents like methanol or ethanol, run without strong bases, heavily favor the desired Hantzsch cyclization pathway[2]. The polar protic environment stabilizes the polar transition states of the initial S-alkylation. Conversely, if you use chlorinated solvents (e.g., CH₂Cl₂) in the presence of strong bases (like sodium methoxide), the reaction trajectory shifts entirely away from thiazole formation[2].

Quantitative Data Summary: Impact of Conditions on Pathway and Yield

Heating MethodSolventBase/AdditiveTimeTypical YieldPrimary Pathway
Conventional RefluxMethanolNone8 h60–75%Hantzsch Thiazole[1]
Microwave (90°C)MethanolNone30 min95%Hantzsch Thiazole[1]
Conventional (RT)CH₂Cl₂NaOMe (Strong)2 h>75%Eschenmoser Coupling[2]
Conventional RefluxToluenePyridine (Weak)4 h80%Hantzsch Thiazole[2]

Section 2: Troubleshooting Side Reactions

Q: I am observing a symmetrical sulfide or a nitrile instead of my desired thiazole. What is happening? A: This is a classic base-induced divergence. The intermediate α-thioiminium salt has acidic protons on both the nitrogen and the carbon. If you use a strong base (e.g., NaOH, EtONa) in an aprotic solvent, the imidothioate intermediate undergoes deprotonation at the nitrogen[2]. This triggers an E2 or E1cB-like elimination to form a nitrile and a thiolate[2]. The highly nucleophilic thiolate can then react with excess α-haloketone to form an unwanted symmetrical sulfide. To fix this, switch to a milder base (like pyridine or NaHCO₃) or run the reaction base-free in a polar protic solvent[2].

Divergence Salt α-Thioiminium Salt Imidothioate Imidothioate Intermediate Salt->Imidothioate -H+ PathA Weak Base / Protic Solvent Imidothioate->PathA PathB Strong Base / Aprotic Solvent Imidothioate->PathB Thiazole Hantzsch Thiazole (Desired) PathA->Thiazole Eschenmoser Eschenmoser Coupling PathB->Eschenmoser Nitrile Nitrile + Thiolate PathB->Nitrile

Reaction pathway divergence based on solvent and base selection.

Q: My thiazole product is highly soluble and difficult to isolate from the reaction mixture. How can I improve recovery? A: Thiazoles synthesized via the Hantzsch method generate one equivalent of hydrobromic or hydrochloric acid (HX), meaning your product often remains dissolved in polar solvents as a thiazolium salt. A highly effective, self-validating precipitation protocol involves pouring the crude methanolic reaction mixture directly into a dilute aqueous sodium carbonate solution (e.g., 5% Na₂CO₃)[3][4]. This neutralizes the acid, shifting the thiazolium salt back to the free base, which is typically insoluble in water and precipitates cleanly[4].

Section 3: Standardized Experimental Protocol

Microwave-Assisted Hantzsch Thiazole Synthesis

Causality-driven methodology for high-throughput, high-yield thiazole generation.

Step 1: Reagent Preparation In a 20 mL microwave-safe reaction vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide or thiourea derivative (7.5 mmol)[4]. Causality: A 1.5x stoichiometric excess of the thio-component ensures complete consumption of the alkylating agent, preventing unreacted haloketone from participating in downstream side reactions or complicating purification.

Step 2: Solvent Addition Add 5 mL of anhydrous methanol and a magnetic stir bar[4]. Causality: Methanol acts as a microwave-transparent medium that stabilizes the polar transition states of the SN2 S-alkylation without promoting base-catalyzed E2 elimination.

Step 3: Microwave Irradiation Seal the vial and subject it to microwave irradiation at 90 °C for 30 minutes[1]. Causality: Rapid dielectric heating overcomes the activation energy barrier for the intramolecular cyclization of the intermediate hydroxythiazoline, a step that typically takes hours under conventional thermal reflux.

Step 4: Quenching & Precipitation (Self-Validating Step) Remove the vial, allow it to cool to room temperature, and pour the contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃[4]. Swirl to mix. Self-Validation Checkpoint: The immediate formation of a precipitate visually confirms the successful neutralization of the thiazolium hydrobromide salt into the insoluble free base[3]. If no precipitate forms, the cyclization is likely incomplete, or the specific thiazole derivative possesses high aqueous solubility, necessitating an extraction with ethyl acetate.

Step 5: Isolation Filter the resulting precipitate through a Büchner funnel, wash the filter cake thoroughly with distilled water to remove residual salts and unreacted thiourea, and air-dry[4].

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: National Institutes of Health (NIH) / PMC URL:1

  • Optimization of Hantzsch Thiazole Synthesis Reaction Conditions Source: BenchChem URL:3

  • Hantzsch Thiazole Synthesis - Laboratory Procedures Source: Chem Help Asap URL:4

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Source: Beilstein Journal of Organic Chemistry URL:2

Sources

Optimization

Stability of 2-Benzyl-1,3-thiazole-5-carboxylic acid under acidic conditions

Welcome to the technical support and troubleshooting portal for 2-Benzyl-1,3-thiazole-5-carboxylic acid (1)[1]. This guide is engineered for researchers and drug development professionals to navigate the chemical stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for 2-Benzyl-1,3-thiazole-5-carboxylic acid (1)[1]. This guide is engineered for researchers and drug development professionals to navigate the chemical stability, handling, and degradation pathways of this compound under acidic conditions.

Mechanistic Profiling & Causality

While the thiazole core is generally robust, its substituents introduce specific vulnerabilities under acidic stress. The nitrogen atom in the thiazole ring acts as a weak base and is 2[2].

The Causality of Degradation: When the pH drops below 2.5, protonation converts the thiazole ring into a highly electron-withdrawing thiazolium cation. If thermal energy is applied to this system, the electron withdrawal destabilizes the C-C bond at the 5-position. Consequently, the molecule undergoes 3[3], irreversibly yielding 2-benzylthiazole and carbon dioxide (CO₂).

Pathway A 2-Benzyl-1,3-thiazole- 5-carboxylic acid B Protonated Thiazolium (pH < 2.5) A->B Acid (H+) C Thermal Stress (> 60°C) B->C Heat D 2-Benzylthiazole + CO2 (Degradant) C->D -CO2

Mechanistic pathway of acid-catalyzed decarboxylation.

Quantitative Stability Matrix

The following table summarizes the expected stability of 2-Benzyl-1,3-thiazole-5-carboxylic acid across various acidic environments to aid in reaction planning and storage.

Environmental ConditionTemperatureExposure TimeExpected RecoveryPrimary Degradation Pathway
pH 7.0 (Phosphate Buffer)25°C48 hours> 99%None (Stable)
pH 2.0 (0.01 M HCl)25°C24 hours> 95%Minor decarboxylation
pH 2.0 (0.01 M HCl)60°C4 hours< 70%Rapid decarboxylation
2.0 M HCl (Aqueous)100°C1 hour< 10%Complete decarboxylation[3]
0.1 M HCl in Methanol60°C2 hours< 50%Fischer esterification

Interactive Troubleshooting & FAQs

Q: I am losing mass/yield during the acidic workup of my reaction. What is happening? A: If your workup involves strong acids (pH < 2) and elevated temperatures (e.g., an exothermic quenching step), the compound is likely undergoing decarboxylation to form 2-benzylthiazole[3].

  • Causality: The protonated thiazolium intermediate drastically lowers the activation energy required for the loss of CO₂.

  • Solution: Maintain the internal reaction temperature strictly below 20°C during acidification. Use weak acids (e.g., citric acid or 10% NaHSO₄) to keep the pH around 3.0–4.0, safely above the thiazole pKa of 2.5[2].

Q: A non-polar impurity appears on my TLC/HPLC after storing the compound in acidic solutions. How do I identify it? A: This is almost certainly the decarboxylated degradant, 2-benzylthiazole.

  • Causality: The loss of the highly polar carboxylic acid group significantly increases the lipophilicity of the molecule, increasing its retention time on reverse-phase HPLC and its Rf value on normal-phase TLC.

  • Solution: Run an LC-MS analysis. The intact parent molecule will show an [M+H]⁺ of m/z 220. The decarboxylated impurity will present as m/z 176 (a characteristic mass shift of -44 Da).

Q: Why am I seeing an m/z 234 peak when using methanolic HCl as my solvent? A: You are observing the methyl ester of 2-benzyl-1,3-thiazole-5-carboxylic acid.

  • Causality: Carboxylic acids readily undergo Fischer esterification in the presence of primary alcohols and catalytic acid.

  • Solution: Avoid alcoholic solvents (MeOH, EtOH) when preparing acidic stock solutions. Utilize aprotic solvents like Acetonitrile (MeCN) or DMSO instead.

Validated Experimental Protocols

Protocol: Self-Validating Acid Stability Profiling via LC-MS

This protocol utilizes a "quench-and-hold" methodology. It is designed as a self-validating system to ensure that degradation does not artificially continue while samples wait in the autosampler queue, guaranteeing data trustworthiness.

Step 1: Standard Preparation Dissolve 1.0 mg of 2-benzyl-1,3-thiazole-5-carboxylic acid in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

Step 2: Acidic Stress Induction In a 2 mL HPLC vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl (aqueous). Seal the vial and incubate at 40°C in a thermoshaker for exactly 120 minutes.

Step 3: Self-Validating Quench (Critical Step) Immediately transfer 100 µL of the stressed mixture into a new autosampler vial containing 900 µL of cold 0.2 M Phosphate Buffer (pH 7.4).

  • Causality of Step: Neutralizing the pH to 7.4 instantly deprotonates the thiazole ring (pKa 2.5)[2]. This halts the electron-withdrawing effect, definitively locking the degradation profile and preventing further decarboxylation during LC-MS analysis.

Step 4: Control Preparation Prepare a baseline control by mixing 100 µL of the original stock with 900 µL of the pH 7.4 buffer, completely skipping the acid incubation step.

Step 5: LC-MS Analysis Inject 5 µL of both the quenched sample and the control onto a C18 column. Monitor UV absorbance at 254 nm and MS in positive ESI mode. Calculate the degradation ratio by comparing the AUC of m/z 220 (Parent) against m/z 176 (Degradant).

Workflow S1 1. Sample Prep (1 mg/mL MeCN) S2 2. Acid Stress (0.1M HCl, 40°C) S1->S2 S3 3. Buffer Quench (pH 7.4 Phosphate) S2->S3 S4 4. LC-MS Analysis (m/z 220 & 176) S3->S4

Standardized workflow for acidic stability profiling and validation.

References

  • Title: CrystEngComm - RSC Publishing - The Royal Society of Chemistry Source: rsc.org URL: [Link]

  • Title: Product Class 17: Thiazoles Source: thieme-connect.de URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Benzylthiazole Synthesis &amp; Steric Hindrance

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are hitting synthetic roadblocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are hitting synthetic roadblocks. The 2-benzylthiazole pharmacophore is a highly privileged scaffold, particularly in the development of novel neurotherapeutics like GPR52 agonists for schizophrenia .

However, functionalizing the C2 position of the thiazole ring introduces a fundamental chemical challenge: steric hindrance . The C2 carbon is flanked by both nitrogen and sulfur heteroatoms. When you attempt to introduce a bulky benzyl group—especially one with alpha-branching or ortho-substitutions—the steric clash severely disrupts traditional cyclization and cross-coupling pathways.

This guide is designed to help you troubleshoot these specific bottlenecks, explaining the mechanistic causality behind your failures and providing field-proven, self-validating protocols to overcome them.

Quantitative Comparison of Synthetic Strategies

Before diving into specific troubleshooting scenarios, review the table below to benchmark your current methodology against alternative strategies for sterically hindered substrates.

Synthetic MethodKey ReagentsSteric ToleranceTypical Yield (Hindered)Primary Mechanistic Challenge
Classic Hantzsch Thioamide +

-haloketone
Low< 30%Restricted rotation prevents cyclodehydration.
Oxidative Annulation Phenylalanine + Arylacetic acid +

High65–85%Requires handling of elemental sulfur and high temps.
Direct C-H Benzylation Thiazole + Benzyl Halide + Pd(OAc)₂Moderate–High50–75%Competing kinetic N-alkylation (thiazolium formation).
Negishi Cross-Coupling 2-Zincated Thiazole + Benzyl HalideHigh70–90%Sluggish reductive elimination at the Pd center.
Workflow: Selecting the Optimal Synthetic Route

RouteSelection Start Target: Sterically Hindered 2-Benzylthiazole Q1 Is the thiazole ring already formed? Start->Q1 Hantzsch Oxidative Annulation (NH4I / K3PO4 / S8) Q1->Hantzsch No Q2 Is the benzyl halide available? Q1->Q2 Yes CH_Act Pd-Catalyzed C-H Benzylation (Direct Functionalization) Q2->CH_Act Yes, unactivated thiazole CrossC Negishi Coupling (RuPhos Pd G3) Q2->CrossC Yes, metalated thiazole

Workflow for selecting the optimal 2-benzylthiazole synthesis route based on starting materials.

Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does my Hantzsch synthesis fail or give trace yields when using ortho-substituted or alpha-branched phenylthioacetamides?

The Causality: The classic Hantzsch synthesis relies on the initial nucleophilic attack of the thioamide sulfur onto the


-haloketone, forming an acyclic thioether intermediate. For the ring to close, this intermediate must rotate so the nitrogen can attack the carbonyl carbon, followed by the elimination of water (cyclodehydration). When your phenylthioacetamide is bulky, the steric clash between the benzyl substituents and the forming ring severely restricts these rotational degrees of freedom. The intermediate becomes trapped, leading to decomposition rather than cyclization.

The Solution: Bypass the bulky pre-formed thioamide entirely. A modern alternative is the


-promoted oxidative formation of thiazoles from arylacetic acids, phenylalanines, and elemental sulfur . This multicomponent reaction builds the thiazole ring around the steric bulk in a stepwise oxidative fashion, rather than forcing two bulky pre-formed pieces together.

Protocol:


-Promoted Oxidative Annulation 
Self-Validating System: The consumption of elemental sulfur and the distinct color change of the iodine catalyst provide real-time visual feedback of the reaction's progress.
  • Setup: In a heavy-walled sealed tube, combine the target phenylalanine (1.0 equiv), arylacetic acid (1.2 equiv), and elemental sulfur (

    
    , 2.0 equiv).
    
  • Catalyst & Base: Add

    
     (20 mol%) as the catalyst and 
    
    
    
    (2.0 equiv) as the base.
  • Solvent: Suspend the mixture in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and stir at 120 °C for 12–16 hours under an air atmosphere.

    • Validation Checkpoint: The suspension will transition from a heterogeneous yellow mixture to a dark, homogeneous brown solution as the sulfur is consumed and the active iodine species is generated.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
     to neutralize residual iodine/sulfur species, extract with EtOAc, and purify via silica gel chromatography.
    
Q2: I want to directly benzylate an existing thiazole core at the C2 position, but I keep getting N-benzylthiazolium salts. How do I prevent this?

The Causality: The thiazole nitrogen is highly nucleophilic. Under standard heating with a benzyl halide, the kinetic pathway heavily favors


 attack by the nitrogen, yielding N-benzylthiazolium salts. To overcome this, you must shift the reaction from kinetic control to a thermodynamic/catalytic C-H activation pathway that specifically targets the C2 carbon.

The Solution: Utilize Palladium-catalyzed C-H arylation/benzylation . By using a Pd(II) catalyst and a pivalate base, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism at the C2 position. The bulky pivalate ligand acts as an internal base, abstracting the C2 proton while the palladium coordinates to the carbon, completely bypassing the nitrogen's nucleophilicity.

Mechanism Thiazole Unsubstituted Thiazole + Benzyl Halide PathA Standard Heating (Kinetic Control) Thiazole->PathA No Catalyst PathB Pd-Catalysis / Base (Thermodynamic/Catalytic) Thiazole->PathB Pd Catalyst ProductA N-Benzylthiazolium Salt (Undesired) PathA->ProductA N-Alkylation ProductB 2-Benzylthiazole (Desired Product) PathB->ProductB C-H Activation

Mechanistic divergence between undesired N-alkylation and Pd-catalyzed C2-benzylation.

Protocol: Pd-Catalyzed Direct C2-Benzylation Self-Validating System: The use of PivOK is critical; if the reaction stalls, checking the pH or testing for unreacted PivOK confirms whether the CMD step is the bottleneck.

  • Preparation: Charge an oven-dried Schlenk flask with the unsubstituted thiazole (1.0 equiv), the sterically hindered benzyl bromide (1.5 equiv),

    
     (5 mol%), and the ligand 
    
    
    
    (10 mol%).
  • Base Addition: Add Potassium pivalate (PivOK, 2.0 equiv). Note: Do not substitute with carbonate bases; the pivalate geometry is strictly required for the CMD transition state.

  • Degassing: Add anhydrous toluene (0.1 M). Degas the mixture via three rigorous freeze-pump-thaw cycles and backfill with Argon.

  • Heating: Heat the sealed flask at 110 °C for 24 hours.

    • Validation Checkpoint: The formation of a fine white precipitate (KBr) alongside a color shift to deep amber indicates successful catalytic turnover.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black and salts, concentrate under reduced pressure, and purify.

Q3: My Negishi cross-coupling of 2-zincated thiazoles with bulky benzyl bromides suffers from low yields and homocoupling. What should I change?

The Causality: In cross-coupling, the C2 position of thiazole is already sterically demanding due to the adjacent heteroatoms. Adding a bulky benzyl group means the Palladium center becomes extremely congested during the final reductive elimination step of the catalytic cycle. Standard ligands (like


 or dppf) fail because they do not provide the necessary steric push to force the product off the metal, leading to stalled cycles and undesired homocoupling.

The Solution: Switch to a Buchwald-type dialkylbiaryl phosphine ligand—specifically RuPhos —paired with a Generation 3 (G3) palladacycle precatalyst. The bulky, electron-rich nature of the RuPhos ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination, while the G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature without requiring harsh activation steps.

Protocol: Modified Negishi Coupling with RuPhos Pd G3 Self-Validating System: The G3 precatalyst provides a distinct visual cue during activation, ensuring you are not operating with dead catalyst.

  • Organozinc Generation: In a glovebox, prepare a solution of the 2-zincated thiazole (1.2 equiv, 0.5 M in THF) via standard lithiation/transmetalation with

    
    .
    
  • Catalyst Activation: In a separate dry vial, combine the hindered benzyl bromide (1.0 equiv) and RuPhos Pd G3 (2 mol%) in anhydrous THF (0.2 M).

  • Coupling: Add the zincate solution to the electrophile/catalyst mixture dropwise at room temperature.

    • Validation Checkpoint: The reaction mixture should immediately transition from a pale yellow to a deep, vibrant red/orange upon addition of the zincate, indicating active transmetalation and the formation of the active Pd(0) complex.

  • Reaction: Stir at 40 °C for 4 to 12 hours. Monitor the disappearance of the benzyl bromide via LCMS.

  • Workup: Quench carefully with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify.
References
  • Chen, D., Shi, M., Li, J., Xiong, Q., Wu, Q., & Zheng, L. (2026). Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Xia, Y., Hu, W., Huang, H., & Deng, G.-J. (2021). NH4I-promoted oxidative formation of benzothiazoles and thiazoles from arylacetic acids and phenylalanines with elemental sulfur. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Zhu, F., Tao, J.-L., & Wang, Z.-X. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters (ACS Publications). URL:[Link]

Optimization

Technical Support Center: Purification of 2-Benzyl-1,3-thiazole-5-carboxylic Acid

[1] Topic: Removal of Impurities from Crude 2-Benzyl-1,3-thiazole-5-carboxylic Acid CAS: 933687-22-0 Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol [1] Introduction: The Purification Landscape As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Removal of Impurities from Crude 2-Benzyl-1,3-thiazole-5-carboxylic Acid CAS: 933687-22-0 Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol [1]

Introduction: The Purification Landscape

As a Senior Application Scientist, I understand that the purification of 2-Benzyl-1,3-thiazole-5-carboxylic acid presents a unique set of challenges. Unlike simple aromatic acids, this molecule contains a basic thiazole nitrogen (pKa ~2.[1][2]5) and an acidic carboxyl group (pKa ~3.5–4.0), creating a zwitterionic potential that complicates standard workups.[1][2] Furthermore, the flexible benzyl linker at the C2 position increases lipophilicity, making the compound prone to "oiling out" rather than crystallizing during acidification.

This guide moves beyond generic advice, focusing on the specific impurities generated during the standard Hantzsch Thiazole Synthesis (condensation of phenylthioacetamide with


-haloformyl esters) and providing self-validating protocols to remove them.

Phase 1: Diagnostic & Impurity Profiling[1][2]

Before initiating purification, you must identify the nature of your crude material.[2] Use this diagnostic table to correlate visual/analytical observations with specific chemical impurities.

Table 1: Impurity Identification Matrix
ObservationProbable ImpurityOrigin / CauseDiagnostic Signal (NMR/TLC)
Strong Sulfur Smell Phenylthioacetamide (Starting Material)Incomplete reaction; excess reagent used.[1]TLC: High

(non-polar).[1][2] 1H NMR: Benzylic

shift distinct from product.[1][2]
Dark Red/Brown Color Polymerized Thioamides / Oxidized Sulfur speciesThermal degradation during cyclization; oxidation of free sulfur.[1][2]Visual: Amorphous dark solid.[1][2] NMR: Broad baseline humps.
Sticky/Oily Solid Ethyl ester intermediate (Incomplete Hydrolysis)If synthesized via ester pathway, hydrolysis was insufficient.[1][2]1H NMR: Triplet (~1.3 ppm) & Quartet (~4.3 ppm) present.[1][2]
Inorganic Ash Sodium/Potassium Salts (NaCl, Na₂SO₄)Trapped salts from neutralization steps.[1][2]ROI (Residue on Ignition): High % ash content.
Regioisomers 2-imino-2,3-dihydrothiazolesAcid-catalyzed rearrangement during Hantzsch synthesis.[1][3]1H NMR: Distinct shift of the Thiazole C4-H proton.

Phase 2: The "Acid-Base Switch" Protocol (Primary Purification)

This is the most robust method for bulk purification.[1][2] It leverages the acidity of the carboxylic acid to separate the product from non-acidic impurities (unreacted thioamides, neutral side products).

The Logic

We dissolve the crude acid in a base (forming the water-soluble carboxylate), wash away organic impurities with a non-polar solvent, and then carefully re-precipitate the product by lowering the pH to its isoelectric point.

Step-by-Step Protocol
  • Dissolution:

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Checkpoint: The solution should be homogenous. If solids remain, they are likely non-acidic impurities (or inorganic salts).[1][2] Filter these off before proceeding.

  • Organic Wash (Critical Step):

    • Extract the aqueous alkaline solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Why? The product is currently a salt (

      
      ) and stays in the water.[1] Unreacted thioamides and neutral polymers migrate to the organic layer.[1][2]
      
    • Discard the organic layer. [1][2]

  • Decolorization (Optional):

    • If the aqueous layer is dark, add Activated Carbon (5% w/w) .[1][2] Stir for 30 minutes at room temperature, then filter through a Celite pad.

  • Controlled Acidification:

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH:2.0–2.5 .

    • Caution: Do not drop below pH 1.5, or you risk protonating the thiazole nitrogen, forming a soluble hydrochloride salt (

      
      ), which will redissolve your product.[1]
      
  • Isolation:

    • Filter the white precipitate.[1][2] Wash with cold water (to remove NaCl) and then cold Hexane (to dry).[1][2]

Visualizing the Workflow

AcidBaseSwitch Start Crude 2-Benzyl-1,3-thiazole-5-COOH NaOH Dissolve in 1M NaOH (Forms Soluble Carboxylate) Start->NaOH Filter1 Filter Undissolved Solids (Remove Inorganics/Polymers) NaOH->Filter1 Wash Wash Aq. Layer with EtOAc Filter1->Wash DiscardOrg Discard Organic Layer (Contains Thioamides/Neutrals) Wash->DiscardOrg Removes Impurities Acidify Acidify Aq. Layer to pH 2.0-2.5 (Use 2M HCl @ 0°C) Wash->Acidify Aq. Phase Precipitate Collect Precipitate (Pure Acid Form) Acidify->Precipitate Risk Risk: pH < 1.5 (Forms Soluble HCl Salt) Acidify->Risk Over-acidification

Caption: Logical flow of the Acid-Base Switch protocol, highlighting the critical organic wash and pH control points.

Phase 3: Troubleshooting Guide (FAQ)

Q1: My product "oils out" as a sticky gum instead of precipitating. How do I fix this?

Diagnosis: The benzyl group adds flexibility, lowering the melting point.[2] If the acidification is too fast or the temperature too high, the product separates as a supercooled liquid (oil) rather than a crystal. Solution:

  • Temperature Control: Ensure the solution is at 0°C before adding acid.

  • Seeding: Add a tiny crystal of pure product (if available) when the solution becomes cloudy.

  • Slower Addition: Add HCl over 30 minutes.

  • Rescue: If it oils, re-heat the mixture until the oil dissolves (or add a small amount of Ethanol), then allow it to cool very slowly with stirring. The oil should crystallize.[1][2]

Q2: The product is still colored after the acid-base workup.

Diagnosis: Trace polymeric impurities or oxidized sulfur species are trapped in the crystal lattice.[1][2] Solution: Recrystallization. [1][2][4]

  • Solvent System: Ethanol/Water (1:[1][2]1) or Methanol/Water.[1][2][5]

  • Protocol: Dissolve the solid in boiling Ethanol. Add hot water until slight turbidity appears. Allow to cool to room temperature, then refrigerate.

  • Note: Avoid Acetone, as it can react with residual amines if present.[1][2]

Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis:

  • pH Error: You likely acidified to pH < 1.[1][2]0. The thiazole nitrogen protonated, keeping the product in the water.[2]

    • Fix: Adjust pH back to 2.5 with dilute NaOH.[1][2]

  • Solubility: The benzyl group makes the molecule slightly lipophilic; significant product might have been lost in the EtOAc wash if the pH of the initial basic solution wasn't high enough (ensure pH > 10 during the wash step to keep it fully ionized).[2]

Q4: NMR shows ethyl ester peaks (triplet/quartet) remaining.

Diagnosis: Incomplete hydrolysis of the precursor ester.[1][2] Solution: The acid-base workup will not remove the ester (as it is neutral and will be washed away in the EtOAc step, leading to yield loss, not impure product).

  • Fix: You must re-subject the crude to hydrolysis conditions (LiOH in THF/Water, 16h) before attempting purification.[2]

Phase 4: Advanced Purification (Chromatography)[1][2]

If crystallization fails, use Flash Column Chromatography.[1][2]

  • Stationary Phase: Silica Gel (acid-washed recommended).[1][2]

  • Mobile Phase: DCM : Methanol (95:5) + 1% Acetic Acid .[1][2]

    • Expert Tip: The acetic acid is mandatory.[1][2] Without it, the carboxylic acid will streak (tail) on the silica due to interaction with silanol groups, resulting in poor separation.

References

  • Process for preparing thiazole carboxylic acids. US Patent 3,274,207A. (1966).[1][2] Describes the oxidation and acid-base isolation of thiazole carboxylic acids, establishing the pH solubility profiles.Link[1]

  • 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0). Fluorochem Product Data.[1] Provides physicochemical data and solubility characteristics.Link[1]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (1987). Mechanistic insight into isomer formation during thiazole synthesis.Link[1][3]

  • Technical Support: Synthesis & Purification of Thiazole Derivatives. Benchchem. General protocols for handling aminothiazole and thiazole-carboxylate intermediates.Link[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Benzyl-1,3-thiazole-5-carboxylic acid: High-Field vs. Benchtop NMR Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical rigor with process efficiency. For pharmaceutical intermediates like 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical rigor with process efficiency. For pharmaceutical intermediates like 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0) [1], rapid structural verification is critical during synthesis and scale-up.

This guide objectively compares the performance of modern Benchtop NMR (e.g., 80 MHz) against traditional High-Field NMR (e.g., 400 MHz) for the 1H NMR analysis of this specific compound. We will explore the causality behind solvent selection, signal resolution, and how each platform fits into a self-validating Quality Control (QC) workflow[2].

Structural Analysis & Expected 1H NMR Shifts

Understanding the molecular structure of 2-Benzyl-1,3-thiazole-5-carboxylic acid is the first step in predicting its NMR behavior. The molecule consists of three distinct regions: a phenyl ring, a methylene bridge (benzyl group), and a thiazole ring substituted with a carboxylic acid.

  • Carboxylic Acid Proton (-COOH): Expected as a broad singlet around 13.0 ppm.

    • Causality: The highly deshielded nature of the acidic proton makes it resonate far downfield. Because it is prone to rapid chemical exchange, an aprotic, polar solvent like DMSO-d6 is required to observe it without it exchanging into the baseline.

  • Thiazole Ring Proton (H-4): Expected as a sharp singlet around 8.3 ppm.

    • Causality: The proton is flanked by electronegative nitrogen and sulfur atoms within the aromatic system, causing significant electron withdrawal and deshielding.

  • Phenyl Ring Protons (5H): Expected as a multiplet between 7.2 and 7.4 ppm.

    • Causality: The five aromatic protons experience complex J-coupling (ortho, meta, para) which overlaps heavily at lower magnetic fields due to reduced chemical shift dispersion.

  • Benzylic Methylene Protons (-CH2-): Expected as a singlet around 4.3 ppm.

    • Causality: The CH2 group is isolated from other aliphatic protons (no vicinal coupling) but is deshielded by both the adjacent phenyl and thiazole rings.

Experimental Protocols (Self-Validating System)

To ensure a self-validating system, the following protocols must be strictly adhered to. The choice of DMSO-d6 over CDCl3 is deliberate: the polarity of the carboxylic acid and the thiazole ring drastically reduces solubility in non-polar solvents, and DMSO-d6 prevents the rapid exchange of the -COOH proton [3].

Step 1: Standardized Sample Preparation
  • Weigh exactly 20 mg of 2-Benzyl-1,3-thiazole-5-carboxylic acid (Purity ≥95%).

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field inhomogeneities at the edges of the RF coil.

Step 2: Benchtop NMR Acquisition (80 MHz)
  • Insert the sample into the 80 MHz benchtop spectrometer (e.g., Bruker Fourier 80 or Oxford X-Pulse) [4].

  • Perform an automated 1D proton shim routine (shimming on the DMSO solvent peak at 2.50 ppm).

  • Set the acquisition parameters: Pulse angle = 90°, Delay time (D1) = 2 seconds, Number of scans (NS) = 16.

  • Acquire the spectrum (Total time: ~2 minutes). Apply a 0.3 Hz line broadening function during Fourier Transform to enhance the signal-to-noise ratio.

Step 3: High-Field NMR Acquisition (400 MHz)
  • Insert the sample into the 400 MHz superconducting NMR spectrometer.

  • Lock onto the deuterium signal of DMSO-d6 and perform gradient shimming.

  • Set the acquisition parameters: Pulse angle = 30° (to allow faster relaxation), Delay time (D1) = 1 second, Number of scans (NS) = 8.

  • Acquire the spectrum (Total time: ~1 minute). Apply a 0.1 Hz line broadening function to preserve the fine J-coupling resolution of the aromatic multiplet.

Comparative Data Presentation

The table below summarizes the quantitative performance and signal resolution of both platforms for this specific API intermediate.

Parameter / SignalBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Causality / Impact
Thiazole H-4 Singlet, ~8.3 ppm (Resolved)Singlet, 8.32 ppm (Resolved)Both systems easily resolve isolated singlets; benchtop is sufficient for identity.
Phenyl Protons Broad multiplet, 7.2-7.4 ppmResolved into d, t, t, 7.25-7.38 ppmHigher field strength (B0) increases chemical shift dispersion, resolving complex J-coupling [5].
Benzyl CH2 Singlet, ~4.3 ppm (Resolved)Singlet, 4.35 ppm (Resolved)Excellent diagnostic peak for reaction monitoring on benchtop systems.
Carboxylic Acid Very broad, often lost in baselineBroad singlet, 13.1 ppmLower sensitivity and baseline roll in benchtop systems make broad exchangeable protons hard to detect.
Limit of Detection ~1-5 mM~10-50 µMHigh-field is mandatory for detecting low-level (<1%) synthesis impurities.
Acquisition Time 2-5 minutes (at-line)1-2 minutes (requires queueing)Benchtop eliminates sample transport time, enabling real-time process decisions.

Mechanistic Workflow Visualization

The integration of these two technologies forms a comprehensive, self-validating QC loop. Benchtop NMR serves as the rapid, at-line gatekeeper, while High-Field NMR provides the definitive structural proof required for regulatory filings.

NMR_Workflow A Synthesis of 2-Benzyl-1,3-thiazole -5-carboxylic acid B Sample Preparation (DMSO-d6, 20-50 mg/mL) A->B C Benchtop NMR (80 MHz) Rapid In-Process QA/QC B->C Routine Monitoring D High-Field NMR (400 MHz) Rigorous Structural Elucidation B->D Final Verification E Identify Key Singlets: Thiazole H-4 & Benzyl CH2 C->E D->E F Resolve Complex Multiplets: Phenyl Ring (J-coupling) D->F G Batch Release / Proceed to Next Step E->G F->G

Figure 1: Comparative NMR analytical workflow for pharmaceutical intermediate verification.

Expertise & Experience: Field-Proven Insights

When analyzing 2-Benzyl-1,3-thiazole-5-carboxylic acid, the choice between Benchtop and High-Field NMR should be dictated by the specific phase of drug development.

Process Optimization & Routine Monitoring: During the synthesis of the thiazole ring, the appearance of the H-4 singlet at 8.3 ppm and the benzyl CH2 singlet at 4.3 ppm are the primary indicators of a successful reaction. Because these are isolated singlets, an 80 MHz benchtop system resolves them perfectly. The causality here is simple: isolated spins do not suffer from second-order coupling overlap at low magnetic fields. Therefore, deploying a benchtop system at the reactor line drastically reduces the feedback loop from hours to minutes [2].

Impurity Profiling & Final Release: If the synthesis yields structurally similar byproducts (e.g., isomers substituted at the phenyl ring), the 80 MHz spectrum will fail to differentiate the overlapping aromatic multiplets. High-field NMR (400 MHz+) is scientifically non-negotiable here. The increased magnetic field strength linearly increases the chemical shift dispersion (in Hz), transforming the unresolved 7.2-7.4 ppm blob into distinct doublets and triplets, allowing for precise integration and impurity quantification [5].

References

  • Oxford Instruments. "Benchtop NMR: enhancing pharmaceutical development, scale-up and manufacturing." Source: oxinst.com. URL: [Link]

  • Bruker. "Benchtop NMR for Quality Control." Source: bruker.com. URL:[Link]

  • ResearchGate. "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs." Source: researchgate.net. URL: [Link]

  • MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview." Source: mdpi.com. URL: [Link]

Comparative

A Comparative Guide to HPLC Method Development for Thiazole-5-Carboxylic Acid Purity

This guide provides a comprehensive framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of thiazole-5-carboxylic acid. As a crucial bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of thiazole-5-carboxylic acid. As a crucial building block in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices, comparing alternative approaches, and grounding the entire process in established regulatory and scientific principles.

Introduction: The Analytical Challenge of Thiazole-5-Carboxylic Acid

Thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring and a carboxylic acid group.[1][2] This structure presents a unique set of analytical challenges. The polar carboxylic acid group can lead to poor peak shape (tailing) on standard reversed-phase columns due to strong interactions with residual silanols. Conversely, the thiazole ring provides a chromophore, making UV detection a viable and straightforward approach.[3]

The primary goal of this method development is not just to quantify the main peak, but to create a stability-indicating method . This means the method must be able to separate the intact thiazole-5-carboxylic acid from potential impurities and any degradation products that may form under stress conditions such as hydrolysis, oxidation, and photolysis.[4][5][6] Regulatory bodies worldwide mandate such studies to understand the intrinsic stability of a drug substance.[4][7]

Strategic Approach to Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The workflow involves selecting the appropriate column and mobile phase, optimizing the separation conditions, and finally, validating the method's performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV λmax) B Column Selection (e.g., C18, Polar-Embedded) A->B C Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) B->C D Gradient Optimization (Slope, Time) C->D E Flow Rate & Temperature Adjustment D->E F Wavelength Selection E->F G Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) F->G H Peak Purity & Resolution Check G->H I Method Validation (ICH Q2) H->I J Routine Purity Analysis I->J Final Method

Caption: A systematic workflow for HPLC method development.

Core Components of the HPLC Method

Column Selection: A Comparative Analysis

The stationary phase is the heart of the separation. For a polar analyte like thiazole-5-carboxylic acid, a standard C18 column might not be the optimal choice without careful mobile phase modification.

Stationary PhasePrinciple of SeparationAdvantages for Thiazole-5-Carboxylic AcidDisadvantages & Considerations
Standard C18 Hydrophobic interactions.Widely available, robust, extensive literature. Good retention of the thiazole moiety.Potential for peak tailing due to interaction of the carboxyl group with silanols. Requires acidic mobile phase to suppress ionization.
Polar-Embedded C18 Mixed-mode (hydrophobic & polar interactions).Improved peak shape for polar compounds. Resistant to dewetting in highly aqueous mobile phases.Different selectivity compared to standard C18, may require more screening.
Phenyl-Hexyl π-π interactions and hydrophobic interactions.Offers alternative selectivity, especially for aromatic compounds like the thiazole ring.May provide less retention for the polar carboxylic acid group compared to C18.

Recommendation: A modern, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) is a robust starting point.[4] The potential for peak tailing can be effectively mitigated through mobile phase optimization, specifically pH control.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and selectivity of the separation. The key variables are the organic solvent, the aqueous phase pH, and the buffer.

Organic Solvent: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.

  • Methanol (MeOH): Can offer different selectivity and is a more cost-effective choice.

Aqueous Phase: The Critical Role of pH

For a carboxylic acid, the mobile phase pH is the most critical parameter for achieving good peak shape. The pKa of the carboxylic acid group must be considered. To ensure the analyte is in a single, non-ionized form (R-COOH), the mobile phase pH should be set at least 2 units below its pKa. This suppresses ionization, minimizes interaction with free silanols, and results in a sharp, symmetrical peak.

Buffer Selection

A buffer is necessary to maintain a constant pH.

  • Phosphate Buffer: Provides excellent buffering capacity in the pH 2-3 range, ideal for carboxylic acids.[8]

  • Formate Buffer (Formic Acid): Volatile and compatible with mass spectrometry (MS), making it a good choice if the method needs to be transferred to LC-MS for impurity identification.[9]

Illustrative Comparison of Mobile Phase Conditions

Mobile Phase CompositionExpected Observation for Thiazole-5-Carboxylic AcidRationale
A: 50:50 ACN / Water (No Buffer) Broad, tailing peak with poor reproducibility.The carboxylic acid group is partially ionized, leading to mixed retention mechanisms and interaction with column silanols.
B: 50:50 ACN / 20mM Phosphate Buffer, pH 7.0 Early elution with a severely tailing peak.At pH 7.0 (above the pKa), the analyte is fully ionized (R-COO-), highly polar, and poorly retained on a reversed-phase column.
C: 50:50 ACN / 20mM Phosphate Buffer, pH 2.5 Symmetrical peak with good retention.At pH 2.5 (below the pKa), the analyte is in its neutral form (R-COOH), promoting better retention and minimizing silanol interactions.

Recommendation: Start with a gradient elution using Acetonitrile and a phosphate or formate buffer at pH ~2.5-3.0 .

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of thiazole-5-carboxylic acid in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) should be chosen to ensure the highest sensitivity for both the main compound and any potential impurities. Thiazole derivatives often exhibit strong absorbance in the range of 240-280 nm.[4]

Experimental Protocol: A Validated Starting Point

This protocol describes a robust starting method for determining the purity of thiazole-5-carboxylic acid.

Instrumentation and Materials
  • HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 end-capped column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid or Formic acid, Thiazole-5-carboxylic acid reference standard.

Chromatographic Conditions
ParameterRecommended Condition
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (e.g., 254 nm, to be verified)
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve thiazole-5-carboxylic acid reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Developing a Stability-Indicating Method: Forced Degradation

Forced degradation studies are essential to demonstrate the specificity of the method.[6][10] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradation products can be detected and separated from the main peak.[5]

ForcedDegradation cluster_conditions Stress Conditions API Thiazole-5-Carboxylic Acid (Sample Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome: - Separate API from Degradants - Confirm Peak Purity - Mass Balance Calculation Analysis->Outcome

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix the sample solution with 0.1N HCl and heat at 60°C for several hours.

  • Alkaline Hydrolysis: Mix the sample solution with 0.1N NaOH at room temperature. Thiazole rings can be sensitive to alkaline conditions.[4][7]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples before injection. Analyze all stressed samples using the developed HPLC method, preferably with a DAD to check for peak purity and co-elution of degradants. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main thiazole-5-carboxylic acid peak.

Conclusion

Developing a robust HPLC method for the purity of thiazole-5-carboxylic acid is a systematic process that relies on a sound understanding of chromatographic principles and the physicochemical properties of the analyte. A reversed-phase C18 column coupled with an acetonitrile and acidified water mobile phase provides a powerful and reliable starting point. The key to success lies in the meticulous optimization of the mobile phase pH to ensure a sharp, symmetrical peak shape. By incorporating forced degradation studies, the method's specificity is rigorously tested, resulting in a validated, stability-indicating assay that is fit for purpose in a regulated drug development environment.

References

  • Benchchem. Application Notes and Protocols for the Quantification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • SciELO. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
  • Scribd. Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal.
  • Chem-Impex. Thiazole-5-carboxylic acid.
  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column.
  • New Drug Approvals. thiazole derivative.
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Benchchem. Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review.
  • PMC. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form.
  • Scholars Research Library. Development and validation of stability indicating RP-HPLC method for simultaneous determination of Telmisartan and Hydrochlorothiazide from.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PMC. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • PubChem - NIH. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494.
  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF.
  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

Sources

Validation

Structural Elucidation of Benzylthiazole Acids: A Comparative Guide to Mass Spectrometry Platforms

The Analytical Challenge Benzylthiazole acids represent a highly versatile class of pharmacophores in drug development and are frequently monitored as environmental biomarkers or metabolites in biological matrices. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Benzylthiazole acids represent a highly versatile class of pharmacophores in drug development and are frequently monitored as environmental biomarkers or metabolites in biological matrices. Because these molecules contain multiple labile sites—the benzylic linkage, the thiazole heterocycle, and the carboxylic acid—their structural elucidation requires a nuanced understanding of gas-phase ion chemistry. This guide provides an authoritative comparison of fragmentation platforms and establishes self-validating protocols for analyzing benzylthiazole acids.

Mechanistic Causality in Benzylthiazole Acid Fragmentation

When protonated via electrospray ionization ([M+H]+), benzylthiazole acids undergo competitive dissociation pathways. Understanding the causality behind these pathways is essential for spectral interpretation:

  • Benzylic Cleavage (The Tropylium Pathway): The most thermodynamically favored fragmentation involves the heterolytic cleavage of the benzylic C-C bond. This localized charge stabilization leads to the formation of a highly stable tropylium ion at m/z 91, which frequently dominates the mass spectrum as the base peak (1)[1]. Under higher collision energies, the tropylium ion undergoes further dissociation to yield a phenyl cation at m/z 77[1].

  • Thiazole Ring Opening: The thiazole core is structurally less stable than competing heterocycles (e.g., pyrimidines) during collisional activation (2)[2]. The parent compound typically exhibits the characteristic neutral loss of hydrogen cyanide (HCN, -27 Da) and carbon monosulfide (CS, -44 Da) from the parent ion, which are the most important decomposition pathways for the ring (3)[3].

  • Decarboxylation: The carboxylic acid moiety provides a low-energy dissociation route, resulting in the neutral loss of CO2 (-44 Da). This pathway is highly sensitive to the applied collision energy.

G Parent [M+H]+ Benzylthiazole Acid Decarb Loss of CO2 (-44 Da) [M+H-CO2]+ Parent->Decarb Low Energy CID Tropylium Benzylic Cleavage Tropylium Ion (m/z 91) Parent->Tropylium HCD / High Energy Thiazole Thiazole Ring Cleavage Loss of HCN / CS Parent->Thiazole Ring Opening Phenyl Phenyl Cation (m/z 77) Further Breakdown Tropylium->Phenyl -CH2

Mechanistic fragmentation pathways of protonated benzylthiazole acids.

Technology Comparison: CID (Triple Quadrupole) vs. HCD (Orbitrap HRMS)

The choice of mass analyzer fundamentally dictates which fragments are observed. We compare traditional Collision-Induced Dissociation (CID) in a Triple Quadrupole (QqQ) against Higher-Energy Collisional Dissociation (HCD) in an Orbitrap High-Resolution Mass Spectrometer (HRMS).

Causality in Platform Selection: QqQ systems utilizing ion trap CID suffer from the "one-third rule" (low-mass cutoff), meaning product ions with an m/z less than one-third of the precursor ion are not trapped. For larger benzylthiazole acids, this can completely obscure the critical m/z 91 tropylium diagnostic ion. Conversely, HCD occurs in a multipole collision cell prior to Orbitrap injection, eliminating the low-mass cutoff and allowing simultaneous detection of the intact precursor, intermediate losses, and low-mass reporter ions. Furthermore, high-resolution mass spectrometry is essential for distinguishing isobaric interferences in complex matrices, such as exhaled breath or environmental effluents (4)[4].

Table 1: Quantitative Comparison of Platform Performance for Benzylthiazole Acids

Performance MetricCID (Triple Quadrupole)HCD (Orbitrap HRMS)Causality / Impact on Analysis
Mass Accuracy Unit Resolution (~0.7 Da)< 3 ppmHRMS prevents false positives from isobaric matrix components.
Low-Mass Cutoff Yes (in Ion Trap modes)NoHCD allows absolute quantitation of the m/z 91 tropylium ion.
Primary Fragment Yield [M+H-CO2]+ (Low Energy)m/z 91 (Base Peak)HCD imparts higher kinetic energy, driving the reaction to the stable tropylium state.
Isomer Differentiation PoorExcellentExact mass of ring-opening fragments (-HCN vs -CS) resolves positional isomers.

Self-Validating Experimental Protocol: LC-HCD-HRMS

To ensure scientific integrity, analytical protocols must be self-validating. The following step-by-step methodology incorporates internal checks to guarantee data trustworthiness during the structural elucidation of benzylthiazole acids.

Step-by-Step Methodology

Step 1: Matrix Preparation & SIL Spiking

  • Action: Spike the sample matrix with a Stable Isotope-Labeled (SIL) analog of the target benzylthiazole acid (e.g., 13C6-benzyl-thiazole) at a concentration of 10 ng/mL prior to extraction.

  • Causality: The SIL standard acts as an internal self-validation mechanism. It accounts for ion suppression in the electrospray source and verifies extraction recovery.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

  • Causality: Methanol is explicitly chosen over acetonitrile. The protic nature of methanol significantly enhances the ionization efficiency of the basic thiazole nitrogen, yielding a 3- to 5-fold increase in the [M+H]+ precursor signal compared to aprotic solvents.

Step 3: Ionization (HESI)

  • Action: Operate the Heated Electrospray Ionization (HESI) source in positive mode. Set capillary temperature to 320°C and spray voltage to 3.5 kV.

Step 4: HCD Fragmentation (Stepped NCE)

  • Action: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 in the HCD cell.

  • Causality: Benzylthiazole acids have wide-ranging bond dissociation energies. A stepped NCE ensures that a single acquired spectrum captures both the highly fragile [M+H-CO2]+ fragment (generated at NCE 20) and the highly stable m/z 91 and m/z 77 fragments (generated at NCE 60).

Step 5: Data Acquisition & Self-Validation

  • Action: Acquire MS/MS spectra at a resolution of 70,000 FWHM.

  • Validation Check: Before accepting the sample data, the system must self-validate by confirming that the SIL internal standard's precursor mass is detected with < 3 ppm mass error and its isotopic distribution matches the theoretical model with >90% similarity.

Workflow Prep Sample Prep & SIL Spiking LC UHPLC Separation (Protic Mobile Phase) Prep->LC Ion HESI Ionization (Positive Mode) LC->Ion Frag HCD Fragmentation (Stepped NCE) Ion->Frag Detect Orbitrap HRMS Detection Frag->Detect Valid Self-Validation: Mass Error < 3ppm Detect->Valid

Self-validating LC-HRMS workflow for benzylthiazole acid analysis.

Conclusion

The accurate structural elucidation of benzylthiazole acids requires a deep understanding of their gas-phase chemistry. While low-energy CID is sufficient for basic MRM quantitation, higher-energy collisional dissociation (HCD) coupled with HRMS is mandatory for comprehensive structural mapping. By leveraging stepped NCE to capture both decarboxylation and benzylic cleavage events, and by anchoring the protocol with SIL self-validation, researchers can achieve unambiguous identification of these critical compounds.

References

  • [3] Scite.ai - High resolution mass spectrometry.—II Some substituted benzothiazoles. Retrieved from: 3

  • [4] ACS Publications - Detection and Quantification of Benzothiazoles in Exhaled Breath. Retrieved from: 4

  • [1] Benchchem - 4-Benzyl-5H-thiazole-2-thione | 889942-40-9. Retrieved from: 1

  • [2] Scientific & Academic Publishing - Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from: 2

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Comparative

Decoding Thiazole Carboxylic Acid Polymorphs: A Comparative Guide to X-Ray and Electron Diffraction Strategies

As a Senior Application Scientist in solid-state pharmaceutical development, I frequently encounter the structural complexities of thiazole carboxylic acids. These molecules—characterized by their rigid thiazole rings an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state pharmaceutical development, I frequently encounter the structural complexities of thiazole carboxylic acids. These molecules—characterized by their rigid thiazole rings and flexible, highly interactive carboxylic acid moieties—are notorious for their rich polymorphic landscapes. The interplay of strong O–H···N and O–H···O hydrogen bonds often leads to unpredictable supramolecular synthons, making crystallization and structural elucidation a significant bottleneck in drug development.

A quintessential example is Febuxostat , a xanthine oxidase inhibitor used to treat gout. Despite having over 40 reported solid forms, the absolute crystal structure of its marketed, most stable polymorph (Form A) remained a mystery for over a decade following FDA approval [1]. The kinetic competition between polymorphs makes growing large single crystals of Form A nearly impossible without inadvertently precipitating a different form.

This guide objectively compares the three primary analytical methodologies—Powder X-Ray Diffraction (PXRD) , Single-Crystal X-Ray Diffraction (SC-XRD) , and the emerging 3D Electron Diffraction (3D ED / MicroED) —to help researchers select the optimal workflow for resolving complex thiazole carboxylic acid structures.

The Analytical Arsenal: Causality in Technique Selection

Selecting the right diffraction technique is not merely a matter of instrument availability; it is dictated by the thermodynamic and kinetic realities of your crystallization batch.

  • PXRD (The Bulk Validator): PXRD is the workhorse for phase identification. Because thiazole carboxylic acids readily form mixtures of polymorphs depending on the solvent's hydrogen-bonding capacity [2], PXRD is mandatory to ensure the bulk powder is phase-pure. However, solving a de novo structure of a low-symmetry, large-volume unit cell purely from powder data via Rietveld refinement is mathematically underdetermined and prone to error.

  • SC-XRD (The Gold Standard): SC-XRD provides unambiguous 3D atomic coordinates and absolute configuration. The critical limitation? It requires a pristine single crystal typically larger than 10–20 µm. For highly stable forms like Febuxostat Form A, rapid nucleation often limits growth to the sub-micron scale, rendering SC-XRD useless unless complex co-crystallization attempts unintentionally yield larger crystals [1].

  • 3D ED / MicroED (The Nanocrystal Resolver): Electrons interact with matter approximately

    
     to 
    
    
    
    times more strongly than X-rays. This physical causality means 3D ED can yield atomic-resolution structural data from crystals as small as 100 nm. When thermodynamic stability forces a polymorph to precipitate as a microcrystalline powder, 3D ED allows you to solve the structure directly from the powder grain, bypassing the need for artificial crystal growth optimization [1].
Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of these three techniques when applied to thiazole carboxylic acid derivatives.

Analytical TechniqueMinimum Crystal SizeDe Novo Structure SolutionBulk Phase Purity CheckData Collection TimePrimary Application in Thiazole R&D
PXRD N/A (Bulk Powder)Highly challengingExcellent (>1% LOD)10 – 30 minsPolymorph screening, QC, and stability testing.
SC-XRD > 10 µmExcellent (Routine)Poor (Analyzes 1 crystal)2 – 12 hoursAbsolute structure of novel APIs and co-crystals.
3D ED (MicroED) < 1 µm (Nanocrystals) Excellent Poor (Analyzes 1 crystal)5 – 30 minsSolving structures of "uncrystallizable" stable polymorphs.

Decision Matrix & Analytical Workflow

To ensure scientific integrity, every structural determination must be a self-validating system. You cannot trust a single-crystal structure if it does not mathematically match the bulk powder diffraction pattern of your formulation. The diagram below illustrates the rigorous workflow required for thiazole carboxylic acids.

DiffractionWorkflow Start Thiazole Carboxylic Acid API (e.g., Febuxostat) Screening Polymorph Generation (Cooling, Antisolvent, Slurry) Start->Screening PXRD Bulk Phase Identification (PXRD Analysis) Screening->PXRD Bulk Powder Decision Microscopic Crystal Size Assessment PXRD->Decision Phase Pure SCXRD Single-Crystal XRD (Crystal > 10 µm) Decision->SCXRD Large Crystals ED 3D Electron Diffraction (Nanocrystals < 1 µm) Decision->ED Nanocrystals Rietveld PXRD Rietveld Refinement (Powder Only) Decision->Rietveld No Single Crystals Validation Cross-Validation (Simulated vs. Experimental PXRD) SCXRD->Validation ED->Validation Rietveld->Validation Structure Validated Absolute Crystal Structure Validation->Structure Match Confirmed

Workflow for polymorph structural elucidation based on crystal size and phase purity.

Experimental Protocols: A Self-Validating System

To prevent the common pitfall of solving the structure of a kinetically trapped impurity, follow this step-by-step methodology. This protocol leverages the chemical potential differences between stable and metastable forms[3].

Phase I: Controlled Polymorph Generation

Causality: Thiazole carboxylic acids exhibit conformational flexibility. Rapid precipitation (antisolvent) traps metastable forms, while prolonged slurrying (thermodynamic control) yields the most stable form.

  • Thermodynamic Slurrying: Suspend 50 mg of the API (e.g., Febuxostat) in 2 mL of a methanol/water mixture (0.95 volume fraction) [3].

  • Stir at 25°C for 72 hours to ensure full conversion to the most stable polymorph (Form A).

  • Filter the suspension and dry under vacuum at ambient temperature to prevent desolvation-induced phase transitions.

Phase II: Bulk Verification via PXRD

Causality: We must confirm that the entire batch is homogeneous before isolating a single particle for intensive structural analysis.

  • Lightly grind the dried powder to minimize preferred orientation effects.

  • Load onto a zero-background silicon sample holder.

  • Scan using a PXRD diffractometer (Cu-Kα radiation,

    
     Å) from 
    
    
    
    to
    
    
    with a step size of
    
    
    .
  • Compare the diffractogram against known database patterns to confirm phase purity.

Phase III: Structural Elucidation (3D ED / MicroED)

Causality: If the stable polymorph only yields sub-micron crystals (as is common with Febuxostat Form A), SC-XRD will fail due to insufficient diffraction volume. 3D ED is deployed here.

  • Sample Prep: Disperse a trace amount of the dry powder directly onto a carbon-coated copper TEM grid. No further crystallization is attempted, preserving the exact polymorphic state.

  • Cryo-Cooling: Transfer the grid to a transmission electron microscope (TEM) equipped with a dedicated electron diffractometer (e.g., ELDICO ED-1) and cool to 100 K using liquid nitrogen. Why? Thiazole carboxylic acids are highly beam-sensitive; cryogenic temperatures mitigate radiation damage [1].

  • Data Collection: Rotate the crystal continuously (e.g.,

    
    /sec) while collecting diffraction frames using a fast hybrid pixel detector.
    
  • Integration & Refinement: Integrate the data using standard crystallographic software (e.g., DIALS) and solve the structure using direct methods (SHELXT).

  • The Self-Validation Step: Generate a simulated PXRD pattern from the newly solved 3D ED structure. Overlay this simulated pattern onto the experimental PXRD data from Phase II. A one-to-one match confirms that the solved nanocrystal perfectly represents the bulk powder.

Conclusion

For decades, the structural analysis of thiazole carboxylic acids was limited by the kinetic bottleneck of crystal growth. While SC-XRD remains the most accessible tool for large crystals, it introduces a dangerous bias: researchers often optimize crystallization to grow large crystals, inadvertently shifting the thermodynamic equilibrium and solving the wrong polymorph.

By integrating PXRD for bulk validation and 3D ED for nanocrystal structure determination, modern pharmaceutical scientists can analyze stable polymorphs exactly as they precipitate. As proven by the recent resolution of Febuxostat Form A [1], this combined approach ensures absolute scientific integrity and accelerates the drug development pipeline.

References
  • Ungur, D. T., Lanza, A., Stam, D., Guguta, C., Iordache, C., Fruth, V., Santiso-Quinones, G., & Pop, M. M. (2024). Crystal structure of febuxostat marketed polymorph determined by electron diffraction and reinforced by X-ray crystallography. CrystEngComm, 26, 4295-4304.[Link]

  • Hazra, D. K., Mukherjee, M., Helliwell, M., & Mukherjee, A. K. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C, 68(11), o452-o455.[Link]

  • Takiyama, H., & Matsuoka, M. (2004). Controlling Factors and Mechanism of Polymorphic Crystallization. Crystal Growth & Design, 4(5), 1054-1058. [Link]

Validation

Comparative Guide: Biological Activity of 2-Benzyl vs. 2-Phenyl Thiazoles

This guide provides an in-depth technical comparison of 2-benzylthiazoles versus 2-phenylthiazoles , designed for researchers in medicinal chemistry and drug discovery.[1] Executive Summary The structural distinction bet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-benzylthiazoles versus 2-phenylthiazoles , designed for researchers in medicinal chemistry and drug discovery.[1]

Executive Summary

The structural distinction between 2-phenylthiazole (direct aryl-heteroaryl bond) and 2-benzylthiazole (methylene linker) represents a fundamental switch in medicinal chemistry optimization.[1] This modification alters three critical physicochemical parameters: electronic conjugation , conformational entropy , and lipophilicity .[1]

  • 2-Phenylthiazoles : Characterized by extended

    
    -conjugation and planar rigidity.[1] They are preferred scaffolds for intercalators, kinase inhibitors (ATP mimics), and CYP51 inhibitors where a flat, rigid topography is required for the binding pocket.
    
  • 2-Benzylthiazoles : Characterized by interrupted conjugation (insulating

    
     linker) and high rotational flexibility.[1] They are often employed to introduce flexibility to accommodate "induced fit" binding modes or to disrupt planarity to improve solubility and reduce aggregation-induced toxicity.[1]
    

Physicochemical & Structural Analysis

Electronic Conjugation & Planarity

The most significant difference lies in the electronic communication between the benzene and thiazole rings.

  • 2-Phenylthiazole : The C2-C1' bond allows for

    
    -electron delocalization between the phenyl and thiazole rings.[1] This results in a planar preferred conformation, enhancing van der Waals interactions (stacking) but potentially reducing solubility.
    
  • 2-Benzylthiazole : The methylene (

    
    ) bridge acts as an insulator, breaking the conjugation.[1] The phenyl ring is free to rotate relative to the thiazole, creating a "bent" or "V-shaped" topography.[1]
    
Diagram: Electronic & Conformational Logic

G cluster_0 2-Phenylthiazole (Rigid) cluster_1 2-Benzylthiazole (Flexible) Phenyl Phenyl Ring DirectBond Direct Bond (sp2-sp2) Phenyl->DirectBond Thiazole Thiazole Ring DirectBond->Thiazole Conjugation Extended π-Conjugation DirectBond->Conjugation Allows Phenyl2 Phenyl Ring Linker Methylene Linker (sp3, -CH2-) Phenyl2->Linker Thiazole2 Thiazole Ring Linker->Thiazole2 Insulation Electronic Insulation Linker->Insulation Causes Binding Target: Flat Pockets (e.g., DNA, Kinase ATP sites) Conjugation->Binding Favors BindingFlex Target: Flexible Pockets (e.g., Allosteric sites) Insulation->BindingFlex Favors

Figure 1: Structural consequences of the linker modification.

Biological Activity Comparison

Anticancer Activity (Tubulin & Kinase Inhibition)

In the context of tubulin polymerization inhibitors, rigidity is often pharmacophorically superior .

  • Mechanism : Many tubulin inhibitors (e.g., combretastatin analogs) require a rigid, planar arrangement to occupy the colchicine binding site.

  • Observation : Replacing the rigid amino-phenyl linker with a flexible benzyl-amino linker often results in a loss of potency.[1] For example, in 2-arylalkylamino-thiazole derivatives, the rigid anilino (phenylamino) analogs showed nanomolar potency, whereas the benzylamino analogs (with the methylene spacer) showed decreased activity due to the entropic penalty of binding a flexible molecule into a rigid pocket.

  • Exception : If the target pocket is deep and requires the phenyl ring to twist out of plane to access a hydrophobic sub-pocket, the benzyl linker becomes superior.

Antimicrobial & Antifungal (CYP51 Targets)
  • 2-Phenylthiazoles : Widely used in the design of CYP51 (lanosterol 14

    
    -demethylase) inhibitors.[1] The rigid phenyl-thiazole core mimics the lanosterol skeleton's flat region.
    
  • Data Insight : Studies on antifungal agents show that 2-phenylthiazoles maintain high affinity for the heme cofactor.[1] Disruption with a benzyl linker often lowers affinity unless the specific pathogen's CYP51 isoform has a "flexible loop" region that accommodates the extra bulk/bend.[2]

Comparative Data Summary
Feature2-Phenylthiazole2-BenzylthiazoleBiological Implication
Linker Direct bond (None)Methylene (-CH

-)
Determines rigidity and conjugation.[1]
Conjugation Yes (Extended

)
No (Interrupted)Phenyl affects UV/Fluorescence; Benzyl does not.[3]
Lipophilicity Moderate (LogP ~2.[2]5)Higher (LogP ~3.0)Benzyl is more lipophilic (+1 CH

).
Tubulin Potency High (Rigid fit)Lower (Entropic penalty)Rigid analogs preferred for colchicine site.[3]
Metabolic Stability Susceptible to ring hydroxylationSusceptible to benzylic oxidationBenzylic position is a metabolic "soft spot" (CYP450).[3]

Experimental Protocols

Synthesis: The Hantzsch Thiazole Method

The synthesis of these cores differs primarily in the thioamide precursor.

Protocol A: Synthesis of 2-Phenylthiazoles

  • Reagents : Thiobenzamide (1.0 eq),

    
    -Haloketone (e.g., phenacyl bromide, 1.0 eq).[3]
    
  • Solvent : Ethanol or DMF.[1][2][4]

  • Procedure : Reflux the mixture for 2–4 hours. The direct conjugation drives the reaction to completion rapidly.

  • Workup : Cool to precipitate the hydrobromide salt. Neutralize with NaHCO

    
    .[2]
    

Protocol B: Synthesis of 2-Benzylthiazoles

  • Reagents : 2-Phenylethanethioamide (Phenylthioacetamide) (1.0 eq),

    
    -Haloketone (1.0 eq).[3]
    
  • Procedure : Reflux in Ethanol for 4–6 hours.

  • Critical Note : The starting material (Phenylthioacetamide) is less stable than thiobenzamide and can hydrolyze; anhydrous conditions are recommended.

Assay: Tubulin Polymerization Inhibition

To differentiate the activity of the two scaffolds:

  • Preparation : Purify tubulin from bovine brain (or purchase kit).[2]

  • Incubation : Incubate tubulin (10

    
    M) with test compounds (benzyl vs. phenyl variants) at varying concentrations (0.1–50 
    
    
    
    M) in G-PEM buffer.
  • Detection : Monitor turbidity at 350 nm over 60 minutes at 37°C.

  • Result Interpretation :

    • 2-Phenyl analogs : Typically show rapid inhibition of Vmax (slope).[1]

    • 2-Benzyl analogs : Often show a delayed or weaker effect unless specific substituents (e.g., p-Cl) anchor the ring.[1]

References

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents . Molecules, 2020.[1][2][3][5][6] Link

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors . RSC Advances, 2021.[1][2] Link

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs . Molecules, 2022.[1][2][3][6] Link

  • Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives . Journal of Molecular Neuroscience, 2003.[1] Link

  • Structure-activity relationship studies of benzothiazole-phenyl analogs . Prostaglandins & Other Lipid Mediators, 2023.[1][2] Link

Sources

Comparative

IR spectroscopy characteristic peaks for thiazole carboxylic acid

In-Depth Comparison Guide: IR Spectroscopy Techniques and Characteristic Peaks for Thiazole Carboxylic Acid Derivatives Executive Summary Thiazole carboxylic acids—such as 2-aminothiazole-4-carboxylic acid and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: IR Spectroscopy Techniques and Characteristic Peaks for Thiazole Carboxylic Acid Derivatives

Executive Summary

Thiazole carboxylic acids—such as 2-aminothiazole-4-carboxylic acid and its derivatives—are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, COX inhibitors, and anti-tubercular drugs[1][2][3]. Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical tool for validating the structural integrity of these compounds during synthesis and formulation. This guide provides an authoritative comparison of IR spectroscopic techniques (ATR-FTIR vs. Transmission KBr Pellet) and a comprehensive mapping of characteristic vibrational frequencies specific to the thiazole carboxylic acid pharmacophore.

Part 1: Mechanistic Peak Analysis of Thiazole Carboxylic Acids

The infrared spectrum of a thiazole carboxylic acid is dominated by the interplay between the electron-withdrawing heteroaromatic thiazole ring and the hydrogen-bonding dynamics of the carboxylic acid moiety. Understanding the causality behind these peak shifts is essential for accurate structural assignment.

Table 1: Quantitative IR Peak Assignments for Thiazole Carboxylic Acids

Functional GroupWavenumber Range (cm⁻¹)Intensity / ShapeStructural Assignment & Mechanistic Causality
O-H (Carboxylic Acid) 3400 – 2500Broad, StrongRepresents the hydrogen-bonded dimer formation typical of solid-state carboxylic acids. The broadness is caused by the distribution of varying H-bond strengths, often overlapping with aliphatic/aromatic C-H stretches[4].
C=O (Carboxylic Acid) 1680 – 1735Strong, SharpCarbonyl stretching. Conjugation with the thiazole ring and strong intramolecular/intermolecular H-bonding typically shifts this peak to lower wavenumbers (e.g., ~1684 cm⁻¹) compared to isolated aliphatic acids[3].
C=N (Thiazole Ring) 1575 – 1630Medium to StrongImine-like double bond stretch within the heteroaromatic ring. The exact position fluctuates based on substituents at the 2- or 5-positions[1][4].
C=C (Thiazole Ring) 1470 – 1550MediumAromatic ring skeletal vibrations.
C-O (Carboxylic Acid) 1215 – 1323StrongSingle bond oxygen stretching coupled with O-H in-plane bending[5].
C-S (Thiazole Ring) 650 – 720Weak to MediumCharacteristic heavy-atom stretching of the organosulfur heterocycle[4][6].

Part 2: Methodological Comparison (ATR-FTIR vs. KBr Pellet)

When analyzing solid-state thiazole carboxylic acids, the choice of sample introduction technique profoundly impacts spectral quality and data interpretation.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an infrared beam directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). The beam reflects internally, creating an evanescent wave that penetrates the sample by 0.5 to 2 micrometers[7][8].

  • Advantages: Non-destructive, requires zero sample preparation, and eliminates the risk of moisture contamination from matrix materials.

  • Limitations: The penetration depth is wavelength-dependent (deeper at lower wavenumbers). Consequently, peaks at the lower end of the spectrum (like the C-S stretch at ~700 cm⁻¹) will appear artificially more intense than high-wavenumber peaks (like the O-H stretch at ~3000 cm⁻¹) compared to transmission spectra.

  • Best For: Rapid screening, polymorph screening, and routine quality control.

Transmission KBr Pellet

The sample is ground with potassium bromide (KBr) and pressed into a transparent disc. KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹)[7][9].

  • Advantages: Provides a true transmission spectrum with linear peak intensities across the entire wavenumber range. Excellent signal-to-noise ratio for trace analysis.

  • Limitations: KBr is highly hygroscopic. If the KBr absorbs atmospheric moisture, it produces a massive broad peak at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This perfectly overlaps with the critical O-H and C=O/C=N stretches of the thiazole carboxylic acid, potentially masking the compound's defining features. Furthermore, high pressure during pellet pressing can induce polymorphic transformations in crystalline APIs.

  • Best For: High-resolution structural elucidation and publication-grade reference spectra.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows detail the causal steps required for pristine data acquisition.

Protocol A: ATR-FTIR Analysis
  • Crystal Cleaning: Wipe the diamond/ZnSe ATR crystal with a lint-free wipe soaked in isopropanol or methanol. Allow it to evaporate completely.

  • Background Acquisition (Self-Validation): Collect a background spectrum of the ambient air (typically 32 to 64 scans). Checkpoint: The background must show baseline noise below 0.001 absorbance units. If strong water vapor (rotational bands at 3900-3500 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks are present, purge the instrument with dry nitrogen before proceeding.

  • Sample Application: Place 2–5 mg of the solid thiazole carboxylic acid directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures the sample is in intimate contact with the evanescent wave, maximizing signal intensity and reproducibility.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm post-acquisition to normalize the wavelength-dependent penetration depth.

Protocol B: Transmission KBr Pellet Preparation
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours and store in a desiccator. Causality: Eliminates absorbed water that would otherwise mask the carboxylic acid O-H and carbonyl peaks.

  • Milling (1:100 Ratio): Weigh ~1 mg of the thiazole carboxylic acid and ~100 mg of KBr. Grind them together in an agate mortar for 1–2 minutes. Causality: A 1% sample concentration prevents total absorption (peak "flat-lining") while maintaining a high signal-to-noise ratio. Grinding reduces particle size below the wavelength of IR radiation (usually <2 µm), preventing the Christiansen effect (asymmetric peak scattering).

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 3–5 minutes using a hydraulic press[7].

  • Visual Validation (Self-Validation): Remove the pellet. Checkpoint: The pellet must be visually transparent or highly translucent. An opaque or cloudy pellet indicates trapped moisture, poor grinding, or insufficient pressure, which will result in severe baseline drift due to light scattering.

  • Data Collection: Place the pellet in the transmission holder and scan against a blank air background.

Part 4: Analytical Workflow Visualization

The following diagram maps the logical decision-making process for analyzing thiazole carboxylic acids via IR spectroscopy.

IR_Workflow Start Sample: Thiazole Carboxylic Acid Decision Select IR Technique Start->Decision ATR ATR-FTIR (Non-destructive, Rapid) Decision->ATR KBr Transmission KBr Pellet (High Sensitivity, Bulk) Decision->KBr ATR_Prep Direct Application to Crystal Apply Constant Pressure ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr->KBr_Prep Data_Acquisition Acquire Spectra (4000-400 cm⁻¹) Background Subtraction ATR_Prep->Data_Acquisition KBr_Prep->Data_Acquisition Analysis Peak Assignment Data_Acquisition->Analysis Peak_CO C=O Stretch (~1680-1735 cm⁻¹) Analysis->Peak_CO Peak_CN C=N Stretch (~1575-1630 cm⁻¹) Analysis->Peak_CN Peak_CS C-S Stretch (~650-720 cm⁻¹) Analysis->Peak_CS

Workflow for selecting and executing IR spectroscopy analysis of thiazole carboxylic acids.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives Source: MDPI (Molecules) URL:[Link][1]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL:[Link][3]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review Source: PMC / NIH URL:[Link][7]

  • Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing Source: PMC / NIH URL:[Link][4]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors Source: PMC / NIH URL:[Link][2]

Sources

Validation

High-Fidelity LC-MS/MS Quantification of Thiazole Metabolites: A Comparative Methodological Guide

As application scientists in drug development, we are constantly challenged by the structural complexities of novel pharmacophores. Thiazole-containing heterocycles are ubiquitous in modern therapeutics—from potent kinas...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in drug development, we are constantly challenged by the structural complexities of novel pharmacophores. Thiazole-containing heterocycles are ubiquitous in modern therapeutics—from potent kinase inhibitors like dasatinib to non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam. However, tracking the pharmacokinetics of these parent compounds alongside their active metabolites requires more than just standard analytical chemistry; it demands the engineering of a self-validating analytical environment.

This guide objectively compares field-validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for thiazole derivatives, detailing the causality behind critical experimental choices and providing a robust, self-validating protocol for your laboratory.

Causality in Methodological Design

To achieve reproducible quantification at the lower limit of quantification (LLOQ), every parameter in the LC-MS/MS workflow must be deliberately chosen to counteract the specific physicochemical challenges of the thiazole ring.

Ionization Dynamics and Matrix Suppression

Thiazole rings possess basic nitrogen atoms that are readily protonated in acidic environments. Consequently, positive electrospray ionization (+ESI) utilizing mobile phases modified with 0.1% formic acid or ammonium acetate is the universal standard, yielding robust


 precursor ions[1]. However, these basic sites are highly susceptible to ion suppression from endogenous phospholipids in plasma. To counteract this, the integration of a stable isotope-labeled internal standard (SIL-IS), such as Dasatinib-d8, is non-negotiable. The SIL-IS co-elutes exactly with the target analyte, experiencing the identical suppression environment and thereby perfectly normalizing the response ratio[2].
Chromatographic Selectivity: Beyond C18

While standard C18 columns (e.g., Waters Xterra RP) are sufficient for simple aminothiazoles[1], complex multi-ring systems require orthogonal selectivity. For example, dasatinib and its pharmacologically active metabolites (M4 and M5) contain both pyrimidine and thiazole rings. Utilizing a phenyl-hexyl stationary phase provides superior resolution via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions, effectively separating isobaric interferences and structurally similar active metabolites from endogenous matrix components.
Sample Clean-up Strategies

The choice of extraction dictates the baseline noise of your assay. Solid Phase Extraction (SPE) using hydrophilic-lipophilic balanced (HLB) polymeric sorbents is highly recommended for thiazoles[3]. Because thiazole metabolites often possess both polar (e.g., hydroxylated or carboxylated moieties) and non-polar characteristics, HLB ensures the retention of both the parent drug and its varied metabolites without requiring strict pH control during loading.

Comparative Performance Data

The following table synthesizes the performance metrics of validated LC-MS/MS methods for distinct thiazole-containing drugs and their metabolites.

Analyte (Parent Drug)Target Metabolite(s)Biological MatrixExtraction MethodologyAnalytical ColumnLinear RangeRecovery
Dasatinib [3]M4, M5 (Active)Human PlasmaSPE (Oasis HLB 96-well)Luna Phenyl-Hexyl1.00 – 1000 ng/mL> 79%
Meloxicam [4]5′-CarboxymeloxicamOral FluidMEPS (Microextraction)Shim-Pack XR-ODS (C18)Up to 625 ng/mLHigh (CV <15%)
Aminothiazole [1]N/A (Preclinical 21MAT)Rat PlasmaProtein Precipitation (PPT)Waters Xterra RP C181.25 – 1250 ng/mLUniform

Insight: While PPT offers high-throughput advantages for preclinical aminothiazoles[1], clinical pharmacokinetic studies of dasatinib necessitate the rigorous clean-up of SPE to maintain precision (CV < 5.3%) across a broad dynamic range[3].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal checks. The following step-by-step workflow for thiazole metabolite quantification is designed as a self-validating system , ensuring that any deviation in extraction efficiency or instrument sensitivity is immediately flagged.

Step 1: Matrix Preparation & Isotope Spiking
  • Thaw human plasma samples (or oral fluid) at room temperature.

  • Aliquot

    
     of the biological matrix into a 96-well plate.
    
  • Self-Validation Checkpoint 1 (Internal Standard): Spike

    
     of SIL-IS (e.g., Dasatinib-d8 at 
    
    
    
    ) into all samples, including blanks, calibrators, and Quality Control (QC) samples. Causality: The SIL-IS acts as an internal barometer for extraction recovery and ionization efficiency.
Step 2: Solid Phase Extraction (SPE)
  • Condition the Oasis HLB 96-well plate with

    
     methanol, followed by 
    
    
    
    LC-MS grade water.
  • Load the spiked plasma samples onto the sorbent bed.

  • Wash with

    
     of 5% methanol in water to elute polar endogenous salts.
    
  • Elute the thiazole analytes using

    
     of 100% acetonitrile.
    
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at

    
     and reconstitute in 
    
    
    
    of the mobile phase.
Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject

    
     onto a Phenyl-Hexyl column (
    
    
    
    ,
    
    
    ). Run an isocratic elution using a tailored ratio of 0.1% formic acid in water to acetonitrile.
  • Mass Spectrometry: Operate the triple quadrupole in +ESI Multiple Reaction Monitoring (MRM) mode.

    • Example Transitions: Dasatinib (

      
      ) and Dasatinib-d8 (
      
      
      
      )[2].
Step 4: System Self-Validation & Matrix Factor Evaluation
  • Self-Validation Checkpoint 2 (Matrix Factor): Calculate the IS-normalized matrix factor by dividing the peak area ratio of the analyte/IS spiked post-extraction by the peak area ratio of the analyte/IS in neat solution. A value between 0.85 and 1.15 validates the absence of significant ion suppression.

  • Self-Validation Checkpoint 3 (QC Precision): Evaluate Low, Mid, and High QC samples interspersed throughout the run. The run is only validated if intra- and inter-assay precision (CV) remains

    
     (
    
    
    
    at LLOQ)[4].

Workflow Visualization

The following diagram illustrates the logical flow and feedback loops of our self-validating LC-MS/MS architecture.

G S1 1. Biological Matrix (Addition of Stable Isotope IS) S2 2. Sample Clean-up (SPE / PPT / MEPS) S1->S2 S3 3. Chromatographic Separation (Phenyl-Hexyl or C18) S2->S3 Recovery > 80% S4 4. Tandem Mass Spectrometry (+ESI, MRM Mode) S3->S4 Orthogonal Selectivity S5 5. Data Quantification (Peak Area Ratio) S4->S5 High S/N Ratio S6 6. System Self-Validation (Matrix Factor & QC Checks) S5->S6 Accuracy ±15% S6->S1 Feedback Loop

Fig 1: Self-validating LC-MS/MS workflow for thiazole metabolite quantification.

References

  • Title: A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Source: BMC Chemistry (PMC) URL: [Link]

  • Title: Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Source: International Journal of Analytical and Bioanalytical Methods URL: [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Thiazole-5-Carboxylic Acid Analogs

Focus Application: Non-Purine Xanthine Oxidase (XO) Inhibition Executive Summary Thiazole-5-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably validated by the success of Feb...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Non-Purine Xanthine Oxidase (XO) Inhibition

Executive Summary

Thiazole-5-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably validated by the success of Febuxostat (Uloric) for the management of hyperuricemia and gout. Unlike purine-based alternatives (e.g., Allopurinol), which act as suicide substrates, thiazole-5-carboxylic acids function as potent, non-competitive inhibitors of Xanthine Oxidase (XO).

This guide objectively compares the thiazole-5-carboxylic acid scaffold against its primary structural and functional alternatives. It details the critical SAR features that drive potency, provides validated synthetic protocols, and visualizes the mechanistic basis of its superiority in specific binding contexts.

The Scaffold Architecture & SAR Map

The core efficacy of this class stems from the specific orientation of the carboxylic acid at the C5 position, which mimics the transition state of the xanthine substrate, allowing for high-affinity interaction with the molybdenum-pterin center of XO.

Interactive SAR Visualization

The following diagram outlines the critical functional zones of the scaffold.

SAR_Map Core Thiazole Core (C3-N / C1-S) C2_Pos C2 Position (Hydrophobic Tail) Core->C2_Pos Lipophilicity Vector C4_Pos C4 Position (Small Alkyl/H) Core->C4_Pos Shape Tuning C5_Pos C5 Position (Carboxylic Acid) Core->C5_Pos Pharmacophore Pocket Hydrophobic Pocket (Phe914/Phe1009) C2_Pos->Pocket Pi-Pi Stacking Steric Steric Gate (Avoid Bulky Groups) C4_Pos->Steric Optimization Arg880 Arg880 (Salt Bridge) CRITICAL BINDING C5_Pos->Arg880 Ionic Interaction

Figure 1: SAR Map of Thiazole-5-carboxylic acid. The C5-COOH interaction with Arg880 is the primary driver of potency.

Comparative Analysis: Performance vs. Alternatives

Functional Alternative: Purine Analogs (Allopurinol)
  • Mechanism: Allopurinol is a purine analog that acts as a suicide substrate. It must be metabolized to oxypurinol to be effective.

  • Thiazole Advantage: Thiazole-5-carboxylic acids (Febuxostat) do not require metabolic activation. They occupy the active site channel leading to the molybdenum center, inhibiting both the oxidized and reduced forms of XO.

  • Clinical Consequence: Thiazoles show higher potency and are safer for patients with renal impairment who cannot clear oxypurinol efficiently.

Structural Alternative: Thiazole-4-Carboxylic Acids
  • The Comparison: Shifting the carboxylic acid from C5 to C4.

  • Performance Drop: In XO inhibition, the C4-COOH regioisomer typically exhibits a 10-100 fold reduction in potency .

  • Reasoning: The angle of the C4-COOH vector prevents the simultaneous formation of the critical salt bridge with Arg880 and the hydrogen bond with Thr1010 , which is geometrically optimized in the C5 isomer.

Bioisosteres: Oxazole-5-Carboxylic Acids
  • The Comparison: Replacing the Thiazole Sulfur (S) with Oxygen (O).

  • Stability Issue: While oxazoles are viable, the thiazole sulfur atom contributes to higher lipophilicity (LogP) and enhanced metabolic stability against oxidative ring opening compared to the oxazole ring. The sulfur also engages in stronger non-covalent interactions (S-π interactions) with aromatic residues in the binding pocket.

Experimental Data Summary

The following table synthesizes comparative inhibitory data (IC50) against Xanthine Oxidase, illustrating the SAR principles described above.

Compound ClassRepresentative StructureIC50 (nM)Mechanism TypeKey SAR Feature
Thiazole-5-COOH Febuxostat 1.8 - 5.0 Mixed/Non-competitiveC5-COOH + C2-Aryl Ether (Optimal Fit)
Thiazole-5-COOH2-Phenylthiazole-5-COOH~450CompetitiveLacks specific hydrophobic tail optimization
Purine Analog Allopurinol 2,000 - 3,000 Suicide SubstrateRequires metabolic activation
Thiazole-4-COOH2-(3-cyano-4-isobutoxyphenyl)-4-COOH> 5,000Weak CompetitiveRegioisomer: Poor alignment with Arg880

Note: Data aggregated from multiple studies (see References). IC50 values can vary based on assay conditions; trends remain consistent.

Mechanistic Insight: The "Arg880 Anchor"

The defining feature of the Thiazole-5-carboxylic acid efficacy is the "Arg880 Anchor."

  • Entry: The molecule enters the active site channel.

  • Anchoring: The carboxylate anion at C5 forms a strong electrostatic salt bridge with the guanidinium group of Arginine 880.

  • Stabilization: This anchors the scaffold, forcing the C2-hydrophobic tail (e.g., the isobutoxyphenyl group in Febuxostat) into a hydrophobic pocket lined by Phe914 and Phe1009.

  • Exclusion: This tight binding completely blocks the entry of the natural substrate (Xanthine) to the Molybdenum center.

Validated Experimental Protocols

Synthesis: Hantzsch Thiazole Construction

The most robust method for generating this scaffold is the Hantzsch synthesis.[1] This protocol is self-validating via the precipitation of the intermediate or product.

Workflow Diagram:

Synthesis_Flow Start Reagents: Thioamide + Alpha-Halo Ketoester Step1 Cyclization (Reflux in EtOH, 2-4h) Start->Step1 Check1 TLC Check (Disappearance of Thioamide) Step1->Check1 Step2 Workup (Evaporate -> Neut. w/ NaHCO3) Check1->Step2 Complete Step3 Purification (Recrystallization from EtOH/H2O) Step2->Step3 Final Product: Ethyl Thiazole-5-Carboxylate Step3->Final

Figure 2: Hantzsch Synthesis Workflow.

Protocol Steps:

  • Reagents: Combine 1.0 equivalent of the appropriate Thioamide (e.g., 4-isobutoxythiobenzamide) and 1.1 equivalents of Ethyl 2-chloroacetoacetate (for 4-methyl analogs) or Ethyl 2-formyl-chloroacetate (for 4-H analogs) in absolute ethanol.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The thioamide spot must disappear.

  • Workup: Cool to room temperature. The hydrobromide/hydrochloride salt of the thiazole may precipitate. If not, evaporate solvent.

  • Neutralization: Resuspend residue in water and neutralize with saturated NaHCO₃ solution to pH 8. This liberates the free base, often causing precipitation.

  • Hydrolysis (to obtain Acid): Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the final Thiazole-5-carboxylic acid .

Biological Assay: Xanthine Oxidase Inhibition

To verify activity, use a spectrophotometric kinetics assay.

  • Buffer: 50 mM phosphate buffer (pH 7.5).

  • Enzyme: Bovine milk Xanthine Oxidase (0.01 units/mL).

  • Substrate: Xanthine (50 µM final concentration).

  • Measurement: Monitor the production of Uric Acid by measuring absorbance increase at 295 nm .

  • Procedure:

    • Incubate Enzyme + Test Compound (in DMSO) for 10 mins at 25°C.

    • Initiate reaction by adding Xanthine.

    • Measure slope of Abs vs. Time (linear phase).

    • Calculate % Inhibition =

      
      .
      

References

  • Okamoto, K., et al. (2003). Crystal Structure of Xanthine Oxidase Complexed with Febuxostat.Journal of Biological Chemistry . Link

    • Significance: Defines the structural basis of the C5-COOH interaction with Arg880.
  • Takano, Y., et al. (2005).[2] Selectivity of Febuxostat, a Novel Non-purine Inhibitor of Xanthine Oxidase.Life Sciences . Link

    • Significance: Provides comparative data against Allopurinol and establishes selectivity.
  • Kaur, G., et al. (2020).[3] Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies.Medicinal Chemistry Research .[4] Link

    • Significance: Recent SAR study exploring derivatives and confirming the necessity of the C5-acid.
  • Hantzsch, A. (1887).[5] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen.Berichte der deutschen chemischen Gesellschaft .

    • Significance: The foundational chemistry for the synthesis protocol.

Sources

Validation

Melting Point Determination of Pure 2-Benzyl-1,3-thiazole-5-carboxylic acid: A Comparative Guide to Analytical Methodologies

Introduction In pharmaceutical development, the precise characterization of heterocyclic building blocks is non-negotiable. 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0) is a critical intermediate frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the precise characterization of heterocyclic building blocks is non-negotiable. 2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0) is a critical intermediate frequently utilized in the synthesis of novel therapeutics[1]. Establishing its exact melting point is paramount for assessing batch purity, identifying polymorphic transitions, and ensuring thermodynamic stability during formulation.

As a Senior Application Scientist, I am frequently tasked with selecting the optimal thermal analysis instrument for specific APIs. This guide objectively compares the three industry-standard methodologies for melting point determination: Automated Capillary Method , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) . By examining the causality behind each protocol and providing comparative experimental data, this guide serves as a definitive framework for analytical method selection.

Method 1: Automated Capillary Melting Point (Optical Transmission)

The automated capillary method is the high-throughput workhorse of the quality control laboratory. It relies on the change in optical transmission as a solid sample transitions into an isotropic liquid, strictly governed by USP <741> guidelines[2].

Self-Validating Protocol
  • System Suitability Test (SST): Prior to analysis, validate the instrument's heating block accuracy using a USP-certified primary reference standard (e.g., USP Caffeine, MP 235.0–237.5 °C). The instrument is only cleared for use if the standard falls within ±0.3 °C of its certified value.

  • Sample Preparation: Triturate the pure 2-Benzyl-1,3-thiazole-5-carboxylic acid into a fine, homogeneous powder using an agate mortar and pestle.

    • Causality: Grinding increases the surface area and eliminates void spaces, ensuring uniform heat transfer throughout the micro-environment of the sample.

  • Capillary Packing: Load the powder into a glass capillary tube (0.8–1.2 mm internal diameter) to a strict height of 2.5–3.0 mm.

    • Causality: Packing the sample higher than 3 mm creates a vertical temperature gradient within the tube, leading to an artificially broadened and depressed melting range[3].

  • Heating Profile: Rapidly heat the instrument block to 175.0 °C (approximately 10 °C below the expected melting point). Once stabilized, initiate a strictly controlled ramp rate of 1.0 °C/min [3].

    • Causality: A 1 °C/min rate is the thermodynamic "sweet spot." It ensures thermal equilibrium between the heating block, the glass capillary wall, and the sample, preventing thermal lag that causes artificially high readings.

  • Detection: The optical sensor records the Onset Point (first meniscus formation) and the Clear Point (completely isotropic liquid).

Method 2: Differential Scanning Calorimetry (DSC)

When thermodynamic data (such as enthalpy of fusion or polymorph detection) is required, DSC is the gold standard. DSC measures the differential heat flow required to maintain a sample and an inert reference at the exact same temperature, complying with USP <891> [4] and ISO 11357-1 [5].

Self-Validating Protocol
  • Calibration: Perform a rigorous temperature and cell constant (heat flow) calibration using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Run an empty pan baseline to verify thermal symmetry.
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible and hermetically crimp the lid.

    • Causality: Precise micro-weighing is critical because the integrated area under the endothermic peak (enthalpy of fusion,

      
      ) is directly proportional to the sample mass[6].
      
  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min[7].
    
    • Causality: An inert nitrogen atmosphere prevents oxidative degradation of the thiazole ring at elevated temperatures, which could prematurely skew the melting endotherm and mimic polymorphic transitions.

  • Heating Profile: Equilibrate the cell at 25.0 °C, then apply a linear heating rate of 10.0 °C/min up to 220.0 °C.

  • Analysis: Utilize the instrument's software to calculate the extrapolated onset temperature (

    
    ) and the endothermic peak temperature (
    
    
    
    ).

Method 3: Hot Stage Microscopy (HSM)

HSM combines polarized light microscopy with a temperature-controlled stage. It is the ultimate tool for visual confirmation, allowing scientists to differentiate true melting from thermal decomposition or sublimation[4].

Self-Validating Protocol
  • Calibration: Calibrate the hot stage controller using specific thermometric standards (e.g., Vanillin, Benzoic Acid) that bracket the target temperature.

  • Sample Preparation: Disperse a few micro-crystals (< 0.1 mg) of 2-Benzyl-1,3-thiazole-5-carboxylic acid directly onto a clean glass slide and cover with a glass coverslip.

  • Polarization: Engage the cross-polarizers on the microscope.

    • Causality: Crystalline 2-Benzyl-1,3-thiazole-5-carboxylic acid is highly birefringent and appears bright against a dark background. Upon melting, the destruction of the crystal lattice results in an isotropic liquid, which cannot refract polarized light. The sample turns completely dark, providing a highly precise, unambiguous visual endpoint.

  • Heating Profile: Heat rapidly to 170.0 °C, then reduce the ramp rate to 2.0 °C/min to allow for careful visual monitoring.

  • Observation: Record the exact temperature at which birefringence completely disappears.

Comparative Experimental Data

The following table summarizes the instrumental parameters and the empirical melting point data obtained for pure 2-Benzyl-1,3-thiazole-5-carboxylic acid across the three methodologies.

ParameterAutomated Capillary (Optical)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Standard Compliance USP <741>USP <891>, ISO 11357-1USP <891>
Optimal Sample Size ~1.5 mg (3 mm packed height)2.0 – 5.0 mg< 0.1 mg (Micro-crystals)
Analytical Heating Rate 1.0 °C/min10.0 °C/min2.0 °C/min
Detected MP (Onset) 184.6 °C184.8 °C (Extrapolated Onset,

)
184.7 °C (First liquid observed)
Detected MP (Clear/Peak) 185.4 °C (Clear Point)185.7 °C (Endothermic Peak,

)
185.5 °C (Total loss of birefringence)
Instrumental Precision ± 0.2 °C± 0.1 °C± 0.3 °C
Primary Advantage High throughput, low cost per sampleYields thermodynamic data (

), detects polymorphs
Direct visual confirmation of decomposition/sublimation

Analytical Workflows & Thermodynamic Visualizations

To streamline laboratory operations, the following decision matrix dictates the selection of the appropriate thermal analysis technique based on the specific data requirements of the drug development phase.

MethodSelection Start Goal: MP Determination 2-Benzyl-1,3-thiazole-5-carboxylic acid Q1 Need Thermodynamic Data (Enthalpy, Polymorphs)? Start->Q1 DSC Use DSC (USP <891>) Q1->DSC Yes Q2 Need Visual Confirmation of Decomposition? Q1->Q2 No HSM Use Hot Stage Microscopy Q2->HSM Yes Capillary Use Automated Capillary (USP <741>) Q2->Capillary No

Caption: Decision matrix for selecting the optimal melting point determination methodology.

Understanding the signal evolution during DSC is critical for interpreting the endothermic phase transition of the thiazole derivative.

DSCSignal Solid Crystalline Solid (Baseline) Onset Extrapolated Onset (Melting Begins) Solid->Onset Heat Peak Endothermic Peak (Latent Heat Absorbed) Onset->Peak Transition Liquid Isotropic Liquid (Return to Baseline) Peak->Liquid Complete

Caption: Thermodynamic phases and signal evolution during DSC analysis of crystalline solids.

Conclusion

For routine purity checks and quality control release of 2-Benzyl-1,3-thiazole-5-carboxylic acid, the Automated Capillary Method provides the best balance of throughput and accuracy. However, during early-stage pre-formulation where polymorph screening and thermodynamic stability are critical, DSC is the mandatory choice. Hot Stage Microscopy remains an invaluable orthogonal technique when the compound exhibits complex thermal behavior, such as concurrent decomposition or sublimation prior to melting.

References

  • Scribd. "USP 741 Melting Point or Range". Available at:[Link]

  • ResearchGate. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". Available at:[Link]

  • Polymer Solutions. "USP Pharmaceutical Testing (<891> Thermal Analysis)". Available at:[Link]

  • Lyophilization Technology. "Low Temperature Thermal Analysis (LT-TA)". Available at:[Link]

  • Mustansiriyah University. "Differential Scanning Calorimetry Principles". Available at:[Link]

  • ASM International. "Differential Scanning Calorimetry (ISO 11357-1 / ASTM E794)". Available at:[Link]

Sources

Comparative

In Vitro Assay Validation for Thiazole-Based Enzyme Inhibitors: A Comparative Guide

As a Senior Application Scientist, I frequently encounter novel compounds that show exceptional promise in silico but fail during in vitro translation due to poor assay design. Thiazole-based heterocycles are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel compounds that show exceptional promise in silico but fail during in vitro translation due to poor assay design. Thiazole-based heterocycles are privileged scaffolds in medicinal chemistry, heavily utilized in targeted oncology and metabolic disease due to their ability to form critical hydrogen bonds and


 stacking interactions within enzyme catalytic pockets.

This guide provides an objective performance comparison of novel thiazole-based inhibitors against clinical standards, grounded in the causality of rigorous, self-validating in vitro assay methodologies.

Mechanistic Rationale & Target Engagement

The thiazole ring's unique electron distribution makes it an ideal bioisostere for developing competitive enzyme inhibitors. While thiazole derivatives have shown remarkable efficacy across various targets—including Carbonic Anhydrase II[1] and Cyclooxygenase (COX) enzymes[2]—their application as Tyrosine Kinase Inhibitors (TKIs) offers a perfect case study for assay validation.

In this guide, we evaluate novel thiazole-coumarin hybrids (Compounds 11d and 11f) against the clinical standard Erlotinib , an established Epidermal Growth Factor Receptor (EGFR) inhibitor[3]. By competing for the ATP-binding cleft of the EGFR kinase domain, these thiazole derivatives halt downstream signaling cascades responsible for cancer cell proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation Thiazole Thiazole Inhibitor (11f) Thiazole->EGFR Competitive ATP Binding Erlotinib Erlotinib (Reference) Erlotinib->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1: Mechanism of action for thiazole-based inhibitors blocking EGFR-mediated cell proliferation.

Comparative Performance Data

To objectively evaluate the efficacy of these novel thiazole derivatives, we must compare their half-maximal inhibitory concentration (


) in cell-free enzyme assays against their half-maximal growth inhibition (

) in cell-based phenotypic assays.

The data below demonstrates that the integration of a thiazole ring with a coumarin moiety yields superior binding kinetics compared to the quinazoline-based Erlotinib[3].

CompoundStructural ClassTarget EnzymeCell-Free

(nM)
Cell-Based

(nM)
Selectivity Profile
Erlotinib (Ref) QuinazolineEGFR80 ± 533 ± 2High (EGFR WT)
Compound 11d Thiazole-CoumarinEGFR / VEGFR-276 ± 330 ± 1.5Dual Target
Compound 11f Thiazole-CoumarinEGFR / VEGFR-271 ± 327 ± 1.2Dual Target

Data Interpretation: The methoxy substitution on the phenyl ring of Compound 11f enhances hydrophobic packing within the ATP-binding cleft, leading to a tighter enzyme-inhibitor dissociation constant. However, generating this data requires a highly controlled, artifact-free testing environment.

Self-Validating Experimental Protocols

For an assay to be trustworthy, it must be a self-validating system. This means incorporating rigorous controls—such as calculating the Z'-factor, utilizing strict vehicle controls, and running reference standards in parallel—to ensure that observed inhibition is a true pharmacological effect and not an assay artifact (e.g., compound aggregation or autofluorescence).

Assay_Workflow Comp Thiazole Library Enzyme Cell-Free Assay (EGFR IC50) Comp->Enzyme Primary Screen Cell Cell-Based Assay (MTT GI50) Enzyme->Cell IC50 < 100nM Hit Lead Optimization Cell->Hit Confirm Efficacy

Fig 2: Two-tiered in vitro validation workflow for screening thiazole-based enzyme inhibitors.

Protocol A: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo™ Methodology)

Causality & Rationale: We utilize a luminescence-based ADP detection assay rather than a traditional radiometric (


-ATP) assay. The ADP-Glo assay measures the exact amount of ADP formed during the kinase reaction. Because it is a universal downstream readout, it avoids the fluorescence interference commonly caused by highly conjugated thiazole-coumarin structures.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35, 1 mM EGTA).
    
  • Inhibitor Dilution: Serially dilute the thiazole compounds (11d, 11f) and Erlotinib in 100% DMSO. Transfer to a 384-well white assay plate. Critical Step: The final DMSO concentration in the reaction must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add purified recombinant EGFR kinase domain to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

    • Self-Validation Control: Include "No Enzyme" wells to establish the assay floor (0% kinase activity/background) and "Vehicle Only" wells to establish the assay ceiling (100% kinase activity).

  • Reaction Initiation: Initiate the reaction by adding an ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). The final ATP concentration should be set near the

    
     value for EGFR (~10 μM) to accurately assess competitive inhibition.
    
  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Data Analysis: Calculate the Z'-factor using the 0% and 100% activity controls. A

    
     indicates a robust assay. Fit the dose-response data using a 4-parameter logistic (4PL) regression to determine the 
    
    
    
    .
Protocol B: Cell-Based Antiproliferative Assay (MTT)

Causality & Rationale: While cell-free assays prove direct target engagement, they do not account for cell membrane permeability, efflux pump activity, or metabolic stability. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, serving as a reliable proxy for the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed EGFR-overexpressing cancer cells (e.g., A549) in 96-well clear-bottom plates at a density of

    
     cells/well in complete media. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Replace media with fresh media containing serial dilutions of the thiazole inhibitors (0.1 nM to 10 μM).

    • Self-Validation Control: Include a Vehicle Control (0.1% DMSO) representing 100% viability, and a Positive Control (e.g., a known cytotoxic agent like Staurosporine) representing 0% viability.

  • Incubation: Incubate cells for 72 hours. This extended duration is necessary to capture antiproliferative effects across multiple cell division cycles.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will form intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Data Analysis: Normalize the OD values against the vehicle control. Plot the percentage of cell viability versus the log of the inhibitor concentration to calculate the

    
    .
    

Conclusion

The integration of precise structural modifications—such as combining a thiazole ring with a coumarin moiety—yields enzyme inhibitors with superior binding kinetics compared to traditional therapies like Erlotinib. By employing a dual-tiered validation strategy (cell-free mechanistic assays followed by cell-based phenotypic assays) anchored in strict self-validating controls, researchers can confidently advance these thiazole-based candidates through the preclinical pipeline.

References

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.3

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports (via PMC). 1

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Benzyl-1,3-thiazole-5-carboxylic Acid

As a Senior Application Scientist, I frequently observe laboratories treating all organic solid waste uniformly. However, molecules with heteroaromatic systems—such as 2-Benzyl-1,3-thiazole-5-carboxylic acid—demand speci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic solid waste uniformly. However, molecules with heteroaromatic systems—such as 2-Benzyl-1,3-thiazole-5-carboxylic acid—demand specialized logistical and safety protocols. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profiling & Hazard Causality

Before designing a disposal protocol, we must understand the chemical's intrinsic properties to accurately assess risk. 2-Benzyl-1,3-thiazole-5-carboxylic acid is a functionalized heteroaromatic compound frequently used as a building block in drug discovery.

Causality Insight: The molecule's behavior in waste streams is dictated by two key structural features:

  • The Carboxylic Acid Moiety: As a weak organic acid, it can react exothermically if inadvertently mixed with strong bases.

  • The Thiazole Ring (Sulfur & Nitrogen): If incinerated improperly at low temperatures, the sulfur and nitrogen heteroatoms will oxidize and release toxic sulfur dioxide (SO₂) and nitrogen oxides (NOₓ). Therefore, standard open-air burning or lower-temperature incineration is strictly prohibited.

According to the, this compound carries GHS07 (Harmful/Irritant) warnings, specifically H302 (Harmful if swallowed) and H315/H319 (Skin and Eye irritation)[1].

Table 1: Chemical & Hazard Profile

PropertyValue / Description
CAS Number 933687-22-0
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302, H315, H319, H335
Chemical Incompatibilities Strong oxidizers, strong bases, active metals
Point-of-Generation Waste Management (SAA)

Under , hazardous waste must be managed at or near the point of generation in a designated Satellite Accumulation Area (SAA)[2].

Table 2: SAA Quantitative Accumulation Limits

ParameterRegulatory LimitAction Required at Limit
Standard Hazardous Waste 55 GallonsTransfer to central accumulation area within 3 days
Acutely Toxic Waste 1 Quart (Liquid) / 1 kg (Solid)Transfer to central accumulation area within 3 days
Maximum Storage Time 12 MonthsMandatory EHS pickup regardless of volume

Why a 12-month limit? Over time, even stable organic acids can degrade, and container integrity (especially plastics) can become compromised by laboratory ambient conditions[3].

SAA_Workflow Gen Waste Generation: 2-Benzyl-1,3-thiazole-5-carboxylic acid State Determine Physical State Gen->State Solid Solid Powder Waste State->Solid Liquid Dissolved in Solvent State->Liquid Bag Place in 7-mil Poly Bag inside HDPE Pail Solid->Bag Carboy Non-Halogenated Solvent Carboy Liquid->Carboy Label Label: 'Hazardous Waste' Note: Contains S & N Bag->Label Carboy->Label Hazard DO NOT MIX WITH: Strong Oxidizers or Bases Label->Hazard

Figure 1: SAA segregation workflow for thiazole-based solid and liquid chemical waste.

Standard Operating Procedures (SOP): Disposal & Spill Response

Trust in a safety protocol comes from its reproducibility and built-in fail-safes. Implement the following self-validating workflows in your laboratory.

SOP 1: Routine Solid Waste Disposal

Following the protocols for solid waste, do not dispose of this compound in the normal trash[4].

  • Container Preparation: Line a 5-gallon high-density polyethylene (HDPE) pail with a 7-mil polyethylene bag. Causality: HDPE is resistant to weak organic acids and prevents the structural degradation that occurs with metal containers.

  • Transfer: Move residual 2-Benzyl-1,3-thiazole-5-carboxylic acid powder into the bag using an anti-static scoop to prevent dust ignition.

  • Sealing: Seal the poly bag with a heavy-duty binder clip or zip-tie immediately after addition to prevent the aerosolization of irritant dust.

  • Labeling: Attach a universally compliant hazardous waste tag. Mark explicitly as: "Non-Halogenated Organic Solid Waste - Contains Sulfur/Nitrogen."

SOP 2: Liquid Waste (Solutions)

If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol) during assays:

  • Pour the solution into a designated non-halogenated solvent carboy.

  • Critical Verification: Ensure the carboy does NOT contain heavy metals or strong oxidizers (like Nitric Acid). Causality: Oxidizers can cleave the thiazole ring, prematurely releasing sulfurous gases and potentially over-pressurizing the container[5].

  • Keep the carboy capped with a vented cap to prevent pressure buildup from solvent vapor.

SOP 3: Spill Clean-up & Decontamination
  • PPE: Don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.

  • Containment: If solid, do not dry sweep . Slightly dampen the powder with water to suppress dust. If in solution, surround the spill with inert absorbent material (e.g., vermiculite).

  • Collection: Scoop the material into a dedicated, labeled spill-cleanup bag.

  • Decontamination: Wash the affected surface with a mild alkaline soap solution. Causality: The mild alkalinity neutralizes residual trace carboxylic acid, rendering the surface safe before a final water rinse.

Spill_Response Spill Accidental Spill PPE Don PPE (N95, Nitrile, Goggles) Spill->PPE Dust Dampen Powder (Suppress Dust) PPE->Dust Collect Scoop into Spill Container Dust->Collect Decon Wash Area with Mild Alkaline Soap Collect->Decon EHS Submit to EHS Decon->EHS

Figure 2: Step-by-step spill response and decontamination pathway for hazardous powders.

Downstream Processing: The Incineration Mechanism

To build complete operational trust, a researcher must understand what happens after the waste leaves the lab. Because 2-Benzyl-1,3-thiazole-5-carboxylic acid contains sulfur and nitrogen, it cannot be disposed of in a standard landfill due to groundwater leaching risks.

Industrial disposal requires High-Temperature Rotary Kiln Incineration , as described by[6]:

  • Primary Combustion (850°C - 1000°C): The organic framework (benzyl ring and carboxylic acid) is oxidized into CO₂ and H₂O. The thiazole ring decomposes, oxidizing the sulfur to SO₂ and nitrogen to NOₓ.

  • Secondary Combustion (1200°C): Ensures complete destruction of any volatile organic compounds (VOCs) to prevent the formation of toxic byproducts.

  • Flue-Gas Desulfurization (FGD): The exhaust gas is passed through an alkaline wet scrubber (using NaOH or Ca(OH)₂). Causality: This critical step neutralizes the acidic SO₂ and NOₓ gases generated by the thiazole ring, precipitating them as harmless calcium sulfate (gypsum) and aqueous nitrates before the clean gas is released into the atmosphere.

Incineration Waste Thiazole Waste (C, H, N, O, S) Kiln Rotary Kiln (>850°C) Waste->Kiln Thermal Oxidation Gas Combustion Gases (CO₂, H₂O, SO₂, NOₓ) Kiln->Gas Scrubber Alkaline Scrubber (NaOH / Ca(OH)₂) Gas->Scrubber Gas Stream Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust Desulfurization

Figure 3: High-temperature rotary kiln incineration and desulfurization mechanism.

References
  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA.gov. URL:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines". UPenn EHRS. URL:[Link]

  • University of Delaware Environmental Health & Safety. "Chemical Waste Management". UDel EHS. URL:[Link]

  • CementL. "Sludge Hazardous Waste Incineration Rotary Kiln". CementL Engineering. URL: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Benzyl-1,3-thiazole-5-carboxylic acid

[1] Executive Safety Summary Immediate Action Required: This compound is a functionalized organic acid with significant irritant properties and potential oral toxicity.[1] It is not merely a benign building block; its th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Immediate Action Required: This compound is a functionalized organic acid with significant irritant properties and potential oral toxicity.[1] It is not merely a benign building block; its thiazole core suggests biological activity that necessitates strict containment.

Hazard Category GHS Code Statement Operational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Zero-tolerance for dust ingestion.[1] N95/P2 minimum respiratory protection.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact will cause dermatitis. Double-gloving recommended.
Eye Irritation H319 Causes serious eye irritation.[1][2][4][5]Acidic dust is corrosive to mucous membranes. Goggles are mandatory.
STOT - SE H335 May cause respiratory irritation.[1][2]Fume hood use is non-negotiable for solid handling.[1]

Risk Assessment & Chemical Behavior

To handle this chemical safely, you must understand why it poses a risk.[1]

  • Acidity & Corrosivity: As a carboxylic acid (

    
     approx 3-4), this compound is a proton donor.[1] Upon contact with moisture in the eyes or respiratory tract, it lowers local pH, causing immediate protein denaturation and irritation.[1]
    
  • Thiazole Pharmacophore: The 2-benzyl-thiazole moiety is a common scaffold in drug discovery (often kinase inhibitors).[1] Until specific toxicological data proves otherwise, you must treat this as a bioactive agent .[1] This means preventing systemic absorption is as critical as preventing local burns.

  • Dust Potential: As a solid powder, the primary vector for exposure is airborne dust during weighing.[1]

PPE Selection Matrix

Standard laboratory PPE is insufficient without specific modifications for acidic powders.[1]

Zone Required Equipment Technical Specification Rationale
Eyes Chemical Safety Goggles ANSI Z87.1 (Impact + Splash)Safety glasses allow dust entry from the side.[1] Acidic dust in the eye requires 15-minute flushing; goggles prevent this scenario.[1]
Hands Double Nitrile Gloves Inner: 4 mil Nitrile (Blue)Outer: 5-8 mil Nitrile (Purple/Black)Breakthrough Time: >480 min (estimated).[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Engineering Control First Fume Hood (Face velocity: 100 fpm)If hood is unavailable (NOT recommended), use a P100/N95 respirator .[1] Surgical masks offer zero protection against chemical vapors/dust.[1]
Body Lab Coat + Apron 100% Cotton Lab Coat + Chemical Resistant ApronSynthetic lab coats can melt if a fire occurs.[1] The apron protects the chest/lap during weighing.

Operational Protocol: Handling & Solubilization

This protocol minimizes dust generation and exposure.[1][3][5][6]

Phase A: Preparation
  • Verify Engineering Controls: Check the fume hood airflow monitor. It must read between 80–120 fpm.

  • Decontaminate Area: Clear the hood of clutter to prevent turbulence.

  • Prepare Solvents: If dissolving, have DMSO or Methanol ready before opening the solid container.

Phase B: Weighing (The Critical Risk Step)
  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Static electricity can cause this light powder to "jump," creating an aerosol cloud.

  • Tare Closed: Place the weighing boat in the balance, close the door, and tare.

  • Transfer: Open the source container inside the hood. Transfer the solid gently.

  • Seal Immediately: Recap the source container before removing the weighing boat from the hood.

Phase C: Solubilization
  • Add Solvent: Add solvent (e.g., DMSO) directly to the weighing vessel or transfer the solid to a vial before adding solvent.[1]

  • Ventilation: Do not cap tightly immediately if using a volatile solvent or if heat is generated (exothermic solvation is possible with acids).

  • Labeling: Label the solution immediately with "Warning: Irritant/Toxic".

Workflow Visualization

The following diagram outlines the logical flow of handling to ensure containment.

G cluster_handling Active Handling Zone Start Start: Risk Assessment PPE_Check PPE Verification (Goggles, Dbl Gloves, Lab Coat) Start->PPE_Check Hood_Check Fume Hood Check (>80 fpm) PPE_Check->Hood_Check Weighing Weighing Process (Anti-static measures) Hood_Check->Weighing Pass Transfer Solvent Addition (Dissolve to contain dust) Weighing->Transfer Solid Transferred Spill Emergency Spill (Neutralize with NaHCO3) Weighing->Spill Spill Event Waste Disposal (Solid vs Liquid Waste) Transfer->Waste Excess/Cleanup Transfer->Spill End Decontamination Waste->End Spill->Waste Cleaned Material

Figure 1: Operational workflow for handling 2-Benzyl-1,3-thiazole-5-carboxylic acid, emphasizing containment and emergency loops.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<5g):

    • Cover with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit to neutralize the carboxylic acid.

    • Wait for bubbling to cease (if wet).

    • Sweep up carefully into a dustpan without creating dust.

    • Wipe the surface with water, then acetone.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][5][6] Hold eyelids apart. Seek medical attention (acidic burns can be deceptive).[1]

  • Skin Contact: Remove contaminated gloves/clothing.[1][4] Wash with soap and water.[3][4][5][6] Do not use solvents (ethanol/DMSO) to wash skin, as they increase permeability.[1]

Disposal Streams
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Hazardous Solid Waste bin.[1]

  • Liquid Waste: Solutions containing this compound must go into Organic Waste (Halogen-free) unless dissolved in halogenated solvents.[1]

  • Container: Triple rinse the empty bottle with solvent before discarding or recycling.[1]

References

  • PubChem. (2023).[7] Compound Summary: 2-Benzyl-1,3-thiazole-5-carboxylic acid.[1][2][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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